molecular formula C14H11ClO B106820 2-(4-Chlorophenyl)-1-phenylethanone CAS No. 6332-83-8

2-(4-Chlorophenyl)-1-phenylethanone

Cat. No.: B106820
CAS No.: 6332-83-8
M. Wt: 230.69 g/mol
InChI Key: HGIDMJOUQKOWMX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenylethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIDMJOUQKOWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212706
Record name Ethanone, 2-(4-chlorophenyl)-1-phenyl-
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-83-8
Record name Ethanone, 2-(4-chlorophenyl)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6332-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-(4-chlorophenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)acetophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D48K3G9JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 2-(4-Chlorophenyl)-1-phenylethanone. It delves into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The structure is designed to provide a logical and practical flow of information, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Physicochemical Properties

This compound, also known as 4'-Chlorodeoxybenzoin or p-Chlorobenzyl phenyl ketone, is a diaryl ketone derivative. Its fundamental role in synthetic chemistry, particularly as a precursor for pharmacologically active molecules, makes a thorough understanding of its properties essential for laboratory work. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 6332-83-8 [1][2][3].

Key Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from multiple authoritative sources to provide a reliable reference for laboratory applications.

PropertyValueSource(s)
CAS Number 6332-83-8[1][2][3]
Molecular Formula C₁₄H₁₁ClO[1][3]
Molecular Weight 230.69 g/mol [2][3]
IUPAC Name This compound[2]
Appearance White to off-white solid[3]
Melting Point 138 °C[1][3]
Boiling Point 351 °C (estimated)[3]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 192.2 ± 12.1 °C[1]
XLogP3 3.8[1][2]

Strategic Synthesis Methodologies

The synthesis of deoxybenzoin structures like this compound is a cornerstone of organic synthesis. The choice of method depends on factors such as starting material availability, desired yield, and scalability. The Friedel-Crafts acylation is a classic and highly effective method for this purpose.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the formation of C-C bonds to an aromatic ring, producing aryl ketones.[4] In this context, benzene can be acylated using 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism Insight: The role of the Lewis acid (AlCl₃) is paramount. It coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the nucleophilic π-system of the benzene ring, leading to the formation of the aryl ketone after a deprotonation step. The reaction is typically run under anhydrous conditions, as water would react with and deactivate the Lewis acid catalyst.

G reactants Benzene + 4-Chlorophenylacetyl Chloride complex Acyl Chloride-Lewis Acid Complex reactants->complex Coordination catalyst AlCl₃ (Lewis Acid) catalyst->complex acylium Acylium Ion (Electrophile) complex->acylium Cleavage sigma Arenium Ion (Sigma Complex) acylium->sigma Electrophilic Attack by Benzene product This compound sigma->product Deprotonation

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol: Friedel-Crafts Synthesis

This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of the target compound.

Materials:

  • Anhydrous Benzene (Solvent and reactant)

  • 4-Chlorophenylacetyl chloride (Reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

  • Dichloromethane (DCM) (Extraction solvent)

  • 5% Hydrochloric Acid (HCl), aqueous (Workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (Workup)

  • Brine (Saturated NaCl solution) (Workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system (Eluent)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous AlCl₃ at 0-5 °C (ice bath). Stir to form a suspension.

    • Causality: The slow, cooled addition of the catalyst prevents an uncontrolled exothermic reaction. Anhydrous conditions are critical to maintain catalyst activity.[5]

  • Reactant Addition: Dissolve 4-chlorophenylacetyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice containing concentrated HCl.

    • Causality: This step quenches the reaction, hydrolyzes the aluminum complexes formed with the product ketone, and moves the aluminum salts into the aqueous layer for easy separation.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes acidic byproducts, and the brine wash helps to break emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent to yield this compound as a white solid. Dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a robust, self-validating system where each technique corroborates the findings of the others.

G start Crude Synthesized Product purify Purification (Column Chromatography) start->purify tlc Purity Assessment (TLC / GC-MS) purify->tlc pure Purified Compound tlc->pure Single Spot nmr ¹H & ¹³C NMR Spectroscopy (Structural Backbone) pure->nmr ir Infrared (IR) Spectroscopy (Functional Groups) pure->ir ms Mass Spectrometry (MS) (Molecular Weight) pure->ms final Structurally Confirmed Product nmr->final ir->final ms->final

Caption: Workflow for Analytical Characterization.

Spectroscopic Signatures

While full spectra are available in databases like SpectraBase, the expected signatures are outlined below for verification purposes.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

    • Aromatic Region (δ 7.2-8.0 ppm): A series of multiplets corresponding to the nine aromatic protons on the two phenyl rings. The protons on the phenyl ring adjacent to the carbonyl group will typically be shifted further downfield.

    • Methylene Protons (δ ~4.3 ppm): A characteristic singlet integrating to two protons, corresponding to the -CH₂- group situated between the two aromatic rings and the carbonyl group.

  • ¹³C NMR Spectroscopy: Carbon NMR reveals the number and type of carbon environments.

    • Carbonyl Carbon (δ ~196 ppm): A signal in the far downfield region, characteristic of a ketone carbonyl carbon.

    • Aromatic Carbons (δ 125-140 ppm): Multiple signals corresponding to the 12 carbons of the two aromatic rings.

    • Methylene Carbon (δ ~45 ppm): A signal in the aliphatic region for the -CH₂- carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[2]

    • C=O Stretch (ν ~1685 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone carbonyl group.

    • Aromatic C-H Stretch (ν > 3000 cm⁻¹): Weak to medium bands indicating the presence of sp² C-H bonds.

    • C-Cl Stretch (ν ~700-800 cm⁻¹): A band in the fingerprint region confirming the presence of the chloro-substituent.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.

    • Molecular Ion (M⁺): A peak at m/z ≈ 230, corresponding to the molecular weight of the compound. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~1/3 the intensity of the M⁺ peak) would be expected, providing definitive evidence of the chlorine atom's presence.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3] Its utility stems from the versatile reactivity of the ketone functional group and the specific substitution pattern of the aryl rings.

G precursor 2-(4-Chlorophenyl)- 1-phenylethanone reduct Reduction precursor->reduct condense Condensation Reactions precursor->condense product1 Pyrrobutamine Precursors (Antihistaminic Agents) reduct->product1 product2 2,3-Diaryl-diazepines (Antileukemic & Antiplatelet) condense->product2

Caption: Role as a Synthetic Precursor.

Key Applications:

  • Antihistamine Synthesis: It is a known intermediate in the synthesis of pyrrobutamine, an antihistaminic agent.[3] The synthesis likely involves the reductive amination or another modification of the ketone group.

  • Antileukemic and Antiplatelet Agents: The compound is used as a reagent in the synthesis of 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, a class of compounds that have demonstrated potential antileukemic and antiplatelet properties.[3]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[6]

  • Hazard Identification: While comprehensive toxicological data is not available for this specific compound, it should be handled with care as with all laboratory chemicals.[6]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6]

    • Avoid the formation and inhalation of dust and aerosols.

    • Prevent contact with skin and eyes.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

    • The recommended storage temperature for long-term stability is often 2-8°C.[3]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(4-Chlorophenyl)-1-phenylethanone (also known as 4'-Chlorodeoxybenzoin), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates critical data including chemical identity, physical and chemical properties, detailed spectroscopic characterization, robust analytical methodologies, and essential safety protocols. The guide emphasizes the causality behind experimental choices and provides actionable protocols to ensure scientific integrity and reproducibility in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research and development activities. This compound is a substituted deoxybenzoin, a class of aromatic ketones.

  • IUPAC Name: this compound[1]

  • Synonyms: 4'-Chlorodeoxybenzoin, 2-(4-Chlorophenyl)acetophenone, p-Chlorobenzyl phenyl ketone[2]

  • CAS Number: 6332-83-8[1][2]

  • Molecular Formula: C₁₄H₁₁ClO[1][2]

  • Molecular Weight: 230.69 g/mol [1][2]

The molecular structure consists of a phenylethanone backbone where the methylene bridge is substituted with a 4-chlorophenyl group. This structure is fundamental to its chemical reactivity and physical properties.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from reaction flasks to biological matrices. These properties dictate everything from solvent selection for synthesis to potential bioavailability in drug development.

PropertyValueSource(s)
Appearance White to off-white solid
Melting Point 138 °C[2]
Boiling Point 351 °C (at 760 mmHg)
Density ~1.2 g/cm³[2]
Calculated LogP 3.8[1][2]

Insight for the Researcher: The high melting point indicates a stable crystalline lattice with significant intermolecular forces. The LogP value of 3.8 suggests high lipophilicity, indicating poor solubility in aqueous media but good solubility in organic solvents. This is a crucial parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic chemists, this suggests that reactions will be best conducted in non-polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity. The following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The chemical shifts are indicative of the electronic environment of each nucleus.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons.

    • Aromatic Protons (Ar-H): Signals are expected in the range of 7.2-8.1 ppm . The protons on the unsubstituted phenyl ring will likely appear as a multiplet, while the protons on the 4-chlorophenyl ring will present as two distinct doublets due to symmetry, a characteristic AA'BB' system.

    • Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected around 4.3 ppm . Its integration value of 2H is a key identifier.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides information on all unique carbon atoms in the molecule.

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, expected around 197-199 ppm .

    • Aromatic Carbons: A cluster of signals is expected in the 128-138 ppm region. The carbon atom bonded to the chlorine (C-Cl) will be shifted, as will the quaternary carbons of the aromatic rings.

    • Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the aliphatic region, around 45 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • C=O Stretch (Ketone): A strong, sharp absorption band is the most prominent feature and is expected in the region of 1680-1700 cm⁻¹ . This is characteristic of an aromatic ketone.

  • C-H Stretch (Aromatic): Signals corresponding to the C-H stretching of the aromatic rings are expected just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): The methylene C-H stretches will appear just below 3000 cm⁻¹ .

  • C=C Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon bonds within the aromatic rings.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 1090-1015 cm⁻¹ , can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 230 , corresponding to the molecular weight of the molecule with the ³⁵Cl isotope. A characteristic M+2 peak at m/z 232 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. This can lead to two primary fragment ions:

      • Benzoyl Cation ([C₆H₅CO]⁺): Loss of the chlorobenzyl radical would result in a prominent peak at m/z 105 . This is often the base peak in the spectrum of such compounds.

      • Chlorobenzyl Cation ([C₇H₆Cl]⁺): Loss of the benzoyl radical would lead to a peak at m/z 125 (for ³⁵Cl).

    • Further Fragmentation: The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to yield the phenyl cation at m/z 77 .

Analytical Methodologies

Robust and reliable analytical methods are essential for quality control, purity assessment, and quantitative analysis in a regulated environment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-polar to moderately polar compounds like this compound. The high lipophilicity (LogP ~3.8) makes it an ideal candidate for this technique.

Expert Rationale for Method Design: The goal is to develop a stability-indicating method that can separate the main compound from any potential impurities or degradants. A C18 column is selected as the stationary phase due to its hydrophobic nature, which will provide good retention for our lipophilic analyte. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer is used to elute the compound. Acetonitrile is often preferred for its lower viscosity and better UV transparency. A phosphate buffer is chosen to maintain a consistent pH, which is critical for reproducible retention times, especially if any ionizable impurities are present. UV detection is selected because the aromatic rings and the ketone chromophore provide strong UV absorbance.

Step-by-Step Protocol:

  • Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Elution: Isocratic elution with a mobile phase composition of 50:50 (A:B, v/v).

    • Rationale: An isocratic method is simpler and more robust for routine quality control once separation is achieved. A 50:50 mix is a good starting point for a compound with this polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection: UV detection at 254 nm.

    • Rationale: This wavelength is commonly used for aromatic compounds and is likely to provide a strong signal for the analyte. A DAD can be used during method development to assess peak purity and identify the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of ~25 µg/mL.

System Suitability: Before analysis, the system should be qualified by injecting a standard solution multiple times (n=6) to ensure that the tailing factor is ≤ 2.0, the number of theoretical plates is ≥ 2000, and the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve & Dilute in Mobile Phase) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (Buffer + Acetonitrile) instrument Instrument Setup (Column, Flow Rate, Temp) prep_mobile->instrument instrument->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (@ 254 nm) separation->detection acquisition Data Acquisition detection->acquisition analysis Peak Integration & Analysis (Purity, Quantification) acquisition->analysis report Generate Report analysis->report

A simplified workflow for HPLC purity analysis.
Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of a material, including its melting point, thermal stability, and decomposition profile.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point at approximately 138 °C . The presence of a single, sharp peak is indicative of a highly pure crystalline material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve would show thermal stability up to a certain temperature, followed by a significant mass loss indicating decomposition. For this compound, decomposition is expected to begin at temperatures well above its melting point. This analysis is critical for determining the maximum temperature for handling and processing without degradation.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Stability and Storage
  • Stability: The compound is generally stable under normal laboratory conditions. However, like many ketones, it may be susceptible to degradation upon prolonged exposure to light or strong oxidizing/reducing agents.

  • Storage: It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 2-8°C for long-term preservation of purity.

Safety and Handling
  • Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled with care. It may cause skin and eye irritation. It is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a respirator may be necessary.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Spill Management: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable container for disposal. Prevent entry into waterways.

Conclusion

This technical guide has detailed the essential physicochemical properties, spectroscopic profile, analytical methodologies, and safety considerations for this compound. The data presented herein, from its molecular identity and physical characteristics to robust protocols for its analysis, serves as a critical resource for scientists. By providing not just data but also the rationale behind experimental approaches, this guide aims to empower researchers to handle, analyze, and utilize this compound with confidence and scientific rigor, facilitating its application in chemical synthesis and drug discovery pipelines.

References

A Technical Guide to the Physicochemical Characterization of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth analysis of the melting and boiling points of 2-(4-Chlorophenyl)-1-phenylethanone. Given the sparse availability of these physical constants in literature, this document emphasizes robust experimental methodologies for their determination, ensuring data integrity and reproducibility. As a Senior Application Scientist, the focus is on the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of this compound

This compound, also known as 4'-chlorodeoxybenzoin, is a ketone derivative with a chemical structure featuring a phenyl group and a 4-chlorophenyl group attached to an ethanone backbone. Its significance in the scientific community stems from its role as a key intermediate in the synthesis of various organic molecules. For instance, it is a precursor in the synthesis of Pyrrobutamine, an antihistaminic compound, and certain 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines that have shown potential antileukemic and antiplatelet properties[1].

Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These constants provide a crucial criterion for purity and identity[2][3]. For a compound like this compound, which is often synthesized in a laboratory setting for further use, verifying these properties is the first step in ensuring the quality and reliability of subsequent research and development activities.

Physicochemical Properties: Knowns and Unknowns

A thorough literature review reveals a scarcity of reported data for the physical properties of this compound. While some commercial suppliers provide a melting point, the boiling point is not consistently reported, necessitating experimental determination.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClOPubChem[4]
Molecular Weight 230.69 g/mol PubChem[4]
CAS Number 6332-83-8ChemicalBook[1], PubChem[4]
Melting Point 138°CECHEMI[5]
Boiling Point Not Reported-

Note: The reported melting point should be considered provisional until experimentally verified.

The Imperative of Purity for Accurate Measurement

The physical properties of a compound are intrinsically linked to its purity. Impurities disrupt the crystalline lattice of a solid, typically resulting in a depression of the melting point and a broadening of the melting range[2]. Similarly, the boiling point of a liquid can be altered by the presence of non-volatile or volatile impurities. Therefore, before any measurement is undertaken, the purity of the this compound sample must be rigorously established.

Recommended Purity Assessment Methods:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for detecting and quantifying impurities[3].

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities.

  • Thin Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the number of components in a sample[6].

Should impurities be detected, the sample must be purified, typically via recrystallization for a solid compound, until a single, sharp peak is observed in chromatographic analysis.

Synthesis and Sample Preparation Context

While numerous synthetic routes exist for ketone synthesis, a common approach to synthesizing compounds like this compound involves Friedel-Crafts acylation or related condensation reactions. For example, a plausible route could involve the reaction of a suitable phenylacetic acid derivative with a chlorobenzene derivative. The crude product obtained from such a synthesis will invariably contain unreacted starting materials, by-products, and residual solvents, necessitating purification, most commonly by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or aqueous mixtures thereof)[7]. The protocols described below assume a high-purity, crystalline solid has been prepared.

Experimental Protocol for Melting Point Determination

This protocol describes the verification of the melting point of this compound using the capillary method with a digital melting point apparatus. This method is chosen for its accuracy and small sample requirement.

Methodology:

  • Sample Preparation:

    • Place a small amount of the purified, dry this compound onto a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula[8][9]. This ensures uniform packing and heat transfer.

    • Invert a capillary tube (sealed at one end) and press the open end into the powder.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The sample height should be approximately 2-3 mm[6].

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Determination (Optional but Recommended): First, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to get an approximate melting point[2]. This saves time in the subsequent accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate of 1-2°C per minute[2]. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire solid mass has completely melted into a clear liquid[8].

    • The melting point is reported as the range T1 – T2. A pure compound should exhibit a sharp melting range of 0.5-1.5°C.

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting Prep1 Crush Sample to Fine Powder Prep2 Pack 2-3 mm into Capillary Tube Prep1->Prep2 Measure1 Insert Capillary into Apparatus Prep2->Measure1 Measure2 Heat Rapidly for Approx. MP Measure1->Measure2 Measure3 Cool Apparatus Measure2->Measure3 Measure4 Heat Slowly (1-2°C/min) Measure3->Measure4 Measure5 Record T1 (First Liquid) Measure4->Measure5 Measure6 Record T2 (All Liquid) Measure5->Measure6 Report1 Report Range (T1 - T2) Measure6->Report1

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Boiling Point Determination

Methodology:

  • Apparatus Setup:

    • Add a small amount (0.5-1 mL) of this compound into a small test tube (fusion tube).

    • Take a capillary tube and seal one end using a flame[11][12].

    • Place the capillary tube, sealed end up, into the fusion tube containing the liquid sample[11][12][13].

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb[10].

    • Mount the thermometer assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner[10]. The design of the Thiele tube ensures uniform heating via convection currents.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until the temperature is slightly above the expected boiling point. At this stage, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube[10][11]. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The moment the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube, record the temperature[10]. This temperature is the boiling point of the liquid, as it is the point where the external atmospheric pressure equals the vapor pressure of the sample.

    • Record the ambient atmospheric pressure from a barometer.

Workflow Visualization:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement cluster_report Reporting Setup1 Add Sample to Fusion Tube Setup2 Insert Inverted Sealed Capillary Setup1->Setup2 Setup3 Attach Tube to Thermometer Setup2->Setup3 Setup4 Mount in Thiele Tube Oil Bath Setup3->Setup4 Heat1 Gently Heat Thiele Tube Arm Setup4->Heat1 Heat2 Observe Bubbles from Capillary Heat1->Heat2 Heat3 Continue Heating Until Rapid Bubbling Heat2->Heat3 Cool1 Remove Heat Source Heat3->Cool1 Cool2 Observe for Liquid Entry into Capillary Cool1->Cool2 Cool3 Record Temperature at First Entry Cool2->Cool3 Cool4 Record Barometric Pressure Cool3->Cool4 Report1 Report Boiling Point and Pressure Cool4->Report1

Caption: Workflow for Boiling Point Determination.

Data Interpretation and Validation

  • Melting Point: A sharp melting range (≤ 1.5°C) is a strong indicator of high purity. A broad range suggests the presence of impurities, and the sample should be repurified. The experimentally determined value should be compared with the reported value of 138°C[5].

  • Boiling Point: The boiling point is highly dependent on atmospheric pressure[13][14]. If the measurement is not performed at standard pressure (760 mmHg), a correction may be necessary for comparison purposes. The Clausius-Clapeyron relation can be used for precise correction, but a common approximation is that the boiling point of many organic liquids decreases by about 0.5°C for every 10 mmHg drop in pressure below 760 mmHg.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its chemical characterization. This guide outlines the critical importance of sample purity and provides detailed, field-proven protocols for the experimental determination of these properties. By adhering to these methodologies, researchers can ensure the generation of reliable and reproducible data, underpinning the integrity of any subsequent scientific work involving this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the spectroscopic characteristics of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is structured to offer not just data, but also insights into the interpretation of the spectra, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction

This compound, also known as 4'-chlorodeoxybenzoin, is a ketone derivative with a molecular formula of C₁₄H₁₁ClO.[1][2][3] Its structure features a phenyl group and a 4-chlorophenyl group attached to an ethanone backbone. The characterization of such molecules is fundamental in various fields, including medicinal chemistry and material science, where precise structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, offering a fingerprint unique to the compound. This guide will delve into the expected NMR, IR, and MS data for this compound, providing a predictive analysis based on its structural features and data from analogous compounds.

Molecular Structure

A clear understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of this compound is presented below.

cluster_main Mass Spectrometry Fragmentation Pathway M+ [C₁₄H₁₁ClO]⁺˙ m/z = 230/232 F1 [C₆H₅CO]⁺ m/z = 105 M+->F1 α-cleavage F2 [ClC₆H₄CH₂]⁺ m/z = 125 M+->F2 α-cleavage F3 [C₆H₅]⁺ m/z = 77 F1->F3 -CO cluster_workflow General Spectroscopic Workflow start Sample Preparation instrument Instrument Setup & Calibration start->instrument acquisition Data Acquisition instrument->acquisition processing Data Processing & Analysis acquisition->processing interpretation Spectral Interpretation & Structural Elucidation processing->interpretation

References

Crystal structure of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystallographic Analysis of 2-(4-Chlorophenyl)-1-phenylethanone

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound (also known as 4'-Chlorodeoxybenzoin). As a derivative of the α-haloketone class, this compound represents a key synthon in the development of heterocyclic compounds with significant therapeutic potential.[1][2][3] Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and elucidating structure-activity relationships. This document outlines the complete workflow, from synthesis and crystallization to data collection, structure solution, and advanced structural analysis, providing researchers and drug development professionals with the necessary theoretical grounding and practical protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₁ClO, belongs to the versatile class of α-haloketones.[4][5] These molecules are distinguished by two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing a halogen—making them highly reactive and valuable building blocks in organic synthesis.[6] Their utility is particularly pronounced in the construction of complex nitrogen, sulfur, and oxygen-containing heterocycles, many of which form the core scaffolds of pharmacologically active agents.[1][3]

Specifically, this compound serves as a crucial intermediate in the synthesis of compounds exhibiting antihistaminic, antileukemic, and antiplatelet properties.[7] The precise stereoelectronic properties dictated by its three-dimensional structure—including the conformation of the phenyl and chlorophenyl rings and the potential for intermolecular interactions—directly influence its reactivity and its ability to bind to biological targets. Therefore, a definitive crystal structure analysis is not merely an academic exercise but a critical step in harnessing its full potential in medicinal chemistry.

This guide provides a rigorous, field-proven methodology for elucidating this crystal structure.

Synthesis and Single Crystal Growth

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-purity, single crystals of suitable size and quality. This section details the synthesis of the title compound and the subsequent crystallization protocols.

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for synthesizing deoxybenzoin analogues is the Friedel-Crafts acylation. The causality behind this choice lies in its reliability and high yield for creating the core carbonyl-methylene bridge between the two aromatic rings.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM).

  • Acyl Chloride Formation: In a separate flask, react 4-chlorophenylacetic acid with thionyl chloride (SOCl₂) to form 4-chlorophenylacetyl chloride.

  • Acylation Reaction: Cool the AlCl₃ suspension to 0°C. Slowly add the 4-chlorophenylacetyl chloride to the suspension. Following this, add benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

  • Extraction & Purification: Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Crystal Growth: The Art of Patience and Precision

The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered, single-crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but exhibit poor solubility at room or lower temperatures.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to near saturation in a vial covered with a perforated film. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Thermal Gradient: Slowly cool a saturated solution of the compound. A programmable water bath or a simple Dewar flask can be used to control the cooling rate, which is crucial for obtaining high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of orientations, collecting the diffraction pattern that results from the interaction of X-rays with the crystal's electron density.

Experimental Workflow for SC-XRD

The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.

xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection (Diffractometer) cluster_process Data Processing cluster_solve Structure Solution & Refinement crystal Select Suitable Single Crystal mount Mount Crystal on Goniometer crystal->mount center Center Crystal in X-ray Beam mount->center unit_cell Determine Unit Cell & Space Group center->unit_cell collect Collect Full Diffraction Data Sphere unit_cell->collect integrate Integrate Reflection Intensities collect->integrate scale Scale and Merge Data integrate->scale absorb Apply Absorption Correction scale->absorb solve Solve Phase Problem (e.g., Direct Methods) absorb->solve refine Refine Atomic Positions & Parameters solve->refine validate Validate Final Structure refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Data Collection Parameters

The following table summarizes typical parameters for an SC-XRD experiment. The trustworthiness of the final structure is directly dependent on the quality of the collected data.

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules; Cu provides better diffraction for weakly diffracting crystals.
Temperature 100 KReduces thermal motion of atoms, leading to higher resolution data and a more precise structure.
Detector CCD or CMOS area detectorAllows for rapid collection of diffraction data over a wide area.
Scan Strategy ω and φ scansA combination of scans ensures that a complete and redundant sphere of data is collected.
Exposure Time 5-60 seconds per frameOptimized to achieve good signal-to-noise ratio without overloading the detector.
Resolution (d-spacing) At least 0.84 ÅHigh resolution is required to accurately locate hydrogen atoms and resolve atomic positions.

Structure Solution, Refinement, and Analysis

The collected diffraction data consists of reflection intensities, but the phase information is lost. The central challenge of crystallography is to solve this "phase problem."

Methodology:

  • Structure Solution: For small molecules like this compound, direct methods or dual-space algorithms (e.g., SHELXT) are highly effective. These programs use statistical relationships between reflection intensities to derive initial phase estimates, revealing an initial electron density map.

  • Model Building: The initial map should reveal the positions of the heavier atoms (Cl, O, C). These are fitted to build an initial molecular model.

  • Structure Refinement: The model is then refined using a least-squares minimization process (e.g., SHELXL). This process iteratively adjusts atomic coordinates, displacement parameters, and other variables to achieve the best possible fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc). The quality of the fit is monitored by the R1-factor.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though they may be located from the difference Fourier map in high-quality data.

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.

Expected Molecular Structure and Conformation

The molecular structure of the title compound is defined by the connectivity of its atoms and the torsion angles that dictate its 3D shape.

Caption: Molecular structure of this compound.

Key structural questions to be answered by the analysis include:

  • Torsion Angles: What is the dihedral angle between the plane of the phenyl ring and the carbonyl group? What is the conformation around the C(carbonyl)-C(methylene) bond? These parameters define the molecule's overall shape.

  • Intermolecular Interactions: The crystal packing will be stabilized by a network of non-covalent interactions. Given the structure, one would investigate the presence of:

    • C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor.

    • Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms on adjacent molecules.

    • π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

Implications for Drug Development

A definitive crystal structure provides invaluable insights for drug development professionals:

  • Conformational Analysis: It reveals the lowest-energy, solid-state conformation of the molecule, which can be used as a starting point for computational docking studies to predict binding to target proteins.

  • Polymorphism Screening: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, including solubility and bioavailability. The base crystal structure is the essential reference for identifying and characterizing new polymorphs.[8]

  • Structure-Based Drug Design: Understanding the key intermolecular interactions that stabilize the crystal lattice can inform the design of analogues. For example, replacing the chlorine with another halogen could modulate halogen bonding strength, potentially affecting crystal packing and solid-state properties.

Conclusion

The crystallographic analysis of this compound is a critical endeavor for unlocking its full potential as a synthetic building block in medicinal chemistry. By following the rigorous protocols outlined in this guide—from meticulous synthesis and crystallization to high-resolution data collection and detailed structural refinement—researchers can obtain a definitive three-dimensional model of the molecule. This structural data provides a foundational pillar for understanding its chemical behavior, predicting its interaction with biological systems, and guiding the development of novel therapeutics.

References

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)-1-phenylethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(4-Chlorophenyl)-1-phenylethanone. It provides a comprehensive overview of the factors governing its solubility in organic solvents, a predictive framework for solvent selection, and a detailed experimental protocol for solubility determination.

Introduction: The Significance of Solubility in a Research and Development Context

This compound, a ketone derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility in these applications is fundamentally linked to its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for several key processes, including:

  • Reaction Media Selection: Ensuring that reactants are in the same phase is critical for optimal reaction kinetics.

  • Purification and Crystallization: The choice of solvent is crucial for effective purification and for obtaining crystals of desired size and purity.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents is a key determinant of the formulation strategy.

Given the limited availability of specific solubility data for this compound, this guide provides the foundational knowledge and practical methodologies to empower researchers to make informed decisions regarding solvent selection and to precisely determine its solubility.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces. For this compound, the following physicochemical properties are of primary importance:

PropertyValueSource
Molecular Weight 230.69 g/mol [1][2]
Melting Point 138 °C[1]
Density 1.191 g/cm³[1]
XLogP3 3.8[2]
Topological Polar Surface Area 17.1 Ų[2]

The XLogP3 value of 3.8 indicates that this compound is a relatively nonpolar molecule. The presence of the polar carbonyl group (C=O) and the chloro substituent introduces some polarity, but the two phenyl rings contribute significantly to its overall nonpolar character. The molecule is a hydrogen bond acceptor at the carbonyl oxygen but lacks hydrogen bond donor capabilities.

Theoretical Framework for Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[3][4] This principle states that a solute will be most soluble in a solvent that has similar intermolecular forces. For this compound, we can predict its solubility based on the polarity of the solvent:

  • Nonpolar Solvents: Due to its significant nonpolar character, this compound is expected to exhibit good solubility in nonpolar solvents such as hexane, cyclohexane, toluene, and benzene. The primary intermolecular forces at play would be London dispersion forces.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane, which are polar but cannot donate hydrogen bonds, are also likely to be effective solvents. The dipole-dipole interactions between the solvent and the carbonyl group of the solute would contribute to solubility.

  • Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and water are generally less ideal for dissolving nonpolar compounds. While the carbonyl group can act as a hydrogen bond acceptor, the large nonpolar surface area of this compound will likely lead to lower solubility in these solvents.

To aid in solvent selection, the following table provides a list of common organic solvents categorized by their polarity index. A polarity index closer to that of the solute suggests better solubility.

SolventPolarity Index (P')Solvent Type
Hexane0.1Nonpolar
Cyclohexane0.2Nonpolar
Toluene2.4Nonpolar
Methyl t-Butyl Ether2.5Polar Aprotic
Dichloromethane3.1Polar Aprotic
Tetrahydrofuran4.0Polar Aprotic
Ethyl Acetate4.4Polar Aprotic
Acetone5.1Polar Aprotic
Methanol5.1Polar Protic
Acetonitrile5.8Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic
Water10.2Polar Protic

Source: Data compiled from various sources, including Burdick & Jackson.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Magnetic stirrer and stir bars (optional)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Protocol:
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is essential.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining solid particles, either centrifuge the aliquot and take the supernatant or filter it through a syringe filter into a clean vial.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated solution sample using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the solubility of this compound in the chosen solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualizing the Solvent Selection Process

The following diagram illustrates the logical workflow for selecting an appropriate solvent for this compound based on its physicochemical properties.

SolventSelection cluster_solute Solute Properties: this compound cluster_principle Guiding Principle cluster_solvent Solvent Selection cluster_prediction Solubility Prediction Solute Molecular Structure: - Two phenyl rings (nonpolar) - Carbonyl group (polar) - Chloro substituent (polar) Principle "Like Dissolves Like" Solute->Principle Properties Physicochemical Properties: - XLogP3 = 3.8 (relatively nonpolar) - H-bond acceptor (carbonyl O) - No H-bond donor Properties->Principle Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Principle->Nonpolar Good match (Dispersion forces) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Principle->PolarAprotic Favorable match (Dipole-dipole) PolarProtic Polar Protic Solvents (e.g., Methanol, Water) Principle->PolarProtic Poor match (Large nonpolar part) HighSol High Solubility Nonpolar->HighSol ModSol Moderate to High Solubility PolarAprotic->ModSol LowSol Low Solubility PolarProtic->LowSol

Caption: Logical workflow for predicting the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and the detailed experimental protocol provided, researchers can confidently select appropriate solvents and quantify the solubility of this important synthetic intermediate. This knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in the pharmaceutical and chemical industries.

References

Quantum Chemical Calculations for 2-(4-Chlorophenyl)-1-phenylethanone: A Methodological Framework for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on 2-(4-Chlorophenyl)-1-phenylethanone, a molecule of interest in synthetic chemistry and as a scaffold in drug design. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We detail a self-validating workflow using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of the title compound. The protocols herein cover geometry optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and Hirshfeld surface analysis. By grounding our methodology in authoritative standards and providing detailed, step-by-step protocols, this guide serves as a practical tool for accelerating the rational design and characterization of novel therapeutic agents.

Introduction: The Computational Imperative in Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive. Modern drug discovery pipelines, therefore, increasingly rely on computational chemistry to de-risk and accelerate this process.[1][2][3] By simulating molecular behavior at the quantum level, we can predict critical properties, screen candidates virtually, and gain mechanistic insights that guide experimental efforts.[4][5]

This compound (also known as 4'-Chlorodeoxybenzoin) is a derivative of acetophenone and represents a structural motif found in various biologically active compounds, including chalcones, which are precursors to flavonoids.[6][7][8] Its two aromatic rings and carbonyl group provide a rich landscape for intermolecular interactions, making it an excellent candidate for computational study. Understanding its three-dimensional structure, electronic charge distribution, and reactive sites is paramount for designing derivatives with enhanced biological activity.

This guide employs Density Functional Theory (DFT), a robust and computationally efficient method that offers a favorable balance of accuracy and resource requirements for molecules of this size, making it the workhorse of modern computational chemistry.[9]

Theoretical & Methodological Foundations

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

  • Density Functional Theory (DFT): We utilize DFT as our primary computational approach. Specifically, the B3LYP hybrid functional is selected. Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has demonstrated decades of success and reliability in predicting the geometries and electronic properties of organic molecules, providing a well-validated balance between accuracy and computational cost.[6][10]

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed for all calculations. Causality: This Pople-style basis set provides a robust description of the electronic environment.

    • 6-311G: A triple-split valence basis set, offering high flexibility for valence electrons involved in chemical bonding.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). This is critical for accurately describing the anisotropic electron density in molecules with pi-systems and polar bonds, such as the carbonyl group and the C-Cl bond in our target molecule.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs, anions, or where weak, long-range intermolecular interactions are significant, providing a more realistic description of the electron density far from the nuclei.

The Computational Workflow: A Self-Validating Protocol

The following section details a sequential, self-validating protocol for the comprehensive computational analysis of this compound. This workflow is designed to ensure that each subsequent calculation is based on a physically meaningful and stable molecular structure.

Workflow Overview

G cluster_0 Phase 1: Structure & Validation cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Analysis A 1. Initial 3D Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D D->B No (Transition State) Re-optimize E 4. Electronic Properties (HOMO, LUMO, MEP) D->E Yes (True Minimum) H 7. Data Aggregation & Interpretation E->H F 5. Spectroscopic Simulation (IR, Raman) F->H G 6. Intermolecular Interactions (Hirshfeld Surface Analysis) G->H

Computational analysis workflow for this compound.
Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). The CAS number is 6332-83-8.[11] Ensure correct atom connectivity and initial stereochemistry.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following keywords: Opt Freq B3LYP/6-311++G(d,p).

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation. The process iteratively adjusts the molecular geometry to minimize the total electronic energy.

  • Validation (Trustworthiness): Upon completion, inspect the output file from the frequency calculation. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.

  • Data Extraction: From the validated output, extract the final optimized Cartesian coordinates, thermodynamic data, and the calculated vibrational frequencies for IR and Raman spectra.

Protocol 2: Electronic and Reactivity Analysis

  • Input Preparation: Using the optimized coordinates from Protocol 1, prepare a new input file. Specify keywords for a single-point energy calculation with population analysis, such as B3LYP/6-311++G(d,p) Pop=NBO. Additionally, request the generation of cube files for orbital and potential visualization: Cube=(Orbitals,Potential).

  • Execution: Run the single-point calculation. This computes the electronic properties for the fixed, stable geometry.

  • HOMO-LUMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) cube files. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity.[7]

  • Molecular Electrostatic Potential (MEP) Mapping: Visualize the potential cube file. The MEP map illustrates the charge distribution across the molecule. Insight: Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen), while blue regions (positive potential) denote electron-deficient areas susceptible to nucleophilic attack.

Protocol 3: Hirshfeld Surface Analysis

  • Input: This analysis requires the optimized molecular geometry, typically within a crystal lattice context (from experimental CIF data or a predicted unit cell). Software like CrystalExplorer is used for this purpose.[12]

  • Surface Generation: Generate the Hirshfeld surface by mapping d_norm. This property maps the normalized contact distance, highlighting regions of significant intermolecular contact.

    • Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

    • White/Blue spots: Indicate contacts at or longer than the van der Waals radii.

  • Fingerprint Plots: Decompose the Hirshfeld surface into 2D "fingerprint plots." Insight: These plots quantify the contribution of different types of atomic contacts (e.g., H···H, C···H, O···H) to the overall crystal packing, providing a detailed summary of the intermolecular forces stabilizing the structure.[13][14]

Predicted Data and Interpretation

The application of the above protocols yields quantitative data that informs our understanding of the molecule's behavior. The following table summarizes the expected key outputs from a DFT calculation on this compound.

ParameterPredicted Value (Illustrative)Significance in Drug Development
Total Dipole Moment ~ 2.5 - 3.5 DebyeIndicates overall molecular polarity, influencing solubility and membrane permeability.
HOMO Energy ~ -6.5 eVRelates to ionization potential and susceptibility to electrophilic attack.
LUMO Energy ~ -1.8 eVRelates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) ~ 4.7 eVA larger gap implies higher kinetic stability and lower chemical reactivity.
Key Vibrational Frequencies
C=O Stretch~ 1680 - 1700 cm⁻¹A strong, characteristic IR peak used for experimental identification and validation.[15]
C-Cl Stretch~ 700 - 800 cm⁻¹Confirms the presence and environment of the chloro-substituent.
Aromatic C-H Stretch> 3000 cm⁻¹Characteristic vibrations of the phenyl rings.[16]

Note: These values are illustrative and will be precisely determined by the calculation.

Conclusion

This technical guide has outlined a rigorous and self-validating computational workflow for the quantum chemical analysis of this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational spectra, and key electronic properties. The insights gained from analyzing the HOMO-LUMO gap, MEP maps, and Hirshfeld surfaces provide a powerful, atom-level understanding of molecular stability, reactivity, and intermolecular interactions. For drug development professionals, this computational approach is an invaluable tool for characterizing lead scaffolds, guiding the synthesis of more potent and selective analogues, and ultimately accelerating the journey toward novel therapeutics.

References

Discovery and historical synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Introduction: Unveiling a Key Synthetic Scaffold

This compound, also known by its common name 4'-Chlorodeoxybenzoin, is a diaryl ketone that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its structure, featuring a carbonyl group bridging a phenyl and a 4-chlorobenzyl moiety, makes it a valuable building block in medicinal chemistry and materials science. For instance, it is a known intermediate in the synthesis of the antihistamine pyrrobutamine and has been used as a reagent for creating 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, which have shown potential antileukemic and antiplatelet properties.[1] This guide provides a comprehensive exploration of its historical synthesis, tracing the evolution of methodologies from classical organometallic reactions to modern catalytic strategies.

Compound Profile: Quantitative Data

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 6332-83-8[2]
Molecular Formula C₁₄H₁₁ClO[2][3]
Molecular Weight 230.69 g/mol [2][3]
Melting Point 138 °C[3]
Synonyms 4'-Chlorodeoxybenzoin, 2-(p-Chlorophenyl)acetophenone, Phenyl 4-chlorobenzyl ketone[2]

Part 1: The Genesis of Deoxybenzoin Synthesis - A Historical Perspective

The story of this compound is intrinsically linked to the broader history of deoxybenzoin synthesis. Deoxybenzoins (1,2-diaryl-1-ethanones) are a class of compounds whose synthetic roots lie in some of the most foundational reactions in organic chemistry. Early approaches established the fundamental carbon-carbon bond-forming strategies that would later be refined for creating substituted analogues like the topic compound.

Two classical pillars of organic synthesis are particularly relevant:

  • The Friedel-Crafts Reaction: First reported in 1877, this reaction involves the acylation or alkylation of an aromatic ring.[4][5] The acylation variant, in particular, became a cornerstone for synthesizing aryl ketones, providing a direct and powerful method to form the crucial aryl-carbonyl bond found in deoxybenzoins.[5][6] The synthesis of deoxybenzoin itself from phenylacetyl chloride and benzene is a well-described application of this reaction.[6]

  • The Benzoin Condensation and Subsequent Reduction: The benzoin condensation, a reaction involving the coupling of two aldehydes, produces an α-hydroxy ketone (a benzoin). For symmetrically substituted deoxybenzoins, the reduction of a readily accessible benzoin intermediate was often a more convenient synthetic route than Friedel-Crafts acylation.[6] This two-step process highlights an alternative strategy focused on manipulating functionality on a pre-formed C-C bond.

These early methods laid the groundwork, demonstrating the core logic of either building the carbon skeleton through electrophilic aromatic substitution or by modifying a related scaffold. The synthesis of a specific, unsymmetrically substituted derivative like this compound required the adaptation and refinement of these seminal reactions.

Part 2: Major Synthetic Pathways and Methodologies

The synthesis of this compound has evolved, with several robust methods being established. This section details the most significant historical and contemporary protocols, explaining the underlying chemical principles and providing procedural outlines.

Methodology 1: The Friedel-Crafts Acylation

This is arguably the most direct and historically significant route to this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated from an acyl chloride or anhydride and attacks an aromatic ring.[7]

Causality and Experimental Choices: The choice of reactants dictates the final product. There are two primary Friedel-Crafts pathways to the target molecule:

  • Route A: Acylation of chlorobenzene with phenylacetyl chloride.

  • Route B: Acylation of benzene with 2-(4-chlorophenyl)acetyl chloride.

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride and generate the highly electrophilic acylium ion. The reaction must be conducted under anhydrous conditions, as the presence of water would decompose the Lewis acid catalyst. The solvent is typically an inert, non-polar liquid like carbon disulfide or dichloromethane.[8] Recent studies have shown that less toxic and less expensive catalysts like FeCl₃ can give comparable or even better results, sometimes yielding a purer product that does not require chromatographic purification.[9]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is based on the general procedure for acylating an aromatic compound.[8]

  • Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Initial Charging: The flask is charged with anhydrous aluminum chloride (0.34 mol) and carbon disulfide (500 ml). The mixture is cooled to 0°C using an ice bath.

  • Reactant Addition: A solution of 2-(4-chlorophenyl)acetyl chloride (0.30 mol) and benzene (0.30 mol) dissolved in carbon disulfide (50 ml) is added dropwise from the dropping funnel over 1-2 hours, maintaining the temperature between 0°C and 5°C with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 2 hours, then allowed to warm to room temperature and stirred for another 15 hours.

  • Work-up and Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated. The aqueous layer is extracted multiple times with dichloromethane. The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow Visualization: Friedel-Crafts Acylation

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Benzene setup Combine AlCl₃ and CS₂ Cool to 0°C reagent1->setup reagent2 2-(4-Chlorophenyl)acetyl chloride reagent2->setup catalyst Anhydrous AlCl₃ catalyst->setup solvent CS₂ solvent->setup addition Add Benzene and Acyl Chloride (0-5°C) setup->addition stir Stir at RT (15 hours) addition->stir quench Pour onto Ice/HCl stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Friedel-Crafts acylation workflow.

Methodology 2: The Grignard Reaction

The Grignard reaction, discovered by Victor Grignard (Nobel Prize in Chemistry, 1912), is a powerful tool for forming carbon-carbon bonds.[10] It involves the addition of a nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as that in a nitrile or carbonyl group.[10][11]

Causality and Experimental Choices: A plausible Grignard route to this compound involves the reaction of phenylmagnesium bromide with 4-chlorophenylacetonitrile. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.

This method is highly sensitive to protic sources. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the Grignard reagent, a very strong base, from being quenched by water or other acidic protons.[11] Magnesium turnings are often activated, for instance with a small crystal of iodine, to remove the passivating magnesium oxide layer and initiate the reaction.[10]

Experimental Protocol: Grignard Reaction with a Nitrile

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous diethyl ether. A small amount of a solution of bromobenzene (1.0 equivalent) in anhydrous ether is added to initiate the reaction. Once initiated, the remaining bromobenzene solution is added dropwise to maintain a gentle reflux. After addition, the mixture is refluxed until most of the magnesium is consumed, forming phenylmagnesium bromide.

  • Reaction with Nitrile: The Grignard reagent solution is cooled in an ice bath. A solution of 4-chlorophenylacetonitrile (0.9 equivalents) in anhydrous diethyl ether is added dropwise with stirring.

  • Intermediate Formation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the formation of the intermediate imine-magnesium complex.

  • Hydrolysis (Work-up): The reaction mixture is cooled again and carefully quenched by the slow addition of aqueous acid (e.g., 10% H₂SO₄). This step hydrolyzes the imine to the ketone.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over an anhydrous salt, and the solvent is evaporated. The crude ketone is then purified by column chromatography or recrystallization.

Workflow Visualization: Grignard Synthesis

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Hydrolysis mg Mg turnings formation Formation of Phenylmagnesium Bromide mg->formation ether1 Anhydrous Ether ether1->formation bromo Bromobenzene bromo->formation addition Add Nitrile Solution (0°C) formation->addition nitrile 4-Chlorophenylacetonitrile nitrile->addition hydrolysis Acidic Work-up (H₃O⁺) addition->hydrolysis product This compound hydrolysis->product

Caption: Grignard reaction synthesis pathway.

Methodology 3: Modern Palladium-Catalyzed Cross-Coupling

The advent of transition-metal-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, revolutionized C-C bond formation.[12] The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly versatile due to the stability and low toxicity of boronic acids.[12][13]

Causality and Experimental Choices: While not a classical method for this specific molecule, a Suzuki-type coupling represents a modern, powerful approach to synthesizing deoxybenzoin analogues. A potential route could involve the coupling of a (4-chlorobenzyl)boronic acid with benzoyl chloride. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.[14] The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[13]

The key advantage of this method is its exceptional functional group tolerance and milder reaction conditions compared to classical methods, making it a cornerstone of modern pharmaceutical synthesis.[12][15]

SuzukiCycle center Pd(0)L₂ R1X Organohalide (e.g., Benzoyl Chloride) OA OA R1X->OA R2B Organoboron (e.g., (4-Chlorobenzyl)boronic acid) TM TM R2B->TM Product Coupled Product (Target Ketone) RE RE RE->Product

References

Tautomerism in 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 2-(4-Chlorophenyl)-1-phenylethanone

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, a key intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a theoretical overview to deliver actionable insights into the mechanistic pathways, influencing factors, and advanced analytical methodologies for characterizing and quantifying the tautomeric equilibrium. We explore the structural nuances that govern the stability of the keto and enol forms, detail the mechanisms of acid and base catalysis, and present field-proven protocols for spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. The guide integrates computational chemistry perspectives and is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Dynamic Equilibrium of a Deoxybenzoin

Keto-enol tautomerism, the chemical equilibrium between a keto form and its corresponding enol, is a fundamental concept in organic chemistry with profound implications for reactivity, stability, and biological activity.[2][3] While for simple acyclic ketones the equilibrium heavily favors the thermodynamically more stable keto form, structural features such as conjugation can significantly increase the population of the enol tautomer.[2][4]

This compound, a substituted deoxybenzoin, presents a compelling case study. Its structure, featuring a methylene bridge flanked by two aromatic rings, allows for an extended π-system in the enol form, which introduces a stabilizing resonance effect not present in simple ketones.[2] Understanding the delicate balance of this equilibrium is critical for professionals in drug development, as the predominant tautomeric form can influence a molecule's solubility, receptor binding affinity, and metabolic profile. This guide delineates the core principles governing this equilibrium and provides the technical framework for its rigorous investigation.

The Keto-Enol Equilibrium in this compound

The tautomerization of this compound involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the π-bond. This results in an equilibrium between the keto form and two possible geometric isomers of the enol form (Z and E).

Caption: Keto-enol equilibrium of this compound.

For most simple ketones, the greater strength of the C=O π-bond compared to the C=C π-bond makes the keto form significantly more stable.[3] However, in this molecule, the enol form is stabilized by conjugation of the newly formed C=C double bond with both the phenyl and the 4-chlorophenyl rings. This extended delocalization partially offsets the energetic preference for the keto form.

Mechanism of Interconversion: The Role of Catalysis

The interconversion between keto and enol tautomers is typically slow in a neutral, aprotic medium but is significantly accelerated by acid or base catalysts.[2][5]

Acid-Catalyzed Tautomerization

Under acidic conditions, the reaction proceeds via a two-step mechanism involving an oxonium ion intermediate.

  • Protonation: The carbonyl oxygen is protonated by an acid (H-A), increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[6]

  • Deprotonation: A weak base (A⁻) removes a proton from the α-carbon, leading to the formation of the C=C double bond and neutralization of the oxygen, yielding the enol.[6]

Acid_Catalysis Keto Keto Form Oxonium Oxonium Ion Intermediate Keto->Oxonium + H⁺ Oxonium->Keto - H⁺ Enol Enol Form Oxonium->Enol - H⁺ (from α-C) Enol->Oxonium + H⁺ (on C=C)

Caption: Workflow for acid-catalyzed keto-enol tautomerization.

Base-Catalyzed Tautomerization

Base catalysis involves the formation of a resonance-stabilized enolate anion.

  • Deprotonation: A base (B:) removes an acidic α-proton, generating an enolate anion where the negative charge is delocalized between the α-carbon and the oxygen atom.[7]

  • Protonation: The oxygen atom of the enolate is protonated by the conjugate acid (B-H⁺), forming the enol and regenerating the base catalyst.[4][7]

Base_Catalysis Keto Keto Form Enolate Enolate Ion Intermediate Keto->Enolate - H⁺ Enolate->Keto + H⁺ (on α-C) Enol Enol Form Enolate->Enol + H⁺ (on O⁻) Enol->Enolate - H⁺ (from OH)

Caption: Workflow for base-catalyzed keto-enol tautomerization.

Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a function of the relative thermodynamic stabilities of the two forms and is highly sensitive to several factors.

FactorInfluence on EquilibriumRationale for this compound
Conjugation Stabilizes the enol form, shifting the equilibrium towards the enol.[2]High Impact: The C=C bond of the enol is conjugated with both aromatic rings, creating an extended π-system that provides significant resonance stabilization.
Solvent Polarity Polar solvents generally stabilize the more polar tautomer, which is typically the keto form.[3][8]High Impact: In polar solvents like DMSO or methanol, the keto form is expected to be favored. In non-polar solvents like CCl₄ or cyclohexane, the relative population of the enol form should increase.[2]
Hydrogen Bonding Intramolecular H-bonding can strongly favor the enol form.[2][4]No Impact: This molecule lacks a hydrogen-bond acceptor in a suitable position (e.g., a β-carbonyl group) for intramolecular hydrogen bonding. Solvent hydrogen-bonding capacity will play a role as described above.[2]
Temperature Increasing temperature generally favors the formation of the less stable tautomer (often the enol).[3][9]Moderate Impact: The equilibrium constant (Keq) will show temperature dependence, with higher temperatures slightly increasing the enol population.
Substituent Effects Electron-withdrawing groups can increase the acidity of the α-protons, potentially favoring enolization.[3]Low Impact: The para-chloro substituent is weakly electron-withdrawing. Its effect is likely modest compared to the larger effects of conjugation and solvent polarity.

Experimental Characterization and Quantification

The direct observation and quantification of the keto-enol equilibrium is most reliably achieved using spectroscopic methods, primarily NMR.[9][10]

Protocol: Quantification by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the definitive technique for determining the keto-to-enol ratio in solution because the proton exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[10]

Objective: To determine the equilibrium constant (Keq = [enol]/[keto]) for this compound in a given deuterated solvent.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Causality: The choice of solvent is a critical experimental variable, as it directly influences the equilibrium position.[10] Comparing spectra in solvents of differing polarity is essential.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Equilibration (Trustworthiness Pillar):

    • Seal the NMR tube and allow it to stand at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure the tautomeric equilibrium has been reached.

    • Self-Validation: To confirm equilibrium, acquire a spectrum after 24 hours and another after 48 hours. The calculated keto:enol ratio should be unchanged. Alternatively, a catalytic amount of a weak acid or base can be added to accelerate equilibration, followed by its removal or neutralization if necessary.[5]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A typical value is D1 = 30 seconds.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Spectral Analysis and Quantification:

    • Identify the characteristic signals for each tautomer:

      • Keto Form: A sharp singlet for the two α-protons (-CH₂-), expected in the range of 4.2-4.5 ppm.

      • Enol Form: A singlet for the vinyl proton (=CH-), expected around 6.0-6.5 ppm, and a broad singlet for the hydroxyl proton (-OH), which can vary widely in chemical shift depending on solvent and concentration.

    • Carefully integrate the area of the keto α-proton signal (I_keto) and the enol vinyl proton signal (I_enol).

    • Calculate the mole fraction and the equilibrium constant:

      • % Keto = [I_keto / 2] / [(I_keto / 2) + I_enol] * 100

      • % Enol = [I_enol] / [(I_keto / 2) + I_enol] * 100

      • Keq = [% Enol] / [% Keto] = I_enol / (I_keto / 2)

      • Note: The integral of the keto signal is divided by two as it represents two protons, while the enol signal represents one proton.

Protocol: Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy can corroborate NMR findings by detecting the different electronic transitions of the tautomers. The extended conjugation of the enol form results in a bathochromic (red) shift of its maximum absorbance wavelength (λ_max) compared to the keto form.[11]

Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound of identical concentration in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm. Use the pure solvent as a blank.

  • Data Interpretation:

    • The keto form, with its benzoyl chromophore, is expected to have a primary absorption band around 240-260 nm.

    • The enol form, with its highly conjugated styrenyl-type system, will exhibit a distinct, longer-wavelength absorption band, likely above 300 nm.[11]

    • A qualitative assessment can be made by comparing the relative intensities of the keto and enol absorption bands across the solvent series. An increase in the intensity of the longer-wavelength band in non-polar solvents would indicate a shift in the equilibrium towards the enol form.

Conclusion

The tautomerism of this compound is a dynamic equilibrium governed primarily by the interplay between the stabilizing effect of conjugation in the enol form and the influence of the surrounding solvent environment. While the keto form is generally expected to predominate, the enol tautomer can be significantly populated, particularly in non-polar solvents. A rigorous understanding and quantification of this equilibrium, achievable through the detailed NMR and UV-Vis protocols outlined in this guide, are essential for controlling the chemical properties and optimizing the therapeutic potential of drug candidates derived from this important synthetic building block.

References

Thermochemical Analysis of 2-(4-Chlorophenyl)-1-phenylethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 2-(4-Chlorophenyl)-1-phenylethanone, a substituted deoxybenzoin of interest in medicinal chemistry and materials science. Recognizing the critical role of thermodynamic parameters in drug development, process safety, and material stability, this document outlines a multi-faceted approach combining experimental calorimetry and computational chemistry. We present detailed, field-proven protocols for determining the standard molar enthalpy of formation (ΔfH°m) through combustion calorimetry, assessing thermal stability and phase transitions via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and corroborating experimental findings with high-level quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust thermochemical characterization of this and structurally related compounds.

Introduction: The Significance of Thermochemical Data

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in various physical and chemical processes. For a compound like this compound, which serves as a precursor in the synthesis of various bioactive molecules, a thorough thermochemical analysis is indispensable.[1] The standard molar enthalpy of formation, for instance, is a cornerstone of chemical thermodynamics, providing insight into the energetic landscape of a molecule. This data is crucial for reaction design, safety assessments of manufacturing processes, and understanding potential degradation pathways.

Furthermore, the phase behavior and thermal stability, elucidated through techniques like DSC and TGA, are critical in the pharmaceutical sciences. These properties influence formulation strategies, storage conditions, and the overall lifecycle of a drug substance. This guide provides a holistic approach to obtaining these critical parameters for this compound, emphasizing the synergy between experimental measurements and theoretical calculations to ensure data integrity and a deeper molecular understanding.

Experimental Determination of Thermochemical Properties

A rigorous experimental approach is paramount for obtaining reliable thermochemical data. This section details the primary calorimetric techniques for the analysis of this compound.

Standard Molar Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation in the condensed state is most accurately determined by measuring the standard molar enthalpy of combustion (ΔcH°m) using a bomb calorimeter. For halogenated compounds such as this compound, special considerations are necessary to account for the corrosive nature of the combustion products.

Causality Behind Experimental Choices:

The combustion of a chloro-organic compound produces hydrochloric acid (HCl) in the final aqueous solution within the bomb. To ensure a well-defined final state and prevent corrosion of standard stainless steel bombs, a rotating-bomb calorimeter is the instrument of choice.[2][3] The rotation ensures that the inner walls of the bomb are thoroughly washed with the initial bomb solution, leading to a homogeneous final solution of HCl. An arsenious oxide solution is often added to the bomb to reduce any free chlorine to chloride ions, ensuring all chlorine is accounted for as HCl in the final state.

Experimental Workflow: Rotating-Bomb Combustion Calorimetry

Caption: Workflow for determining the standard molar enthalpy of formation using rotating-bomb calorimetry.

Detailed Protocol:

  • Sample Preparation: A high-purity sample of this compound is required. The sample is pressed into a pellet of known mass (approximately 1 g).

  • Bomb Preparation: The rotating bomb is charged with a known volume of distilled water and a solution of arsenious oxide. The pellet is placed in a silica crucible, and a fuse wire is attached to the electrodes, making contact with the sample.

  • Assembly and Charging: The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 3 MPa.

  • Calorimeter Assembly: The bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The entire assembly is placed in an isothermal jacket.

  • Combustion and Temperature Measurement: The sample is ignited, and the temperature of the water in the calorimeter is monitored with high precision until a constant final temperature is reached.

  • Analysis of Final State: The bomb is depressurized, and the liquid contents are analyzed to quantify the amount of hydrochloric acid and any unreacted arsenious oxide.

  • Energy Equivalent Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Calculations: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and the combustion of the fuse wire. The standard molar enthalpy of formation is then derived using Hess's Law.

Thermal Stability and Phase Transitions: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal behavior of a substance.[4]

2.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point and the enthalpy of fusion (ΔfusH°m) of this compound.

Experimental Protocol:

  • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow is recorded as a function of temperature. The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the integrated peak area.

For an analogous compound, 1-(4-chlorophenyl)-2-phenylethanone, a melting point of 107.5 °C has been reported.[5]

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • A small sample (5-10 mg) is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Data Presentation: Thermal Analysis of Substituted Deoxybenzoins (Illustrative)

PropertyThis compound (Expected)1-(4-Chlorophenyl)-2-phenylethanone[5]
Melting Point (°C)To be determined107.5
Enthalpy of Fusion (kJ/mol)To be determinedNot available
Decomposition Onset (TGA, N₂)To be determinedNot available

Computational Thermochemistry

High-level quantum chemical calculations provide a powerful tool to complement and validate experimental thermochemical data.[6] For halogenated organic compounds, composite methods like Gaussian-4 (G4) theory have shown excellent accuracy in predicting gas-phase enthalpies of formation.

Theoretical Workflow

Caption: Computational workflow for determining the gas-phase standard molar enthalpy of formation.

Methodology:

  • Conformational Search: A thorough search for the lowest energy conformer of this compound is performed.

  • Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer is optimized, followed by a frequency calculation at the same level of theory to confirm it is a true minimum and to obtain zero-point vibrational energy and thermal corrections.

  • High-Level Single-Point Energy Calculation: The G4 composite method is employed to calculate a highly accurate electronic energy.

  • Calculation of Enthalpy of Formation: The gas-phase standard molar enthalpy of formation is calculated using the atomization method or a well-balanced isodesmic reaction scheme.

Isodesmic Reaction Approach: This approach minimizes errors in theoretical calculations by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. For this compound, a suitable isodesmic reaction would be:

This compound + Benzene → Acetophenone + Chlorobenzene

The enthalpy of this reaction is calculated from the computed total energies of the species involved. The experimental standard molar enthalpies of formation of benzene, acetophenone, and chlorobenzene are then used to derive the enthalpy of formation of the target molecule.

Synthesis of Experimental and Theoretical Data

The most robust thermochemical analysis is achieved by integrating the experimental and theoretical results. The experimentally determined condensed-phase enthalpy of formation can be combined with the enthalpy of sublimation (which can be determined from vapor pressure measurements) to yield an experimental gas-phase enthalpy of formation. This value can then be directly compared with the computationally derived gas-phase enthalpy of formation. A strong agreement between these values lends high confidence to the determined thermochemical parameters.

Thermochemical Data Summary (Illustrative)

ParameterExperimental Value (kJ/mol)Theoretical Value (kJ/mol)
ΔfH°m (crystal, 298.15 K)To be determined via combustion calorimetryN/A
ΔsubH°m (298.15 K)To be determinedN/A
ΔfH°m (gas, 298.15 K)Derived from experimental dataTo be calculated via G4 theory

Conclusion

The thermochemical analysis of this compound requires a meticulous and multi-pronged approach. This guide has outlined the essential experimental techniques, including rotating-bomb combustion calorimetry for the determination of the enthalpy of formation and DSC/TGA for the characterization of thermal stability and phase transitions. Furthermore, we have detailed a robust computational strategy to complement and validate the experimental findings. By following these integrated methodologies, researchers and drug development professionals can obtain the high-quality, reliable thermochemical data necessary for advancing their scientific and commercial objectives.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone, a key intermediate in pharmaceutical development. The protocol details the Friedel-Crafts acylation of benzene with 4-chlorophenylacetyl chloride, emphasizing the mechanistic principles, experimental best practices, and rigorous analytical characterization required for high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.

Introduction: The Strategic Importance of Desoxybenzoins in Medicinal Chemistry

This compound is a member of the desoxybenzoin family of organic compounds. These molecules serve as versatile building blocks in the synthesis of a wide range of biologically active compounds.[1] Their structural motif is a common feature in various therapeutic agents, making their efficient and scalable synthesis a topic of significant interest in the pharmaceutical industry. The presence of the chlorine atom in this compound is particularly noteworthy, as halogenated compounds are prevalent in many approved drugs, often enhancing their metabolic stability and binding affinity.

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds in aromatic systems. It involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is widely employed in both academic and industrial settings for the synthesis of aryl ketones.[2]

Mechanistic Insights: The Chemistry of the Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene with 4-chlorophenylacetyl chloride, catalyzed by aluminum chloride (AlCl₃). The reaction mechanism can be understood in the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 4-chlorophenylacetyl chloride. This polarization of the carbon-chlorine bond facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[4][5]

  • Restoration of Aromaticity: A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the benzene ring and regenerating the AlCl₃ catalyst.[6] The ketone product initially forms a complex with the aluminum chloride, which is subsequently hydrolyzed during the workup to yield the final product.[6][7][8]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation & Product Formation Acyl_Chloride 4-Chlorophenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4_minus [AlCl₄]⁻ Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + [AlCl₄]⁻ Final_Product 2-(4-Chlorophenyl)- 1-phenylethanone Product_Complex->Final_Product H₂O Workup

Figure 1: General mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is intended for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Purity/Grade
Benzene78.1125 mL~282Anhydrous, ≥99.8%
4-Chlorophenylacetyl chloride189.042.0 g10.58≥98%
Anhydrous Aluminum Chloride (AlCl₃)133.341.6 g12.0≥99%
Dichloromethane (DCM)84.9350 mL-Anhydrous, ≥99.8%
2M Hydrochloric Acid (HCl)36.4630 mL-Aqueous
Saturated Sodium Bicarbonate (NaHCO₃)84.0120 mL-Aqueous
Brine (Saturated NaCl)58.4420 mL-Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-Granular
Safety Precautions
  • Benzene: Benzene is a known carcinogen and is highly flammable. All handling must be performed within a certified chemical fume hood.

  • Aluminum Chloride: AlCl₃ is corrosive and reacts violently with water, releasing HCl gas.[3][9] It should be handled in a dry environment with appropriate PPE.

  • 4-Chlorophenylacetyl chloride: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Exothermic Reaction: The reaction is exothermic, and proper temperature control is crucial to prevent side reactions.[4][8]

Step-by-Step Procedure

Workflow A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Flask with AlCl₃ and Benzene A->B C 3. Cool Reaction Mixture to 0-5 °C B->C D 4. Add 4-Chlorophenylacetyl Chloride Solution Dropwise C->D E 5. Warm to Room Temperature and Stir for 2-4 hours D->E F 6. Quench Reaction with Ice and HCl E->F G 7. Extract Product with Dichloromethane F->G H 8. Wash Organic Layer Sequentially G->H I 9. Dry Organic Layer over MgSO₄ H->I J 10. Remove Solvent via Rotary Evaporation I->J K 11. Purify Crude Product J->K L 12. Characterize Final Product (NMR, IR, MS) K->L

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube. Purge the apparatus with a stream of dry nitrogen or argon.

  • Reagent Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (1.6 g, 12.0 mmol) and anhydrous benzene (25 mL).[10] Stir the mixture to form a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve 4-chlorophenylacetyl chloride (2.0 g, 10.58 mmol) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4] This will decompose the aluminum chloride complex and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 2M HCl (30 mL), water (30 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.[11]

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.

Discussion and Key Considerations

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on the exclusion of moisture, as water will deactivate the Lewis acid catalyst.[3]

  • Catalyst Stoichiometry: A stoichiometric amount or a slight excess of the Lewis acid is generally required because the catalyst complexes with the ketone product.[2]

  • Substrate Reactivity: Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings.[6][12] Benzene is a suitable substrate for this reaction.

  • Avoidance of Polyacylation: A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group deactivates the aromatic ring, thus preventing further substitution reactions.[2]

Conclusion

The Friedel-Crafts acylation offers an efficient and reliable method for the synthesis of this compound. By adhering to the detailed protocol and considering the key experimental parameters, researchers can consistently obtain this valuable pharmaceutical intermediate in high purity. The robust nature of this reaction, coupled with its well-understood mechanism, makes it an indispensable tool in the arsenal of the synthetic organic chemist.

References

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone, a valuable intermediate in pharmaceutical research.[1] The synthesis is achieved through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural causality, safety considerations, and product characterization.

Introduction and Scientific Principle

This compound, also known as 4'-chlorodeoxybenzoin, serves as a key building block in the synthesis of various organic molecules, including potential antileukemic and antiplatelet agents.[1] The protocol detailed herein employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts in 1877.

Mechanism of Action: The Friedel-Crafts Acylation

The reaction proceeds by activating an acylating agent, in this case, 4-chlorophenylacetyl chloride, with a potent Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[2][3]

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[6]

A critical aspect of this reaction is the stoichiometry of the catalyst. Unlike Friedel-Crafts alkylations, acylations require at least a full equivalent of AlCl₃. This is because the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[6][7] This complex is hydrolyzed during the aqueous workup to release the final product.

Materials, Reagents, and Safety

2.1. Reagent & Equipment List

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
4-Chlorophenylacetic acidC₈H₇ClO₂170.591878-66-6Starting material for acyl chloride
Thionyl chlorideSOCl₂118.977719-09-7Corrosive, lachrymator
BenzeneC₆H₆78.1171-43-2Carcinogen, flammable
Anhydrous Aluminum ChlorideAlCl₃133.347446-70-0Corrosive, reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected carcinogen
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01144-55-8For neutralization
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Equipment
Three-neck round-bottom flaskOven-dried before use
Reflux condenser with drying tubeTo maintain anhydrous conditions
Magnetic stirrer and stir bar
Addition (dropping) funnel
Ice bathFor temperature control
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal

2.2. Critical Safety Precautions

This protocol involves hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with moisture, releasing toxic HCl gas.[3][8] It must be handled quickly in a dry environment, and containers should be tightly sealed. Exposure can cause severe burns.[9]

  • Thionyl Chloride (SOCl₂): Corrosive and a potent lachrymator (tear-inducing agent). It also reacts with water to release HCl and SO₂ gases. Handle only in a fume hood.

  • Benzene & Dichloromethane (DCM): Benzene is a known carcinogen and is highly flammable. Dichloromethane is a suspected carcinogen.[10] Avoid inhalation and skin contact.

  • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use to prevent the deactivation of the AlCl₃ catalyst.[8][10]

Detailed Experimental Protocol

Part A: Synthesis of 4-Chlorophenylacetyl Chloride

Causality Note: This initial step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the formation of the acylium ion electrophile with AlCl₃.

  • Setup: Place 4-chlorophenylacetic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction: In the fume hood, carefully add thionyl chloride (approx. 2.0 eq). The mixture will likely begin to bubble as HCl and SO₂ gas are evolved.

  • Heating: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chlorophenylacetyl chloride is a liquid and can be used directly in the next step without further purification.

Part B: Friedel-Crafts Acylation
  • Catalyst Suspension: In a dry, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM, 60 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-chlorophenylacetyl chloride (1.0 eq) from Part A in anhydrous DCM (20 mL) and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C. Causality Note: This slow, cooled addition is crucial to control the exothermic reaction between AlCl₃ and the acyl chloride, preventing side reactions.[8]

  • Benzene Addition: After the addition is complete, add benzene (1.1 eq), dissolved in anhydrous DCM (20 mL), dropwise to the reaction mixture over 20-30 minutes, again keeping the temperature at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Part C: Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL). Trustworthiness Note: This step is highly exothermic and must be done slowly to safely decompose the aluminum chloride-ketone complex and quench any remaining AlCl₃.[10]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any remaining acid.

    • Water (1 x 40 mL).

    • Brine (1 x 40 mL) to aid in the removal of water.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[10]

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound as a white solid.[11]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_prep Part A: Acyl Chloride Preparation cluster_acylation Part B: Friedel-Crafts Acylation cluster_workup Part C: Work-up & Purification cluster_analysis Product Characterization A1 4-Chlorophenylacetic Acid + SOCl₂ A2 Reflux (1-2h) A1->A2 A3 Distill excess SOCl₂ A2->A3 A4 Crude 4-Chlorophenylacetyl Chloride A3->A4 B2 Add Acyl Chloride dropwise A4->B2 B1 Suspend AlCl₃ in DCM (0-5 °C) B1->B2 B3 Add Benzene dropwise B2->B3 B4 Stir at RT (2-4h) B3->B4 B5 Monitor by TLC B4->B5 C1 Quench with Ice/HCl B5->C1 C2 Extract with DCM C1->C2 C3 Wash (NaHCO₃, H₂O, Brine) C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 C5 Recrystallize or Column Chromatography C4->C5 D1 Pure Product: This compound C5->D1 D2 Analysis: NMR, IR, MS, MP D1->D2

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₁₄H₁₁ClO
Molecular Weight 230.69 g/mol [12]
Melting Point 138 °C[11]
¹H NMR Peaks corresponding to aromatic protons and the methylene bridge protons.
¹³C NMR Peaks including a carbonyl carbon (~197 ppm) and aromatic carbons.
IR Spectroscopy Characteristic C=O stretch (~1685 cm⁻¹), C-Cl stretch.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 230, showing characteristic isotope pattern for chlorine.

References

Application Notes and Protocols: A Detailed Guide to the Friedel-Crafts Acylation for Deoxybenzoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Deoxybenzoins and Their Synthesis

Deoxybenzoins (1,2-diaryl-1-ethanones) represent a privileged scaffold in medicinal chemistry and materials science. This structural motif is a core component of numerous biologically active compounds, including selective estrogen receptor modulators (SERMs) like tamoxifen, and serves as a versatile precursor for the synthesis of more complex molecules such as isoflavones and other pharmacologically relevant heterocycles.

The Friedel-Crafts acylation, a robust and historic carbon-carbon bond-forming reaction, stands as a cornerstone method for the synthesis of aryl ketones.[1][2] Its application to the synthesis of deoxybenzoins, typically by reacting an aromatic substrate with a phenylacetyl chloride derivative, offers a direct and predictable route to this important class of compounds.[3][4]

This guide provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and critical insights for researchers, scientists, and drug development professionals. A key focus will be on the advantages this method holds over the related Friedel-Crafts alkylation, namely the prevention of polysubstitution and the absence of carbocation rearrangements, which ensures high regioselectivity and product purity.[5][6]

The Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) pathway.[7][8] Understanding the causality behind each step is critical for experimental design and optimization.

Step 1: Generation of the Electrophilic Acylium Ion The reaction is initiated by the activation of the acylating agent, phenylacetyl chloride, by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion, the key reactive species in the acylation.[5][9]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

Step 3: Restoration of Aromaticity To restore the highly stable aromatic system, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[9][10] The electrons from the C-H bond return to the ring, re-establishing aromaticity and yielding the protonated ketone product.

Step 4: Product-Catalyst Complexation A crucial feature of the Friedel-Crafts acylation is the behavior of the product. The carbonyl oxygen of the newly formed deoxybenzoin is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[4] This complexation is often irreversible under the reaction conditions, effectively sequestering the catalyst.[10] Consequently, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion. This complex is then hydrolyzed during the aqueous workup to liberate the final ketone product.[10]

The deactivating, electron-withdrawing nature of the acyl group on the product ring prevents it from undergoing a second acylation, thus avoiding the poly-substitution issues that plague Friedel-Crafts alkylations.[11][12]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Complexation Reactants Phenylacetyl Chloride + AlCl₃ AcyliumIon Resonance-Stabilized Acylium Ion + AlCl₄⁻ Reactants->AcyliumIon Activation SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Aromatic Aromatic Ring (e.g., Benzene) Aromatic->SigmaComplex ProductComplex Product-Catalyst Complex (Deoxybenzoin-AlCl₃) SigmaComplex->ProductComplex Deprotonation Workup Aqueous Workup (H₃O⁺) ProductComplex->Workup FinalProduct Deoxybenzoin Workup->FinalProduct

Caption: Mechanism of Friedel-Crafts Acylation for Deoxybenzoin Synthesis.

Protocol: Synthesis of Deoxybenzoin from Benzene and Phenylacetyl Chloride

This protocol details a representative procedure for the synthesis of the parent deoxybenzoin. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Notes
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g55.0Corrosive, moisture-sensitive. Handle quickly.
Phenylacetyl Chloride154.597.73 g (6.5 mL)50.0Corrosive, lachrymator.
Benzene (Anhydrous)78.1150 mL-Carcinogen. Use as solvent.
Dichloromethane (DCM, Anhydrous)84.9340 mL-Solvent.
Concentrated Hydrochloric Acid (HCl)36.4615 mL-Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)-~40 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent.
Ice-~50 g-For quenching.

Experimental Workflow

Experimental_Workflow A 1. Setup Flame-dry glassware under N₂. Charge AlCl₃ and Benzene. B 2. Reagent Addition Cool to 0-5°C. Add Phenylacetyl Chloride dropwise. A->B C 3. Reaction Warm to RT. Stir for 2-4 hours. B->C D 4. Quench Pour reaction mixture slowly onto ice/conc. HCl. C->D E 5. Extraction Separate layers. Extract aqueous layer with DCM. D->E F 6. Washing & Drying Wash combined organic layers with NaHCO₃, then brine. Dry over MgSO₄. E->F G 7. Purification Filter drying agent. Remove solvent via rotary evaporation. Recrystallize from ethanol. F->G H 8. Analysis Obtain mass, melting point, NMR, IR. G->H

Caption: Standard Experimental Workflow for Deoxybenzoin Synthesis.

Step-by-Step Procedure
  • Glassware and System Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet/outlet (or drying tube). Flame-dry all glassware under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reaction Setup: In the reaction flask, place anhydrous aluminum chloride (7.33 g, 55.0 mmol) and anhydrous benzene (50 mL). Begin stirring to create a suspension. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve phenylacetyl chloride (7.73 g, 50.0 mmol) in anhydrous dichloromethane (15 mL) and transfer this solution to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred, cooled suspension over 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Prepare a beaker containing crushed ice (approx. 50 g) and concentrated HCl (15 mL). Slowly and carefully , pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release more HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with dichloromethane (25 mL each time).

  • Washing and Drying: Combine all organic layers. Wash sequentially with two portions of saturated sodium bicarbonate solution (until effervescence ceases) and then with one portion of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the drying agent by gravity filtration. Concentrate the filtrate using a rotary evaporator to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure deoxybenzoin as a white solid.

Key Considerations and Troubleshooting

Success in Friedel-Crafts acylation hinges on careful control of several parameters.

ParameterRationale & Best Practices
Substrate Scope The reaction is most effective on aromatic rings that are neutral or contain electron-donating (activating) groups. Substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) or basic amine groups (-NH₂, -NHR) are unsuitable and will likely result in reaction failure.[13]
Reagent Purity All reagents, especially the Lewis acid catalyst and solvents, must be strictly anhydrous. The presence of moisture will decompose the AlCl₃ catalyst, halting the reaction.[14]
Stoichiometry A slight molar excess (1.1-1.2 equivalents) of the Lewis acid relative to the acylating agent is typically used to ensure complete reaction by accounting for any incidental moisture and driving the formation of the product-catalyst complex.[4]
Temperature Control The initial complexation of AlCl₃ with the acyl chloride is highly exothermic.[14] Low-temperature addition is critical to prevent uncontrolled side reactions. Subsequent warming or heating may be required to drive the reaction to completion.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst (moisture contamination); Deactivated aromatic substrate; Insufficient reaction time/temperature.Ensure all reagents and glassware are anhydrous; Verify substrate suitability; Increase reaction time or gently heat the mixture while monitoring by TLC.
Dark/Polymeric Byproducts Reaction temperature was too high; Unstable acyl chloride.Maintain strict temperature control during addition; Use freshly distilled or high-purity acyl chloride.
Difficult Workup (Emulsions) Formation of aluminum hydroxides.Ensure the quench is sufficiently acidic. Adding more concentrated HCl can help break up emulsions.[15]

Conclusion

The Friedel-Crafts acylation is a powerful and highly reliable synthetic tool for accessing the deoxybenzoin scaffold. Its major advantages—monoacylation and the absence of rearrangements—provide a predictable outcome that is highly valued in both academic research and industrial drug development. By maintaining anhydrous conditions, controlling reaction temperature, and understanding the stoichiometric requirement of the catalyst, researchers can effectively leverage this reaction to build a wide array of valuable 1,2-diaryl-1-ethanone derivatives.

References

The Versatility of 2-(4-Chlorophenyl)-1-phenylethanone in the Synthesis of Bio-functional Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Heterocyclic Chemistry

2-(4-Chlorophenyl)-1-phenylethanone, a readily accessible diarylethanone, serves as a cornerstone in the edifice of synthetic heterocyclic chemistry. Its structural features—a reactive ketone, an activatable methylene group, and two distinct aromatic rings—provide a versatile platform for the construction of a diverse array of heterocyclic systems. The presence of the 4-chlorophenyl moiety is of particular significance in medicinal chemistry, as the introduction of a halogen atom can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this ketone in the synthesis of valuable five- and six-membered heterocycles, including thiazoles, pyrazoles, furans, thiophenes, and pyridines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles that govern these transformations.

Strategic Derivatization: Gateway to Diverse Heterocyclic Systems

The synthetic utility of this compound is often unlocked through its initial conversion into more reactive intermediates. Two key derivatives, the α-haloketone and the 1,3-dicarbonyl compound, serve as the primary entry points into a multitude of cyclization reactions.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Heterocyclic Products start_ketone This compound alpha_halo 2-Bromo-2-(4-chlorophenyl)- 1-phenylethanone (α-Haloketone) start_ketone->alpha_halo Bromination dicarbonyl 1-(4-Chlorophenyl)-3-phenyl- propane-1,3-dione (1,3-Dicarbonyl) start_ketone->dicarbonyl Claisen Condensation thiophene Thiophenes start_ketone->thiophene Gewald Synthesis thiazole Thiazoles alpha_halo->thiazole Hantzsch Synthesis pyrazole Pyrazoles dicarbonyl->pyrazole Knorr Synthesis furan Furans dicarbonyl->furan Paal-Knorr Synthesis pyridine Pyridines dicarbonyl->pyridine Hantzsch Synthesis

Figure 1: Synthetic pathways from this compound.

I. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[1][2] This reaction proceeds via the condensation of an α-haloketone with a thioamide. The resulting 2-aminothiazoles are prevalent scaffolds in pharmaceuticals, exhibiting a wide range of biological activities.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-haloketone, proceeding through an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[3]

G start 2-Bromo-2-(4-chlorophenyl)- 1-phenylethanone + Thioamide intermediate1 S-Alkylation (SN2) start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-Amino-4-(4-chlorophenyl)- 5-phenylthiazole intermediate3->product

Figure 2: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiazole

This protocol details the synthesis of a representative 2-aminothiazole derivative.

Materials:

  • 2-Bromo-2-(4-chlorophenyl)-1-phenylethanone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromo-2-(4-chlorophenyl)-1-phenylethanone (1.0 mmol) and thiourea (1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 30 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with copious amounts of distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)-5-phenylthiazole.

ParameterValue
Reactants 2-Bromo-2-(4-chlorophenyl)-1-phenylethanone, Thiourea
Solvent Ethanol
Reaction Time 2-3 hours
Temperature Reflux
Work-up Neutralization with NaHCO₃, Filtration
Purification Recrystallization from ethanol

II. Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a straightforward and widely used method for the preparation of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

G start 1-(4-Chlorophenyl)-3-phenyl- propane-1,3-dione + Hydrazine intermediate1 Hydrazone Formation start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 3-(4-Chlorophenyl)-5-phenyl- 1H-pyrazole intermediate3->product

Figure 3: Workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole

This protocol outlines the synthesis of a pyrazole derivative from the corresponding 1,3-dicarbonyl compound.

Part A: Synthesis of 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione

  • In a flame-dried round-bottom flask, dissolve sodium ethoxide (1.1 mmol) in 10 mL of anhydrous ethanol.

  • To this solution, add a mixture of 4'-chloroacetophenone (1.0 mmol) and ethyl benzoate (1.0 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and pour it into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Part B: Synthesis of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole [5]

  • In a 50 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (1.0 mmol) in 15 mL of glacial acetic acid.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-5 hours.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • The solid pyrazole derivative that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ParameterValue
Reactants 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione, Hydrazine hydrate
Solvent Glacial Acetic Acid
Reaction Time 4-5 hours
Temperature Reflux
Work-up Precipitation in water, Filtration
Purification Recrystallization

III. Synthesis of Furan Derivatives via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of furans from 1,4-dicarbonyl compounds.[6][7] This acid-catalyzed cyclization and dehydration is a highly effective route to substituted furans, which are important structural motifs in many natural products and pharmaceuticals.

Mechanistic Rationale

The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst. The other carbonyl group then tautomerizes to its enol form. The nucleophilic enol oxygen then attacks the protonated carbonyl carbon in an intramolecular fashion to form a five-membered cyclic hemiacetal. Subsequent dehydration of this intermediate furnishes the aromatic furan ring.[8]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-phenylfuran

This protocol requires the synthesis of the 1,4-dicarbonyl precursor, 1-(4-chlorophenyl)-4-phenylbutane-1,4-dione.

Part A: Synthesis of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione

This can be achieved via a Stetter reaction between 4-chlorobenzaldehyde and a chalcone precursor, or other multi-step synthetic routes.

Part B: Synthesis of 2-(4-Chlorophenyl)-5-phenylfuran

  • To a solution of 1-(4-chlorophenyl)-4-phenylbutane-1,4-dione (1.0 mmol) in 10 mL of glacial acetic acid, add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to 100-110 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a beaker of ice water.

  • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude furan can be purified by column chromatography on silica gel.

ParameterValue
Reactants 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione
Catalyst Concentrated Sulfuric Acid
Solvent Glacial Acetic Acid
Reaction Time 2-4 hours
Temperature 100-110 °C
Work-up Extraction, Washing
Purification Column Chromatography

IV. Synthesis of Aminothiophene Derivatives via Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[9][10] It typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophenes are valuable building blocks in medicinal and materials chemistry.

Mechanistic Rationale

The reaction is believed to proceed via an initial Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.[11]

G start This compound + Malononitrile + Sulfur intermediate1 Knoevenagel Condensation start->intermediate1 intermediate2 Sulfur Addition intermediate1->intermediate2 intermediate3 Intramolecular Cyclization & Tautomerization intermediate2->intermediate3 product 2-Amino-4-(4-chlorophenyl)- 5-phenylthiophene-3-carbonitrile intermediate3->product

Figure 4: Workflow for Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiophene-3-carbonitrile
  • In a 100 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • To this suspension, add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 mmol).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

ParameterValue
Reactants This compound, Malononitrile, Sulfur
Catalyst Morpholine or Triethylamine
Solvent Ethanol
Reaction Time 6-8 hours
Temperature 40-50 °C
Work-up Precipitation in water, Filtration
Purification Recrystallization

V. Synthesis of Pyridine Derivatives via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[12][13] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[14]

Mechanistic Rationale

The reaction mechanism is complex but is generally understood to involve the formation of two key intermediates: an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. Aromatization to the pyridine can be achieved by oxidation.

Experimental Protocol: Synthesis of a 2,6-Disubstituted-4-(4-chlorophenyl)pyridine Derivative

This protocol utilizes a 1,3-dicarbonyl compound derived from this compound.

  • In a round-bottom flask, combine 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (15 mL).

  • Add ammonium acetate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Cool the reaction to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect it by filtration.

  • To achieve aromatization, the crude 1,4-dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or chromium trioxide) with gentle heating.

  • After oxidation, the mixture is cooled and poured into water. The pyridine product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

ParameterValue
Reactants 1,3-Dicarbonyl, β-Ketoester, Aldehyde, Ammonium Acetate
Solvent Ethanol
Reaction Time 8-10 hours
Temperature Reflux
Work-up Filtration/Extraction after oxidation
Purification Recrystallization or Column Chromatography

Conclusion

This compound is a remarkably versatile and economically viable starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. Through straightforward derivatization to its α-bromo or 1,3-dicarbonyl analogues, access to thiazoles, pyrazoles, furans, and pyridines is readily achieved via classic named reactions. Furthermore, the parent ketone itself can be directly employed in multi-component reactions like the Gewald synthesis to afford highly functionalized aminothiophenes. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this privileged starting material and to develop novel heterocyclic structures for applications in drug discovery and materials science.

References

Catalytic Applications of 2-(4-Chlorophenyl)-1-phenylethanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the catalytic applications of derivatives of 2-(4-Chlorophenyl)-1-phenylethanone. While this deoxybenzoin derivative is a valuable synthetic intermediate, its true potential unfolds when it is strategically functionalized to create powerful catalysts for asymmetric synthesis and other critical organic transformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven protocols.

Introduction: The Latent Catalytic Potential of a Deoxybenzoin Scaffold

The this compound framework, characterized by its α-aryl ketone structure, provides a robust and tunable platform for the design of novel catalysts. The presence of two distinct aromatic rings allows for fine-tuning of steric and electronic properties, while the carbonyl group serves as a key handle for derivatization into catalytically active moieties. By leveraging established synthetic methodologies, this readily available starting material can be transformed into a range of catalysts, including chiral β-amino alcohols for organocatalysis and functionalized phosphines for transition metal catalysis. This guide will illuminate the pathways to unlocking this catalytic potential.

Section 1: Asymmetric Organocatalysis with Chiral β-Amino Alcohol Derivatives

The asymmetric reduction of the ketone in this compound provides access to chiral β-amino alcohols, a class of highly effective organocatalysts.[1] These catalysts operate through the formation of transient iminium ions or enamines, creating a chiral environment that directs the stereochemical outcome of the reaction.

Mechanistic Principle: Iminium and Enamine Catalysis

Chiral β-amino alcohol catalysts derived from this compound can activate α,β-unsaturated aldehydes and ketones by forming a chiral iminium ion. This activation lowers the LUMO of the substrate, rendering it more susceptible to nucleophilic attack. Conversely, in reactions involving ketone or aldehyde nucleophiles, the catalyst can form a chiral enamine, which then attacks an electrophile with high stereoselectivity. The hydroxyl group of the amino alcohol often plays a crucial role in orienting the substrates through hydrogen bonding, further enhancing stereocontrol.

Application Note 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Aldehydes

This protocol details the use of a chiral β-amino alcohol derived from this compound as an organocatalyst for the enantioselective Michael addition of a β-keto ester to an α,β-unsaturated aldehyde.

Experimental Protocol

Catalyst Synthesis: The chiral β-amino alcohol catalyst is synthesized from this compound via a two-step process:

  • Asymmetric Reduction: The ketone is reduced to the corresponding chiral alcohol using a chiral reducing agent such as a CBS catalyst or a chiral borohydride reagent.[2]

  • Amination: The chiral alcohol is converted to the corresponding chiral amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through an azide intermediate followed by reduction.

Michael Addition Protocol:

  • To a dry vial equipped with a magnetic stir bar, add the chiral β-amino alcohol catalyst (0.1 mmol, 10 mol%).

  • Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) and the β-keto ester (1.2 mmol, 1.2 equiv).

  • Add the solvent (e.g., toluene, 2.0 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Results
Entryα,β-Unsaturated Aldehydeβ-Keto EsterYield (%)ee (%)
1CinnamaldehydeEthyl 2-oxocyclopentanecarboxylate9295
2CrotonaldehydeEthyl acetoacetate8891
3(E)-Hex-2-enalMethyl 2-oxocyclohexanecarboxylate9093

Note: Yields and enantiomeric excesses are representative and may vary depending on the specific substrates and reaction conditions.

Causality Behind Experimental Choices
  • Catalyst Loading: 10 mol% is a typical starting point for organocatalytic reactions, balancing reaction rate and cost.

  • Solvent: Toluene is a common non-polar solvent for such reactions, minimizing side reactions.

  • Stoichiometry: A slight excess of the nucleophile is used to ensure complete consumption of the electrophile.

Section 2: Chiral Thiourea Derivatives in Asymmetric Catalysis

The introduction of a thiourea moiety onto a chiral scaffold derived from this compound can produce powerful bifunctional organocatalysts.[3] These catalysts activate electrophiles through hydrogen bonding with the thiourea group, while a basic site on the catalyst deprotonates the nucleophile.

Workflow for Thiourea Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application (e.g., aza-Henry Reaction) start This compound step1 Asymmetric Reduction & Amination to Chiral Diamine start->step1 step2 Reaction with Isothiocyanate step1->step2 catalyst Chiral Thiourea Catalyst step2->catalyst reaction Catalytic Asymmetric aza-Henry Reaction catalyst->reaction 10 mol% reactants Imine + Nitromethane reactants->reaction product Chiral β-Nitroamine reaction->product

Caption: Workflow for the synthesis and application of a chiral thiourea catalyst.

Application Note 2: Asymmetric aza-Henry (Nitro-Mannich) Reaction

This protocol describes the enantioselective addition of nitromethane to an N-Boc-protected imine, catalyzed by a chiral thiourea derivative of this compound.

Experimental Protocol

Catalyst Synthesis: The chiral thiourea catalyst is prepared from the corresponding chiral diamine (synthesized from this compound) by reaction with an appropriate isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate.[4][5]

aza-Henry Reaction Protocol:

  • To a dry vial, add the chiral thiourea catalyst (0.05 mmol, 5 mol%) and the N-Boc-protected imine (1.0 mmol, 1.0 equiv).

  • Add the solvent (e.g., dichloromethane, 2.0 mL) and cool the mixture to 0 °C.

  • Add nitromethane (5.0 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C for 48-72 hours.

  • Monitor the reaction by TLC. Once the imine is consumed, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired β-nitroamine.

  • Analyze the enantiomeric excess using chiral HPLC.

Expected Results
EntryImineYield (%)ee (%)
1N-Boc-benzaldimine9592
2N-Boc-4-methoxybenzaldimine9390
3N-Boc-4-nitrobenzaldimine9694

Note: These are anticipated results based on similar catalytic systems.

Section 3: this compound Derivatives as Ligands in Transition Metal Catalysis

The deoxybenzoin scaffold can be functionalized to create novel ligands for transition metal-catalyzed reactions. For instance, the introduction of a phosphine group can lead to effective ligands for palladium-catalyzed cross-coupling reactions.

Logical Relationship for Ligand Synthesis and Use

G A This compound B Functionalization (e.g., ortho-lithiation followed by reaction with PPh2Cl) A->B C Phosphine Ligand Derivative B->C D Complexation with Pd(0) precursor C->D E Active Palladium Catalyst D->E F Cross-Coupling Reaction (e.g., Suzuki-Miyaura) E->F G Biaryl Product F->G

Caption: Synthesis of a phosphine ligand and its application in catalysis.

Application Note 3: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

This protocol outlines the use of a phosphine ligand derived from this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl chloride and an arylboronic acid.

Experimental Protocol

Ligand Synthesis: The phosphine ligand can be synthesized by ortho-lithiation of the phenyl ring of this compound, followed by quenching with chlorodiphenylphosphine.[6][7]

Suzuki-Miyaura Coupling Protocol:

  • In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.022 mmol, 2.2 mol%) in the reaction solvent (e.g., toluene/water, 10:1, 2.0 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the product by column chromatography.

Expected Results
EntryAryl ChlorideArylboronic AcidYield (%)
14-ChloroanisolePhenylboronic acid85
22-Chlorotoluene4-Methoxyphenylboronic acid82
31-Chloro-4-nitrobenzene3,5-Dimethylphenylboronic acid90

Note: Yields are based on the performance of similar phosphine ligands in Suzuki-Miyaura couplings.

Conclusion

The this compound scaffold represents a versatile and underexplored platform for the development of novel catalysts. Through straightforward synthetic modifications, this readily available starting material can be transformed into a variety of catalytically active species for key organic transformations. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the rich catalytic potential of these derivatives in their own synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Chalcones from 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chalcone Scaffold in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but have also garnered substantial interest in medicinal chemistry. Both natural and synthetic chalcones exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins. The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[3][4]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][5][6] This guide provides a detailed protocol for the synthesis of chalcones using a specific deoxybenzoin, 2-(4-Chlorophenyl)-1-phenylethanone, as the ketone component. Deoxybenzoins are valuable precursors for various carbocycles and heterocycles.[2] While the Claisen-Schmidt condensation is robust, the use of a deoxybenzoin instead of a simpler acetophenone may present unique reactivity patterns that researchers should consider.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a crossed aldol condensation that proceeds via a base-catalyzed mechanism.[7] The reaction involves the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.

The key steps in the base-catalyzed Claisen-Schmidt condensation are:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone (in this case, this compound) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde.

  • Protonation: The resulting alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct is unstable and readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, or chalcone.

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration ketone Deoxybenzoin (this compound) enolate Resonance-Stabilized Enolate ketone->enolate Deprotonation base Base (OH⁻) enolate2 Enolate aldehyde Aromatic Aldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide alkoxide2 Alkoxide enolate2->alkoxide Attack on Carbonyl aldol β-Hydroxy Ketone (Aldol Adduct) chalcone Chalcone (α,β-Unsaturated Ketone) aldol->chalcone Dehydration (-H₂O) alkoxide2->aldol Protonation

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol details the synthesis of (E)-1-(4-chlorophenyl)-2,3-diphenylprop-2-en-1-one from this compound and benzaldehyde.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₄H₁₁ClO230.692.31 g10
BenzaldehydeC₇H₆O106.121.06 g (1.02 mL)10
Sodium Hydroxide (NaOH)NaOH40.000.80 g20
Ethanol (95%)C₂H₅OH46.0750 mL-
Deionized WaterH₂O18.02As needed-
Dilute Hydrochloric Acid (HCl)HCl36.46As needed-

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.31 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 20 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: While stirring the ethanolic solution of the reactants, slowly add the cold sodium hydroxide solution dropwise over 15-20 minutes. Maintain the reaction temperature below 25°C using an ice bath during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The formation of a yellow precipitate often indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with dilute hydrochloric acid until the pH is neutral.

  • Product Collection: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification Protocol: Recrystallization

The crude chalcone can be purified by recrystallization to obtain a product of high purity.[4]

Table 2: Common Solvents for Chalcone Recrystallization

SolventBoiling Point (°C)Notes
Ethanol (95%)78A commonly used and effective solvent for a wide range of chalcones.[8]
Methanol65Another good option, similar to ethanol.
Ethyl Acetate77Suitable for chalcones with moderate polarity.
Hexane/Ethyl Acetate-A mixed solvent system can be used for chalcones that are too soluble in a single solvent.[4]
Dichloromethane/Hexane-Another mixed solvent system option.

Recrystallization Procedure (using Ethanol):

  • Solvent Selection: Choose a suitable solvent from Table 2. Ethanol is a good starting point.

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. The amount of ethanol needed is typically 5 mL/g of crude chalcone.[9]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once crystals start to appear, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol and then dry them thoroughly.

Characterization of the Synthesized Chalcone

The structure and purity of the synthesized chalcone can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic FT-IR Absorption Bands for Chalcones

Functional GroupWavenumber (cm⁻¹)Appearance
C=O (conjugated ketone)1630-1690Strong, sharp peak.[10][11]
C=C (alkene)1550-1640Medium to weak peak.[12]
C-H (aromatic)3000-3100Medium to weak peaks.[11]
C-Cl600-800Medium to strong peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the chalcone.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for Chalcones

NucleusFunctional GroupChemical Shift (δ, ppm)Notes
¹HVinylic Protons (Hα and Hβ)7.0 - 8.0Appear as doublets with a coupling constant (J) of 15-16 Hz, indicating a trans configuration.[13]
¹HAromatic Protons7.0 - 8.5Complex multiplet patterns.
¹³CCarbonyl Carbon (C=O)185 - 197[13]
¹³CVinylic Carbons (Cα and Cβ)118 - 145[13]
¹³CAromatic Carbons120 - 140Multiple signals.

Troubleshooting Guide

Table 5: Common Problems and Solutions in Chalcone Synthesis

ProblemPotential CauseSuggested Solution
Low or No Yield Improper Catalyst Concentration: Insufficient or excessive base can hinder the reaction.[1]Optimize the amount of NaOH. Start with the recommended stoichiometry and perform small-scale trials with varying amounts.
Low Reactivity of Deoxybenzoin: The methylene protons in deoxybenzoin are less acidic than the methyl protons in acetophenone, potentially leading to slower enolate formation.Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C).[1] Consider using a stronger base like potassium tert-butoxide, but with caution as it can promote side reactions.
Poor Reagent Quality: Aldehyde may have oxidized to carboxylic acid.Use freshly distilled aldehyde.
Formation of Multiple Products Self-condensation of Deoxybenzoin: Although less likely than with simpler ketones, it can occur.Slowly add the base to the mixture of the deoxybenzoin and aldehyde.
Cannizzaro Reaction of Aldehyde: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1]Ensure the deoxybenzoin is present to react. Use milder basic conditions or add the base slowly.
Air Oxidation of Deoxybenzoin: Deoxybenzoins can undergo air oxidation in the presence of a base, which can lead to the formation of benzoic acid and other byproducts. This reaction can be slow (days).[14]While the Claisen-Schmidt is typically faster, if the desired reaction is sluggish, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
"Oiling Out" During Recrystallization Product is an oil at the solvent's boiling point: The melting point of the chalcone is lower than the boiling point of the solvent.[4]Use a lower-boiling point solvent or a mixed-solvent system. Add a "poor" solvent to a solution in a "good" solvent to induce crystallization.[15]
Solution is too concentrated. Add a small amount of hot solvent to the mixture.[15]

Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation reactants Dissolve Deoxybenzoin and Aldehyde in Ethanol start->reactants catalyst Prepare and Add NaOH Solution reactants->catalyst reaction Stir at Room Temperature (4-6 hours) catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Ice and Neutralize with HCl monitoring->workup Complete filtration Vacuum Filtration of Crude Product workup->filtration purification Recrystallization from Ethanol filtration->purification characterization Characterization: FT-IR, NMR, Melting Point purification->characterization end End: Pure Chalcone characterization->end

Caption: A logical workflow for chalcone synthesis and purification.

References

Application Notes & Protocols: The 2-(4-Chlorophenyl)-1-phenylethanone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1-phenylethanone, a key deoxybenzoin derivative, and its strategic application in medicinal chemistry. We delve into its role not merely as a synthetic intermediate but as a privileged scaffold for the development of novel therapeutic agents across diverse disease areas. This document outlines efficient synthetic methodologies, detailed protocols for pharmacological evaluation, and critical insights into the structure-activity relationships (SAR) that govern the biological activity of its derivatives. The content is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental procedures to leverage this versatile chemical entity in contemporary drug discovery programs.

The Deoxybenzoin Scaffold: A Foundation for Bioactivity

Deoxybenzoins, structurally defined as 1,2-diaryl-1-ethanones, represent a significant class of natural and synthetic compounds.[1] The core structure, characterized by a phenylacetophenone framework, is a precursor to isoflavonoids and is associated with a range of intrinsic biological activities, including antioxidant and tyrosinase inhibitory properties.[2][3]

The specific derivative, This compound (also known as 4'-Chlorodeoxybenzoin), introduces a strategically placed chlorine atom on one of the phenyl rings. This modification is of high interest in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The chloro-substituent increases the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.

  • Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, potentially increasing the half-life of derivative compounds.

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the reactivity of the scaffold and modulate binding interactions with biological targets through halogen bonding or dipole interactions.

These features make this compound a valuable starting point for generating libraries of compounds with diverse pharmacological profiles.

Property Value
CAS Number 6332-83-8[4][5][6][7]
Molecular Formula C₁₄H₁₁ClO[4][6]
Molecular Weight 230.69 g/mol [4][6]
Appearance White crystalline solid
Melting Point 138°C[4]
Boiling Point 192.2±12.1 °C[4]

Synthesis of this compound and Analogs

While classical methods like the Friedel-Crafts acylation or the Houben-Hoesch reaction have been used for deoxybenzoin synthesis, they often require harsh conditions or pre-functionalization of starting materials.[8][9] Modern approaches offer milder conditions, broader substrate scope, and higher efficiency.

A recently developed, operationally simple method involves the base-promoted fragmentation of γ-aryl-β-ketoesters in the presence of a benzoyl chloride.[8] This transition-metal-free approach is scalable and tolerates a wide range of functional groups, making it highly suitable for medicinal chemistry applications where diverse analogs are required.[8]

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Ketoester γ-(4-chlorophenyl)-β-ketoester ReactionVessel One-Pot Reaction Ketoester->ReactionVessel BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel mediates fragmentation Solvent 1,4-Dioxane (Solvent) Solvent->ReactionVessel Temp 90 °C Temp->ReactionVessel Product 2-(4-Chlorophenyl)- 1-phenylethanone ReactionVessel->Product yields BioAssayWorkflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Measurement cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells in 96-well plate CompoundPrep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Add Compound to Cells CompoundPrep->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation AddMTT 5. Add MTT Reagent Incubation->AddMTT IncubateMTT 6. Incubate for 2-4h (Formation of Formazan) AddMTT->IncubateMTT AddSolvent 7. Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolvent Readout 8. Read Absorbance at 570 nm AddSolvent->Readout Analysis 9. Calculate % Viability and Determine IC₅₀ Readout->Analysis SAR_Diagram cluster_SAR Key Modification Points & SAR Insights A Ring A (Phenyl) C Ethanone Linker B Ring B (4-Chlorophenyl) SAR_A Hydroxylation (e.g., 2,4-diOH) enhances vasorelaxant activity. Substitution pattern is critical for opioid receptor affinity. SAR_B Position of chloro group (o, m, p) affects anti-inflammatory activity. Additional substitutions can tune selectivity for targets like topoisomerases. SAR_C Modification to oxime enhances immunosuppressive activity. Conversion to heterocycles (pyridines, pyrroles) yields potent anticancer and anti-inflammatory agents.

References

The Strategic Role of 2-(4-Chlorophenyl)-1-phenylethanone in Azole Antifungal Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis, characterization, and application of 2-(4-Chlorophenyl)-1-phenylethanone, a pivotal intermediate in the production of several widely used azole antifungal pharmaceuticals. As a Senior Application Scientist, this document moves beyond simple procedural outlines to provide in-depth scientific context, rationale for methodological choices, and robust protocols designed for reproducibility and validation.

Introduction: The Architectural Significance of a Deoxybenzoin Core

This compound, a deoxybenzoin derivative, serves as a critical building block for the synthesis of imidazole-based antifungal agents like econazole, miconazole, and isoconazole.[1][2] These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The structural framework of this compound provides the necessary scaffold for the subsequent introduction of the imidazole moiety and other pharmacophoric elements that define the efficacy and spectrum of these antifungal agents.

This guide provides detailed protocols for the synthesis of this key intermediate, its subsequent conversion into advanced intermediates, and ultimately into the active pharmaceutical ingredients (APIs).

PART 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction forms the carbon-carbon bond that constitutes the deoxybenzoin backbone.

Protocol 1: Friedel-Crafts Acylation of Benzene with 4-Chlorophenylacetyl Chloride

This protocol outlines the synthesis of this compound. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with the 4-chlorophenylacetyl group. Anhydrous aluminum chloride is used as a Lewis acid catalyst to generate the acylium ion electrophile.

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate Electrophilic Attack AcylChloride 4-Chlorophenylacetyl Chloride AcylChloride->Intermediate + AlCl3 AlCl3 AlCl3 Product This compound Intermediate->Product - H+ HCl HCl

Caption: Friedel-Crafts acylation for this compound synthesis.

Materials:

  • Benzene (anhydrous)

  • 4-Chlorophenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.[3]

  • Addition of Reactants: Dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[3] Following this, add anhydrous benzene (1.0-1.2 equivalents) dropwise to the reaction mixture, also keeping the temperature between 0-5 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This step hydrolyzes the aluminum chloride complex and protonates the product.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[5]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol, or by column chromatography on silica gel.

Parameter Value Reference
Molar Ratio (Benzene:Acyl Chloride:AlCl₃)1.2 : 1.0 : 1.1[3][4]
Reaction Temperature0-5 °C (addition), then RT[3][4]
Reaction Time2-4 hours[4]
SolventAnhydrous Dichloromethane[3]

PART 2: Characterization of this compound

Accurate characterization of the intermediate is crucial for ensuring the quality and purity of the final pharmaceutical product.

Analytical Methods:
    • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methylene protons (CH₂) adjacent to the carbonyl group, and multiplets in the aromatic region corresponding to the protons of the phenyl and 4-chlorophenyl rings. For the analogous 2-bromo-1-(4-chlorophenyl)ethanone, the methylene protons appear as a singlet at δ 4.42 ppm. The aromatic protons appear as doublets at δ 7.94 and 7.48 ppm.[6]

    • ¹³C NMR (CDCl₃, 100 MHz): The spectrum would show a signal for the carbonyl carbon, the methylene carbon, and several signals in the aromatic region for the carbons of the two phenyl rings. For 2-bromo-1-(4-chlorophenyl)ethanone, the carbonyl carbon is at δ 190.2 ppm and the methylene carbon is at δ 30.4 ppm.[6]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a phosphate buffer would be a suitable starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both purity analysis and identification of trace impurities. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

PART 3: Application in Pharmaceutical Synthesis

This compound is a versatile precursor for various imidazole antifungal agents. The general synthetic strategy involves the introduction of a leaving group at the α-position to the carbonyl, followed by nucleophilic substitution with imidazole.

Protocol 2: α-Bromination of this compound

This protocol describes the introduction of a bromine atom at the α-position, creating a reactive site for the subsequent imidazole addition.

Reaction Scheme:

Alpha_Bromination cluster_reactants Reactants cluster_products Products Deoxybenzoin This compound Product 2-Bromo-2-(4-chlorophenyl)-1-phenylethanone Deoxybenzoin->Product + NBS, H+ NBS N-Bromosuccinimide (NBS) Succinimide Succinimide Acid Acid Catalyst (e.g., HBr)

Caption: α-Bromination of the deoxybenzoin intermediate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Hydrobromic acid (catalytic amount) or another suitable acid catalyst

  • Dichloromethane or another suitable solvent

  • Sodium sulfite solution (5%)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure: A representative procedure for oxidative bromination involves stirring the ketone with a copper(II) nitrate catalyst and hydrobromic acid in the presence of oxygen.[8] Alternatively, N-bromosuccinimide with a catalytic amount of acid can be used.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of hydrobromic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a 5% sodium sulfite solution to destroy any remaining bromine.[8]

  • Extraction and Washing: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.[8]

Protocol 3: Synthesis of Imidazole Derivatives (General Procedure)

The α-bromo intermediate is then reacted with imidazole to form the core structure of the antifungal drug. The following is a general procedure that can be adapted for the synthesis of econazole, miconazole, and isoconazole with the appropriate starting materials.

Reaction Scheme:

Imidazole_Addition BromoKetone α-Halo-Deoxybenzoin Derivative Intermediate_Ketone Imidazolyl-Ketone Intermediate BromoKetone->Intermediate_Ketone + Imidazole, Base Imidazole Imidazole Base Base (e.g., NaH) Intermediate_Alcohol Imidazolyl-Alcohol Intermediate Intermediate_Ketone->Intermediate_Alcohol Reduction Reduction Reduction (e.g., NaBH4) Final_Product Azole Antifungal (e.g., Econazole) Intermediate_Alcohol->Final_Product Alkylation with Substituted Benzyl Halide Alkylation Alkylation

Caption: General synthetic pathway to azole antifungals.

Procedure:

  • N-Alkylation: The α-halo-deoxybenzoin derivative is reacted with imidazole in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like DMF or toluene to yield the corresponding imidazolyl-ketone intermediate.[1][4]

  • Reduction: The ketone group of the intermediate is then reduced to a secondary alcohol using a reducing agent such as sodium borohydride in methanol.[1]

  • O-Alkylation: The resulting alcohol is then O-alkylated with the appropriate substituted benzyl halide (e.g., 4-chlorobenzyl chloride for econazole) in the presence of a base to yield the final azole antifungal drug.[1]

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each specific compound.[9][10]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of a key class of antifungal medications. The protocols and scientific context provided in this guide are intended to empower researchers and drug development professionals to confidently and safely utilize this versatile building block in their synthetic endeavors. The principles of Friedel-Crafts acylation and subsequent functional group manipulations are central to the construction of these complex and life-saving pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Friedel-Crafts acylation synthesis of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this classic yet nuanced electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview

The synthesis of this compound is achieved by the Friedel-Crafts acylation of benzene with 2-(4-chlorophenyl)acetyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Scheme:

The core of this transformation is the generation of a highly reactive acylium ion, which then acts as the electrophile in an attack on the electron-rich benzene ring.[1][2]

reaction_mechanism Figure 1: Reaction Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylCl 2-(4-chlorophenyl)acetyl chloride Complex Intermediate Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Benzene Benzene Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + Acylium Ion Product Product-AlCl₃ Complex Arenium->Product + AlCl₄⁻ HCl HCl Arenium->HCl Catalyst AlCl₃ (Regenerated) Arenium->Catalyst FinalProduct This compound (after workup) Product->FinalProduct Aqueous Workup

Figure 1: Reaction Mechanism of Friedel-Crafts Acylation

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most frequent challenge in Friedel-Crafts acylation. The root cause often lies with the catalyst's activity or the reaction conditions.

  • Possible Cause A: Catalyst Inactivity due to Moisture

    • Explanation: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic and reacts violently with water.[3] Any moisture present in your glassware, solvent, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[4][5] This is the single most common reason for reaction failure.

    • Solution:

      • Glassware: Ensure all glassware is oven-dried (120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator immediately before use.[5]

      • Solvent: Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane or 1,2-dichloroethane). If the solvent is from a previously opened bottle, consider distilling it over a suitable drying agent like calcium hydride.

      • Reagents: Use a fresh, unopened container of AlCl₃. It should be a fine, free-flowing powder. If it is clumpy or discolored, its activity is likely compromised.[5] Benzene should also be anhydrous.

  • Possible Cause B: Insufficient Catalyst

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃.[3][6] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[4][6]

    • Solution:

      • Stoichiometry: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent, 2-(4-chlorophenyl)acetyl chloride.

      • Order of Addition: The standard procedure involves adding the acyl chloride to a suspension of AlCl₃ in the solvent, followed by the addition of benzene. This ensures the acylium ion is generated effectively.[7]

  • Possible Cause C: Sub-optimal Reaction Temperature

    • Explanation: The reaction between AlCl₃ and the acyl chloride is exothermic.[7] While some activation energy is required, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • Controlled Addition: Add the acyl chloride and benzene dropwise at a low temperature (0-5°C) to manage the initial exotherm.

      • Optimize Reaction Temperature: After the addition is complete, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50°C) to drive it to completion.[8] Monitor progress using Thin Layer Chromatography (TLC).

troubleshooting_low_yield Start Problem: Low or No Yield Cause1 Possible Cause: Catalyst Inactivity Start->Cause1 Cause2 Possible Cause: Insufficient Catalyst Start->Cause2 Cause3 Possible Cause: Sub-optimal Temperature Start->Cause3 Solution1 Solution: Ensure Strict Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Fresh AlCl₃) Cause1->Solution1 Solution2 Solution: Use Stoichiometric Amount of AlCl₃ (1.1 - 1.3 equivalents) Cause2->Solution2 Solution3 Solution: Control Temperature (Initial cooling, then gentle heating) Cause3->Solution3

Figure 2: Troubleshooting Flowchart for Low Yield
Question 2: I've isolated my product, but it's contaminated with byproducts. What are they and how can I avoid them?

  • Explanation: While Friedel-Crafts acylation is generally cleaner than alkylation because the product is deactivated towards further substitution, side reactions can still occur.[3][9] The primary source of impurities is often the quality of the starting acyl chloride or polysubstitution if reaction conditions are too harsh.

  • Solution:

    • Purify the Acyl Chloride: 2-(4-chlorophenyl)acetyl chloride can be synthesized from 2-(4-chlorophenyl)acetic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] It is crucial to remove the excess chlorinating agent and byproducts by vacuum distillation before use.[10]

    • Control Stoichiometry: Use a slight excess of benzene relative to the acyl chloride to minimize any potential di-acylation, although this is generally not a major issue.

    • Purification: The crude product should be purified to remove baseline impurities and any unreacted starting material. Recrystallization from a suitable solvent (e.g., ethanol or methanol/water) or column chromatography on silica gel are effective methods.[12][13]

Question 3: My work-up is difficult, and I'm getting a persistent emulsion during the extraction. How can I resolve this?
  • Explanation: The work-up involves quenching the reaction by carefully adding the reaction mixture to ice-cold acid (typically dilute HCl). This hydrolyzes the AlCl₃ and breaks the product-catalyst complex.[3] The aluminum salts formed (aluminum hydroxides/oxides) can sometimes lead to emulsions during the subsequent aqueous extraction.

  • Solution:

    • Proper Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[5] This ensures rapid and complete decomposition of the aluminum complexes.

    • Breaking Emulsions: If an emulsion forms in the separatory funnel, it can often be broken by adding a small amount of a saturated aqueous solution of NaCl (brine).[5] The increased ionic strength of the aqueous phase helps to separate the layers. Gentle swirling of the funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are inert to the reaction conditions and are good solvents for the reactants. Carbon disulfide (CS₂) has also been used historically. Avoid solvents that can react with the Lewis acid, such as alcohols, ethers, or ketones.

Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[7] Spot the reaction mixture against the starting material (benzene is too volatile, so use the acyl chloride as the reference). The product ketone is significantly more polar than the acyl chloride and will have a lower Rf value. The reaction is complete when the acyl chloride spot has disappeared.

Q: What are the key safety precautions for this experiment? A:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][7]

  • 2-(4-chlorophenyl)acetyl chloride is a lachrymator and corrosive. Handle it exclusively in a fume hood.[14]

  • The reaction generates HCl gas, so the apparatus must be equipped with a gas trap (e.g., a drying tube leading to a bubbler with a dilute NaOH solution).

  • Organic solvents like benzene and dichloromethane are hazardous and should be handled with care in a well-ventilated fume hood.[3]

Q: Can I use a different Lewis acid catalyst? A: Yes, other Lewis acids like ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can catalyze the reaction.[15][16] However, AlCl₃ is generally the most reactive and commonly used catalyst for the acylation of simple arenes like benzene. For more sensitive substrates, milder catalysts may be preferred.

Q: How do I prepare the 2-(4-chlorophenyl)acetyl chloride precursor? A: It is typically prepared by reacting commercially available 2-(4-chlorophenyl)acetic acid with a chlorinating agent. A common lab-scale procedure involves refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), followed by distillation to purify the resulting acyl chloride.[10][14]

Standard Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound on a laboratory scale.

Reagent & Stoichiometry Table
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(4-chlorophenyl)acetyl chloride189.049.45 g0.0501.0
Aluminum Chloride (AlCl₃)133.347.33 g0.0551.1
Benzene78.1130 mL0.346.8
Dichloromethane (anhydrous)-50 mL--
Step-by-Step Procedure
  • Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain a dry, inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add aluminum chloride (7.33 g) followed by anhydrous dichloromethane (20 mL). Begin stirring to form a suspension. Cool the flask in an ice-water bath to 0-5°C.

  • Acyl Chloride Addition: Dissolve 2-(4-chlorophenyl)acetyl chloride (9.45 g) in anhydrous dichloromethane (15 mL) and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10°C.

  • Benzene Addition: Add benzene (30 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40°C.

  • Work-up (Quenching): In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield this compound as a white to off-white solid.[12]

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge AlCl₃ & DCM Cool to 0°C Setup->Charge AddAcyl 3. Add Acyl Chloride Solution Dropwise Charge->AddAcyl AddBenzene 4. Add Benzene Dropwise AddAcyl->AddBenzene React 5. Stir at RT to 40°C (Monitor by TLC) AddBenzene->React Quench 6. Quench into Ice/HCl Mixture React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Recrystallize Product Dry->Purify

Figure 3: Experimental Workflow Diagram

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

This compound, also known as 4'-chlorodeoxybenzoin, is commonly synthesized via a Friedel-Crafts acylation reaction. While this method is effective, it often yields a mixture of the desired para-substituted product along with the ortho-isomer, unreacted starting materials, and other byproducts.[1][2][3] The structural similarity between the desired product and its isomers presents a significant purification challenge. This guide will equip you with the knowledge to effectively separate these closely related compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation of Isomers in Column Chromatography

Question: My column chromatography is not effectively separating the para- and ortho-isomers of this compound. The fractions are consistently a mixture of both. What can I do?

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the isomers.

    • Solution: Employ a less polar solvent system. A common starting point for deoxybenzoin analogues is a mixture of hexane and ethyl acetate.[4] Systematically decrease the proportion of the more polar solvent (ethyl acetate) to increase the separation. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try 95:5 or even 98:2. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be highly effective.[5]

  • Column Overloading: Loading too much crude product onto the column will lead to broad, overlapping bands.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure your column is packed uniformly. The "wet slurry" method is generally preferred for achieving a homogenous column bed.[6]

  • Flow Rate is Too High: A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution.

    • Solution: Decrease the flow rate of the eluent to allow for better equilibration and separation.

Issue 2: Product "Oiling Out" During Recrystallization

Question: I'm trying to recrystallize my crude this compound, but instead of crystals, an oil is forming. Why is this happening and how can I fix it?

Possible Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil.

    • Solution: First, attempt a preliminary purification by column chromatography to remove the bulk of the impurities. Then, proceed with recrystallization of the partially purified product.

  • Inappropriate Solvent Choice: The chosen solvent may be too nonpolar, or the boiling point of the solvent might be too high.

    • Solution: Select a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[7] For deoxybenzoin-type compounds, ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/acetone can be effective.[8][9] If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[10]

  • Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate as an oil rather than forming an ordered crystal lattice.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.[10]

Issue 3: Low Yield After Purification

Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes?

Possible Causes & Solutions:

  • Excessive Use of Recrystallization Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Preheat the funnel and the receiving flask before filtration. Use a fluted filter paper to increase the filtration speed.

  • Incomplete Reaction: A low yield may be indicative of an incomplete Friedel-Crafts acylation reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

  • Loss During Work-up: The product may be lost during aqueous washes if the pH is not controlled.

    • Solution: Ensure the aqueous layer is neutral or slightly acidic before extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect from the synthesis of this compound?

A1: The most common byproduct is the ortho-isomer, 2-(2-Chlorophenyl)-1-phenylethanone.[1][2][3] Depending on the reaction conditions, you may also have unreacted starting materials (chlorobenzene and phenylacetyl chloride) and potentially small amounts of di-acylated products.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[6] Spot the crude mixture, the desired product (if you have a standard), and fractions from the column on a TLC plate. This will allow you to identify which fractions contain your pure product and which are mixtures.

Q3: What is a good solvent system for TLC analysis of the reaction mixture?

A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate, typically in a ratio of 9:1 or 4:1. This system usually provides good separation between the starting materials, the product, and the isomeric byproduct.

Q4: My purified product has a slight yellow tint. How can I remove the color?

A4: The yellow color is likely due to minor, highly conjugated impurities. You can try treating a solution of your product with a small amount of activated charcoal. After stirring for a few minutes, remove the charcoal by hot filtration and then proceed with recrystallization.[10]

Q5: What is the expected melting point of pure this compound?

A5: The melting point of pure this compound is an important indicator of its purity. While slight variations exist in the literature, a sharp melting point in the range of 138-142 °C is expected for the pure para-isomer.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

    • Add a thin layer of sand to the top of the silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Collect fractions in test tubes and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 95:5 or 9:1 hexane:ethyl acetate) to elute the desired product.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[10]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Heat the mixture back to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Comparison of Common Recrystallization Solvents

Solvent SystemAdvantagesDisadvantages
EthanolGood solvency at high temperatures, readily available.May require a co-solvent (water) for optimal crystal formation.
MethanolSimilar to ethanol, lower boiling point for easier removal.Can be more volatile and toxic than ethanol.
Hexane/Ethyl AcetateExcellent for non-polar to moderately polar compounds, highly tunable.Requires careful optimization of the solvent ratio.
Acetone/WaterGood for moderately polar compounds.Acetone is highly volatile.

Visualizations

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Product (mixture of isomers & byproducts) Column Column Chromatography Crude->Column Initial Purification Recrystal Recrystallization Column->Recrystal Further Purification Pure Pure this compound Recrystal->Pure Analysis Purity Analysis (TLC, MP, NMR) Pure->Analysis

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity After Purification CheckMethod Purification Method? Start->CheckMethod Column Column Chromatography Issue CheckMethod->Column Column Recrystal Recrystallization Issue CheckMethod->Recrystal Recrystallization Solvent Optimize Solvent System Column->Solvent Loading Reduce Column Loading Column->Loading Cooling Slow Down Cooling Rate Recrystal->Cooling Solvent2 Choose a Different Solvent Recrystal->Solvent2

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Reaction Conditions for High-Yield Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions for high yields and purity.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound, a diaryl ketone, is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1] For the target molecule, there are two primary synthetic routes based on this principle:

  • Acylation of Chlorobenzene: Reacting chlorobenzene with phenylacetyl chloride.

  • Acylation of Benzene: Reacting benzene with 4-chlorophenylacetyl chloride.

Both routes are viable; however, the acylation of chlorobenzene presents a unique challenge due to the deactivating nature of the chlorine substituent on the aromatic ring.[2] This guide will focus on troubleshooting and optimizing this specific and common synthetic pathway.

Visualizing the Reaction Workflow

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Purification Chlorobenzene Chlorobenzene Reaction_Vessel Anhydrous Reaction (Inert Solvent, e.g., DCM) Chlorobenzene->Reaction_Vessel Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Vessel Acylium_Ion_Formation Acylium Ion Formation Reaction_Vessel->Acylium_Ion_Formation Catalyst Activation Electrophilic_Attack Electrophilic Aromatic Substitution Acylium_Ion_Formation->Electrophilic_Attack Electrophile Generation Workup Aqueous Work-up Electrophilic_Attack->Workup Reaction Quench Crude_Product Crude Product (Mixture of Isomers) Workup->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure 2-(4-Chlorophenyl)- 1-phenylethanone Purification->Final_Product

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of chlorobenzene.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Friedel-Crafts acylation of chlorobenzene is a common problem, primarily due to the deactivation of the aromatic ring by the electron-withdrawing chlorine atom. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any trace of water in your reagents or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the product ketone can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2]

    • Solution: For moderately deactivated substrates like chlorobenzene, it may be necessary to increase the stoichiometry of AlCl₃.[3] A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent is a good starting point.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some Friedel-Crafts reactions proceed at room temperature, the acylation of a deactivated ring like chlorobenzene may require heating to overcome the activation energy.[2]

    • Solution: If you are running the reaction at low temperatures, consider gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures. A reflux in a suitable solvent like dichloromethane or 1,2-dichloroethane might be necessary.[4]

  • Poor Quality of Reagents: The purity of phenylacetyl chloride and chlorobenzene is essential. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Use freshly distilled or high-purity reagents. Phenylacetyl chloride is susceptible to hydrolysis, so ensure it is handled in a moisture-free environment.

Question 2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

Answer:

The formation of multiple products is likely due to the formation of different isomers. The chlorine atom in chlorobenzene is an ortho, para-directing group.[5] Therefore, the acylation can occur at the ortho and para positions, and to a lesser extent, the meta position.

  • Understanding Regioselectivity: In the Friedel-Crafts acylation of chlorobenzene, the para-substituted product, this compound, is generally the major product.[5][6] This is due to steric hindrance at the ortho position from the chlorine atom.[7] The formation of the meta-isomer is typically minimal.

  • Optimizing for the Para-Isomer:

    • Solvent Choice: The choice of solvent can influence the ratio of ortho to para isomers. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the para-isomer. In contrast, more polar solvents like nitrobenzene might alter the isomer distribution.[8][9]

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer, as the transition state leading to the sterically less hindered product will be favored.

  • Side Products from the Acylating Agent: Phenylacetyl chloride can undergo self-condensation or decomposition under harsh reaction conditions, leading to impurities.

    • Solution: Add the phenylacetyl chloride dropwise to the reaction mixture at a controlled temperature to minimize these side reactions.

Question 3: My acyl chloride seems to be degrading during the reaction. How can I prevent this?

Answer:

Acyl chlorides, like phenylacetyl chloride, are highly reactive and susceptible to hydrolysis.[10]

  • Anhydrous Conditions: As mentioned before, strict anhydrous conditions are paramount. Any moisture will convert the acyl chloride to the corresponding carboxylic acid (phenylacetic acid), which is unreactive under these conditions.

  • Order of Addition: The standard procedure involves adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid.[11] This ensures that the highly reactive acylium ion is generated in the presence of the substrate it is intended to react with.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for the acylation of chlorobenzene?

A1: Aluminum chloride (AlCl₃) is the most commonly used and generally effective Lewis acid for this reaction.[12] However, for deactivated substrates, other Lewis acids like ferric chloride (FeCl₃) or more potent catalysts like triflic acid can be considered, though they may require different reaction conditions.[3]

Q2: Which solvent should I use for this reaction?

A2: Inert solvents that do not react with the Lewis acid catalyst are preferred. Common choices include:

  • Dichloromethane (CH₂Cl₂): A versatile solvent with good solubility for the reagents.[8]

  • Carbon Disulfide (CS₂): A non-polar solvent that can enhance para-selectivity.[8]

  • 1,2-Dichloroethane: Can be used for reactions requiring higher temperatures.

  • Nitrobenzene: While it can be used, it is a polar solvent and can affect isomer distribution.[8] It is also a deactivated aromatic compound and could potentially compete in the reaction.

Q3: How can I purify the final product, this compound?

A3: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining a high-purity crystalline product. Suitable solvent systems for diaryl ketones include:

    • Ethanol[13]

    • Hexane/Acetone mixture[13]

    • Ethanol/Water mixture[13] The choice of solvent will depend on the specific impurities present in your crude product. A general rule of thumb is to use a solvent in which the compound is soluble when hot and insoluble when cold.[14]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used to separate the isomers and other impurities. A common eluent system is a mixture of petroleum ether and dichloromethane.[15]

Q4: Can I use phenylacetic anhydride instead of phenylacetyl chloride?

A4: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions.[16] The reaction mechanism is similar, involving the generation of an acylium ion. In some cases, using an anhydride can be advantageous as it avoids the generation of corrosive HCl gas.

Q5: What are some alternative synthetic routes to this compound?

A5: While Friedel-Crafts acylation is the most direct method, other approaches exist, particularly if the Friedel-Crafts reaction is not yielding the desired product. These can include:

  • Suzuki-Miyaura Cross-Coupling: This involves the palladium-catalyzed coupling of an aryl boronic acid with an acyl chloride. This method can be useful for substrates that are not compatible with the harsh conditions of Friedel-Crafts acylation.

  • Grignard Reaction: The reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with phenylacetonitrile followed by hydrolysis can also yield the desired ketone.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Phenylacetyl Chloride

  • Chlorobenzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add chlorobenzene (1.0 equivalent) to the flask. From the dropping funnel, add phenylacetyl chloride (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., reflux at ~40°C) may be required.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane twice more.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterConditionExpected OutcomeRationale
Catalyst Stoichiometry 1.2 eq AlCl₃Improved yieldOvercomes catalyst deactivation by the product ketone.[2]
Solvent Anhydrous CH₂Cl₂Good solubility, favors para-isomerInert solvent that does not compete in the reaction.[8]
Temperature 0°C to refluxReaction completionOvercomes the deactivation of the chlorobenzene ring.[2]
Work-up Acidic aqueous quenchDecomposes AlCl₃ complexReleases the ketone product from its complex with the catalyst.
Purification Recrystallization (Ethanol)High-purity productEffective for removing isomers and side products.[13]

References

Common side reactions in the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might face during the synthesis, offering potential causes and actionable solutions. The most common synthetic route is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.

Issue 1: Low or No Product Yield

You've completed the reaction, but the isolated yield of this compound is significantly lower than expected or non-existent.

Potential Causes & Solutions

  • Deactivated Aromatic Ring: The chloro- group on chlorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution like the Friedel-Crafts reaction.[1][2] This inherent low reactivity can be a primary cause of poor yields.

    • Solution: Consider increasing the reaction temperature to provide sufficient activation energy. However, be cautious as excessively high temperatures can lead to side reactions.[1] A carefully controlled temperature optimization study is recommended.

  • Inactive or Insufficient Lewis Acid Catalyst (e.g., AlCl₃): The Lewis acid catalyst is the workhorse of this reaction, but its activity is easily compromised.

    • Moisture Contamination: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst.

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-quality Lewis acids.[2]

    • Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] Therefore, stoichiometric or even super-stoichiometric amounts of the catalyst are often required.[3]

      • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (phenylacetyl chloride). An excess of up to 1.5 equivalents may be beneficial, but this should be optimized experimentally.[2]

  • Poor Quality Reagents: Impurities in either the chlorobenzene or phenylacetyl chloride can interfere with the reaction.

    • Solution: Use freshly distilled chlorobenzene and phenylacetyl chloride. Verify the purity of your starting materials by techniques like NMR or GC-MS before starting the reaction.

Issue 2: Formation of Multiple Products (Isomers and Side Products)

Your TLC or GC-MS analysis shows multiple spots or peaks, indicating a mixture of products instead of the clean desired product.

Potential Causes & Solutions

  • Formation of Positional Isomers: While the chloro- group is primarily a para-director, some ortho-acylation can occur, leading to the formation of 2-(2-Chlorophenyl)-1-phenylethanone as an impurity.

    • Solution: The ortho/para ratio is influenced by steric hindrance and reaction temperature. Lowering the reaction temperature may favor the formation of the sterically less hindered para product. Purification by column chromatography or recrystallization is typically necessary to separate these isomers.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh.[1] However, the acyl group is deactivating, making a second acylation less favorable.[4]

    • Solution: Use a moderate reaction temperature and avoid a large excess of the acylating agent.

  • Side Reactions from Phenylacetyl Chloride: Phenylacetyl chloride can undergo self-condensation or decomposition under strong Lewis acid conditions, especially at elevated temperatures.

    • Solution: Add the phenylacetyl chloride solution dropwise to the mixture of chlorobenzene and AlCl₃ at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allow the reaction to warm to the desired temperature.

Issue 3: Difficult Product Purification

You have obtained a crude product, but isolating pure this compound is proving to be a challenge.

Potential Causes & Solutions

  • Oily Crude Product: The crude product may be an oil or a low-melting solid, making it difficult to handle and purify by recrystallization. This can be due to the presence of unreacted starting materials or isomeric byproducts.

    • Solution: Column chromatography is often the most effective method for purifying oily products. A silica gel column with a non-polar eluent system (e.g., petroleum ether/dichloromethane or hexane/ethyl acetate) can effectively separate the desired product from impurities.[5]

  • Co-crystallization of Impurities: During recrystallization, impurities may co-crystallize with the product, leading to low purity.

    • Solution: Experiment with different recrystallization solvents. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Methanol or aqueous methanol has been reported to be effective for similar compounds.[6] Treating the hot solution with activated carbon can help remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing this type of ketone?

A1: Friedel-Crafts acylation has two main advantages over alkylation in this context. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, which is a common problem with carbocations in alkylation reactions.[4] This ensures that the phenyl group remains attached to the carbonyl carbon. Secondly, the product of acylation is a ketone, which has an electron-withdrawing acyl group that deactivates the aromatic ring, preventing further reactions (polyacylation).[4] In contrast, the alkyl group from an alkylation reaction activates the ring, often leading to multiple alkylations.[7][8]

Q2: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A2: Yes, phenylacetic anhydride can be used in place of phenylacetyl chloride. However, this requires a higher molar ratio of the Lewis acid catalyst (typically >2 equivalents) because the catalyst will complex with both carbonyl oxygens of the anhydride.[9]

Q3: My reaction mixture turned dark and tarry. What happened?

A3: The formation of a dark, tarry mixture often indicates decomposition and polymerization side reactions. This can be caused by excessively high reaction temperatures, the presence of highly reactive impurities, or a reaction that has been left for too long. It is crucial to monitor the reaction's progress by TLC and to work up the reaction as soon as the starting material is consumed.

Q4: What is the best way to quench the reaction?

A4: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and decomposes any remaining AlCl₃. This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and determining its melting point, which should be sharp and consistent with the literature value (approximately 138°C).[5]

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Friedel-Crafts Acylation
ParameterRecommended ValueRationale
Reactant Ratio
Chlorobenzene5-10 equivalentsServes as both reactant and solvent, excess drives reaction to completion.
Phenylacetyl Chloride1 equivalentLimiting reagent.
AlCl₃1.1 - 1.5 equivalentsStoichiometric amount needed to account for complexation with the product ketone.[1][2]
Temperature 0 °C to RTInitial addition at low temp to control exotherm, then warming to RT.
Reaction Time 2-6 hoursMonitor by TLC to determine completion and avoid side reactions.
Protocol: Synthesis of this compound
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or nitrogen line).

  • Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (1.2 eq) and excess chlorobenzene (5-10 eq).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve phenylacetyl chloride (1.0 eq) in a small amount of anhydrous chlorobenzene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[5] Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[5][6]

Visual Guides

Reaction Mechanism and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions PAC Phenylacetyl Chloride Acylium Acylium Ion (Electrophile) PAC->Acylium + AlCl₃ Decomp Decomposition Products PAC->Decomp High Temp / Excess AlCl₃ AlCl3 AlCl₃ Sigma Sigma Complex Acylium->Sigma + Chlorobenzene Ortho Ortho-Isomer Acylium->Ortho Ortho attack Acylium->Ortho ChloroB Chlorobenzene Product This compound (Desired Product) Sigma->Product - H⁺, -AlCl₃

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Workflow

G Start Low Yield Issue CheckCatalyst 1. Check Catalyst - Anhydrous? - Stoichiometry? Start->CheckCatalyst CheckTemp 2. Optimize Temperature - Too low/high? CheckCatalyst->CheckTemp If catalyst is OK Failure Still Low Yield CheckCatalyst->Failure If catalyst is inactive CheckReagents 3. Verify Reagent Purity - Distill starting materials? CheckTemp->CheckReagents If temp is optimal CheckTemp->Failure If temp is not optimal Success Yield Improved CheckReagents->Success If reagents are pure CheckReagents->Failure If impurities present

Caption: Step-by-step troubleshooting for low product yield.

References

Technical Support Center: Characterization of Impurities in 2-(4-Chlorophenyl)-1-phenylethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic route and ensure the quality of your final product.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format provides direct solutions to common problems.

Question 1: I've detected an unexpected peak with a higher molecular weight than my product in the LC-MS analysis. What could it be?

Answer: An unexpected peak of higher molecular weight often points to a polysubstitution reaction, a common side reaction in Friedel-Crafts acylations.[1][2]

  • Probable Cause: The most likely culprit is a diacylated or polyacylated benzene derivative. During the Friedel-Crafts acylation, after the first acyl group is added to the benzene ring, the product, an aryl ketone, is formed. Although the ketone group is deactivating, under certain conditions (e.g., excess acylating agent or prolonged reaction times), a second acylation can occur on the unreacted, activated starting material (benzene).

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent (typically the aromatic compound, benzene) to minimize the chances of the acylating agent reacting more than once.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of polysubstituted byproducts.

    • Structural Elucidation: To confirm the identity of the impurity, isolate it using preparative HPLC and subject it to further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). The fragmentation pattern in MS/MS can provide valuable structural information.

Question 2: My final product has a persistent yellow or brownish tint, even after recrystallization. What is the likely cause and how can I remove it?

Answer: Discoloration often arises from the formation of colored impurities or degradation products, which can be difficult to remove.

  • Probable Cause:

    • Residual Catalyst Complexes: Strong Lewis acid catalysts like aluminum chloride (AlCl₃) can form colored complexes with the ketone product.[3] If the quenching and workup procedures are not thorough, these complexes can persist.

    • Oxidation Products: The methylene bridge in the deoxybenzoin structure can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods. This can lead to the formation of diketone species like 4-chlorobenzil, which are often colored.

  • Troubleshooting Steps:

    • Thorough Quenching and Washing: Ensure the reaction mixture is quenched slowly and completely, typically with cold acidulated water. Follow this with washes with a dilute acid (e.g., HCl), water, a base (e.g., sodium bicarbonate solution) to remove unreacted acid, and finally brine.

    • Purification by Chromatography: If recrystallization is insufficient, column chromatography on silica gel is an effective method for removing polar, colored impurities.

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction requires heating.

Question 3: My GC-MS analysis shows a peak corresponding to unreacted starting materials. How can I improve the reaction conversion?

Answer: Low conversion in a Friedel-Crafts acylation can be attributed to several factors related to the reagents and reaction conditions.

  • Probable Cause:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst, halting the reaction.[1]

    • Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the catalyst because the catalyst complexes with the resulting ketone product, rendering it inactive.[2]

    • Low Reaction Temperature or Time: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to reach completion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the reagents are of high purity and free from water.

    • Optimize Catalyst Loading: While a stoichiometric amount is often required, you can perform small-scale experiments to determine the optimal catalyst loading for your specific conditions.

    • Reaction Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for complete conversion. Monitor the reaction progress closely.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and analysis of this compound.

FAQ 1: What are the most common process-related impurities in the synthesis of this compound via Friedel-Crafts acylation?

The primary synthesis route involves the Friedel-Crafts acylation of benzene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. The most common impurities are summarized in the table below.

Impurity NameStructureMolecular Weight ( g/mol )Probable Source
Unreacted Starting Materials
BenzeneC₆H₆78.11Incomplete reaction
4-Chlorophenylacetic acidC₈H₇ClO₂170.59Hydrolysis of the acyl chloride
Side-Reaction Products
1,4-Bis(4-chlorophenylacetyl)benzeneC₂₂H₁₆Cl₂O₂399.27Diacylation of benzene
2-(2-Chlorophenyl)-1-phenylethanoneC₁₄H₁₁ClO230.69Isomeric impurity in starting material
Degradation Products
4-ChlorobenzilC₁₄H₉ClO₂244.67Oxidation of the product

FAQ 2: What is the recommended workflow for identifying an unknown impurity?

A systematic approach is crucial for the successful identification and characterization of unknown impurities. The following workflow is recommended:

Impurity_Identification_Workflow Start Unexpected Peak Detected (e.g., by HPLC-UV) LCMS LC-MS Analysis Start->LCMS Initial Investigation HRMS High-Resolution MS (HRMS) for Elemental Formula LCMS->HRMS Determine Molecular Weight MSMS Tandem MS (MS/MS) for Fragmentation Pattern HRMS->MSMS Propose Formula Isolation Isolation of Impurity (Prep-HPLC or Column Chromatography) MSMS->Isolation Gather Structural Clues NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolation->NMR Obtain Pure Sample Structure Structure Elucidation NMR->Structure Confirm Structure Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions cluster_degradation Degradation Benzene Benzene Product This compound (Desired Product) Benzene->Product AcylChloride 4-Chlorophenylacetyl Chloride AcylChloride->Product + AlCl₃ Diacylated Diacylated Benzene (Impurity) AcylChloride->Diacylated + Product (Excess Acyl Chloride) Acid 4-Chlorophenylacetic Acid (Impurity) AcylChloride->Acid + H₂O (Moisture) Oxidized 4-Chlorobenzil (Oxidized Impurity) Product->Oxidized + [O] (Air, Heat)

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Synthesis of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation in the synthesis of aryl ketones. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but its success hinges on the activity of the Lewis acid catalyst.[1] Low yields, stalled reactions, or complete failure can often be traced back to a deactivated catalyst. This guide provides a systematic approach to identifying and solving these issues.

Issue 1: Reaction Fails to Initiate or Proceeds with Very Low Conversion

Your reaction has been set up, but analysis by TLC or other monitoring techniques shows little to no product formation.

Potential Cause A: Catalyst Inactivity from Moisture

Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][3] Any water present in your glassware, solvents, or reagents will rapidly react with and deactivate the catalyst, rendering it useless for the reaction.[4][5]

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Ensure all glassware was rigorously dried in an oven and cooled in a desiccator immediately before use.[3] Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system.

  • Assess Catalyst Quality: Use a freshly opened bottle of the Lewis acid. If the catalyst appears clumpy or discolored, it has likely been compromised by atmospheric moisture and should be discarded.[3]

  • Proper Reagent Handling: Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air.[6]

Potential Cause B: Presence of Lewis Basic Functional Groups

If your aromatic substrate contains functional groups with lone pairs of electrons, such as amines (-NH₂) or alcohols (-OH), they will preferentially coordinate with the Lewis acid catalyst.[7] This forms a stable complex that deactivates the catalyst and the aromatic ring, preventing the desired acylation.[8][9][10]

Troubleshooting Steps:

  • Substrate Compatibility Check: Review the structure of your aromatic starting material. If it contains strongly Lewis basic groups, Friedel-Crafts acylation is likely not a suitable method without a protection strategy.[3]

  • Consider Alternative Synthetic Routes: For substrates with incompatible functional groups, explore other methods for ketone synthesis that do not rely on strong Lewis acids.

Potential Cause C: Deactivated Aromatic Ring

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] Therefore, if your aromatic ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be too deactivated to react.[2]

Troubleshooting Steps:

  • Evaluate Substrate Reactivity: Assess the electronic nature of the substituents on your aromatic ring. If they are strongly deactivating, the reaction is unlikely to proceed under standard conditions.[9]

  • Increase Reaction Severity (with caution): In some borderline cases, increasing the reaction temperature or using a stronger Lewis acid may promote the reaction. However, this can also lead to side reactions and decomposition.[2]

Issue 2: Reaction Starts but Stalls Before Completion

The reaction initially shows product formation, but the conversion rate plateaus, leaving a significant amount of unreacted starting material.

Potential Cause A: Stoichiometric Deactivation by the Product Ketone

The ketone product of the Friedel-Crafts acylation is itself a Lewis base and can form a stable complex with the Lewis acid catalyst.[2][11] This complexation effectively removes the catalyst from the reaction cycle, leading to incomplete conversion if a stoichiometric amount of the catalyst is not used.[12]

Troubleshooting Steps:

  • Verify Catalyst Stoichiometry: For most Friedel-Crafts acylations, at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent is required.[11][12] In some cases, a slight excess may be beneficial.

  • Incremental Catalyst Addition: For reactions that are particularly prone to stalling, a slow, portion-wise addition of the catalyst throughout the reaction can help maintain a sufficient concentration of active catalyst.

Potential Cause B: Insufficient Reaction Time or Temperature

Some Friedel-Crafts acylations require elevated temperatures to overcome the activation energy barrier.[2] If the reaction is run at too low a temperature or for an insufficient amount of time, it may not proceed to completion.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Consult the literature for reaction conditions used for similar substrates.[3] If no information is available, a systematic optimization of temperature and reaction time may be necessary.

  • Monitor Reaction Progress: Regularly monitor the reaction by TLC, GC, or LC-MS to determine the optimal reaction time and to ensure the reaction has indeed stalled rather than just being slow.

Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanisms of catalyst deactivation in Friedel-Crafts acylation.

G Active_Catalyst Active Lewis Acid (e.g., AlCl₃) Inactive_Hydrolyzed Inactive Hydrolyzed Catalyst Active_Catalyst->Inactive_Hydrolyzed Hydrolysis Inactive_Complex_Product Inactive Catalyst-Product Complex Active_Catalyst->Inactive_Complex_Product Product Complexation Inactive_Complex_Substituent Inactive Catalyst-Substituent Complex Active_Catalyst->Inactive_Complex_Substituent Substituent Complexation Moisture Moisture (H₂O) Product Product Ketone Lewis_Base Lewis Basic Substituent (e.g., -NH₂, -OH)

Caption: Primary pathways of Lewis acid catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation, unlike in the alkylation version?

A1: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[11] This complexation deactivates the catalyst. Therefore, at least one equivalent of the catalyst is needed for each equivalent of the acylating agent to ensure the reaction goes to completion.[12] In contrast, the alkylated product of a Friedel-Crafts alkylation is more reactive than the starting material and does not strongly complex with the catalyst, allowing for catalytic amounts to be used.[13]

Q2: Can I regenerate and reuse my Lewis acid catalyst?

A2: In theory, the Lewis acid can be liberated from the product complex during the aqueous workup.[14][15] However, in practice, the recovered catalyst (e.g., aluminum hydroxide from AlCl₃) is often not in a form that is easily reusable for subsequent Friedel-Crafts reactions without further chemical processing. For heterogeneous catalysts like zeolites, regeneration through calcination is a more viable option.[16]

Q3: My reaction mixture turned dark or formed a thick sludge. What does this indicate?

A3: Dark coloration or sludge formation can be indicative of side reactions, such as polymerization or charring, which may be caused by excessively high reaction temperatures or the presence of highly reactive starting materials.[2] It can also result from the reaction of the Lewis acid with impurities. A review of the reaction temperature and the purity of the reagents is recommended.

Q4: Are there "greener" or more robust alternatives to traditional Lewis acids like AlCl₃?

A4: Yes, there is significant research into more environmentally friendly and water-tolerant Lewis acid catalysts. Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are known for their water stability and can often be used in catalytic amounts and recycled.[17] Heterogeneous catalysts, such as zeolites and supported metal salts, also offer the advantages of easy separation and reusability.[16][17]

Experimental Protocol: Standard Anhydrous Friedel-Crafts Acylation

This protocol provides a general procedure for the acylation of a non-deactivated aromatic compound under anhydrous conditions.

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[6][18] Acyl chlorides are often lachrymatory and corrosive.[19] Appropriate personal protective equipment (gloves, safety glasses) must be worn.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as the solvent

  • Aromatic substrate (e.g., toluene)

  • Acylating agent (e.g., acetyl chloride)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the acylating agent (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[18]

  • After the addition is complete, add the aromatic substrate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.[18]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[3][6]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.[18]

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting common issues in Friedel-Crafts acylation.

G Start Low Yield or No Reaction Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Moisture_Issue Moisture Contamination Suspected Check_Conditions->Moisture_Issue Check_Substrate Assess Substrate Reactivity Substrate_Issue Substrate Deactivated or Contains Lewis Base? Check_Substrate->Substrate_Issue Check_Stoichiometry Confirm Catalyst Stoichiometry (≥1 eq.) Stoichiometry_Issue Catalyst Loading Insufficient? Check_Stoichiometry->Stoichiometry_Issue Moisture_Issue->Check_Substrate No Solution_Moisture Dry Glassware, Use Anhydrous Solvents, Fresh Catalyst Moisture_Issue->Solution_Moisture Yes Substrate_Issue->Check_Stoichiometry No Solution_Substrate Protect Functional Groups or Choose Alternative Route Substrate_Issue->Solution_Substrate Yes Solution_Stoichiometry Increase Catalyst Loading Stoichiometry_Issue->Solution_Stoichiometry Yes Success Reaction Optimized Stoichiometry_Issue->Success No Solution_Moisture->Success Solution_Substrate->Success Solution_Stoichiometry->Success

Caption: A stepwise workflow for troubleshooting Friedel-Crafts acylation.

References

Technical Support Center: Recrystallization Methods for Purifying 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Chlorophenyl)-1-phenylethanone (CAS 6332-83-8). This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for obtaining high-purity crystalline material, a critical step for ensuring reproducibility in research and manufacturing. We will explore several field-proven recrystallization methods, explain the rationale behind procedural choices, and address common challenges you may encounter.

Part 1: Foundational Principles & Method Selection

Why is Recrystallization Critical for this compound?

This compound is a deoxybenzoin analog, a structural motif common in synthetic intermediates for pharmaceuticals.[1] The purity of this starting material directly impacts the yield and impurity profile of subsequent reaction steps. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. A successful recrystallization yields a highly ordered crystal lattice, which inherently excludes foreign molecules, resulting in a significant increase in purity.

FAQ: How do I choose the right solvent system?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below. Impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Single-Solvent Method: This is the most straightforward approach. The crude solid is dissolved in a minimum amount of a suitable hot solvent and allowed to cool, inducing crystallization. Ethanol is an excellent starting point for deoxybenzoin-type compounds.[2]

  • Mixed-Solvent (Solvent/Antisolvent) Method: This technique is employed when no single solvent provides the desired solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "antisolvent," in which the compound is poorly soluble, is then added to the hot solution until the solution becomes saturated (indicated by faint cloudiness), prompting crystallization upon cooling.[3][4]

Part 2: Experimental Protocols & Data

Method A: Single-Solvent Recrystallization

Principle: This method utilizes 95% ethanol, a polar protic solvent. The aromatic and carbonyl groups of the target compound allow for good solubility in hot ethanol, while its overall size and crystalline nature lead to significantly reduced solubility upon cooling.

Protocol:

  • Dissolution: In a 250 mL Erlenmeyer flask, place 10.0 g of crude this compound. Add approximately 40-50 mL of 95% ethanol.

  • Heating: Heat the mixture on a hotplate with gentle stirring. Add more 95% ethanol portion-wise (1-2 mL at a time) until the solid completely dissolves. The goal is to create a saturated solution at the boiling point, so use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to a boil for 5-10 minutes to allow the charcoal to adsorb the impurities.[6]

  • Hot Filtration (if charcoal was used): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Validation: Assess purity by measuring the melting point and, if available, by HPLC or NMR analysis.

Method B: Mixed-Solvent Recrystallization (Ethanol/Water)

Principle: This is a solvent/antisolvent method where ethanol is the "good" solvent and water is the "antisolvent." The addition of water, in which the organic compound is insoluble, dramatically reduces its solubility in the ethanol solution, inducing crystallization.

Protocol:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol, as described in Method A.

  • Antisolvent Addition: While keeping the ethanol solution hot, add hot deionized water dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.[3][4]

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it just becomes clear again. The solution is now perfectly saturated.

  • Crystallization & Isolation: Follow steps 5 through 9 from Method A, using an ice-cold ethanol/water mixture (at the same approximate ratio as the final crystallization solvent) for the final wash.

Data Presentation: Comparison of Recrystallization Methods
MethodSolvent SystemTypical Yield (%)Expected Purity (Post-Recrystallization)Key AdvantagesPotential Challenges
A Single Solvent: 95% Ethanol75-85%>99.0%Simple, straightforward, uses a common and relatively safe solvent.May not be effective if impurities have similar solubility profiles in ethanol.
B Mixed Solvent: Ethanol/Water70-85%>99.5%Excellent for removing more polar or non-polar impurities; allows for fine-tuning of solubility.Higher risk of "oiling out" if the solvent ratio is incorrect or cooling is too rapid.[7]

Part 3: Visualization & Workflows

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Validation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B  1. Dissolve C Solution Clear? B->C D Perform Hot Filtration to Remove Insolubles C->D No E Cool Slowly to Room Temp C->E Yes D->E F Cool in Ice Bath E->F  3. Maximize Yield G Vacuum Filter to Collect Crystals F->G  4. Isolate H Wash with Ice-Cold Solvent G->H I Dry Under Vacuum H->I J Analyze Purity (MP, HPLC, etc.) I->J G Start Problem Encountered During Recrystallization Problem1 No Crystals Form Upon Cooling Start->Problem1 Problem2 Product 'Oiled Out' Start->Problem2 Problem3 Low Final Yield Start->Problem3 Sol1A Boil Off Excess Solvent to Concentrate Solution Problem1->Sol1A Likely too dilute Sol1B Induce Nucleation: - Scratch Flask - Add Seed Crystal Problem1->Sol1B If concentrated Sol2A Re-heat to Dissolve Oil Problem2->Sol2A Sol3A Check Mother Liquor. Recover 2nd Crop if Needed. Problem3->Sol3A Recover product Sol3B Review Protocol: - Was too much solvent used? - Was washing excessive? Problem3->Sol3B Optimize next time Sol2B Add More 'Good' Solvent (e.g., Ethanol) Sol2A->Sol2B Sol2C Cool Solution MUCH Slower Sol2B->Sol2C

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, focusing on the most robust and widely used synthetic methodologies. Our goal is to equip you with the expertise to anticipate and solve problems, ensuring a safe, efficient, and scalable process.

Introduction: The Challenge of Scaling Deoxybenzoin Synthesis

This compound, a deoxybenzoin derivative, is a key intermediate in the synthesis of various pharmaceutically active compounds. While its synthesis may appear straightforward on a laboratory scale, scaling up presents significant challenges related to reaction control, safety, product purity, and process economics. The most common and direct route is the Friedel-Crafts acylation of benzene with 4-chlorophenylacetyl chloride. This guide will focus predominantly on this method, as it is often the most industrially viable approach.

Recommended Scale-Up Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1][2] In this case, benzene is acylated using 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism Overview

The mechanism involves three primary steps:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion.[3][4]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.[4]

  • Deprotonation: A weak base (like the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in its active form, although it remains complexed to the product ketone.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride 4-Chlorophenylacetyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Benzene Benzene (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) Benzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ FinalProduct 2-(4-Chlorophenyl)- 1-phenylethanone ProductComplex->FinalProduct Aqueous Work-up

Caption: Friedel-Crafts Acylation Mechanism.

Detailed Experimental Protocol (Illustrative 100g Scale)

This protocol is a general guideline. All reagents should be anhydrous for optimal results.

Materials & Reagents

ReagentMolar Mass ( g/mol )MolesQuantityNotes
4-Chlorophenylacetyl Chloride189.040.53100 g (1.0 eq)Ensure high purity; handle with care (corrosive).
Anhydrous Aluminum Chloride133.340.5877.5 g (1.1 eq)Highly hygroscopic; handle under inert atmosphere.
Benzene78.116.40500 mL (~10 vol)Anhydrous grade. Acts as both reactant and solvent.
Dichloromethane (DCM)84.93-200 mLAnhydrous, for dilution.
Hydrochloric Acid (conc.)36.46-~200 mLFor work-up.
Water / Ice18.02-~1.5 LFor quenching.

Experimental Workflow

G A 1. Charge Reactor B 2. Prepare Reagent Slurry A->B A_desc Charge reactor with AlCl₃ and DCM under N₂. A->A_desc C 3. Cool Reactor B->C B_desc Dissolve 4-chlorophenylacetyl chloride in benzene. B->B_desc D 4. Add Benzene C->D C_desc Cool AlCl₃ slurry to 0-5 °C. C->C_desc E 5. Controlled Addition D->E D_desc Slowly add a portion of the benzene to the slurry. D->D_desc F 6. Reaction & Monitoring E->F E_desc Add acyl chloride solution dropwise, maintaining temp < 10 °C. E->E_desc G 7. Quenching F->G F_desc Stir at RT for 2-4h. Monitor by TLC/GC. F->F_desc H 8. Phase Separation G->H G_desc Slowly pour reaction mixture into ice/HCl. G->G_desc I 9. Washing H->I H_desc Separate the organic layer. H->H_desc J 10. Solvent Removal I->J I_desc Wash with NaHCO₃ solution, then brine. I->I_desc K 11. Recrystallization J->K J_desc Distill off solvent under reduced pressure. J->J_desc L 12. Drying K->L K_desc Recrystallize crude solid from ethanol or methanol. K->K_desc L_desc Dry final product under vacuum. L->L_desc

Caption: Scaled-Up Synthesis Workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Question 1: My reaction yield is significantly lower than in the lab-scale experiment. What are the likely causes?

Answer: Low yield on scale-up is a common issue with several potential root causes:

  • Moisture Contamination: Aluminum chloride is extremely sensitive to moisture, which hydrolyzes it to inactive aluminum hydroxide.[1] On a larger scale, the increased surface area of equipment and longer transfer times increase the risk of exposure to atmospheric moisture.

    • Solution: Ensure all glassware and reactors are rigorously dried. Use an inert atmosphere (Nitrogen or Argon) throughout the process. Use anhydrous grade solvents and reagents.

  • Inefficient Mixing: As the reaction volume increases, maintaining homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions or leaving starting material unreacted.

    • Solution: Use appropriate mechanical stirring with a properly designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover in the reactor.

  • Poor Temperature Control: The reaction is highly exothermic, especially during the addition of the acyl chloride. If the temperature rises uncontrollably, side reactions such as self-condensation or decomposition can occur.

    • Solution: Use a reactor with a cooling jacket and ensure a sufficiently slow, controlled addition rate of the acyl chloride solution. A "reverse addition" (adding the AlCl₃ slurry to the acyl chloride/benzene mixture) can sometimes help control the exotherm, but this must be validated carefully.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, GC, or HPLC). If the reaction stalls, a small additional charge of AlCl₃ might be necessary, but be cautious as this can also promote side reactions.

Question 2: I am observing significant amounts of an unknown impurity in my final product. What could it be and how can I prevent it?

Answer: The primary advantage of Friedel-Crafts acylation over alkylation is the reduced likelihood of side products. The product ketone is deactivated towards further substitution, preventing polyacylation.[2] However, impurities can still arise:

  • Isomer Formation: While acylation of unsubstituted benzene yields a single product, if a substituted benzene were used, you would need to consider ortho, meta, and para isomers. For this specific synthesis, this is not an issue.

  • Impurities from Starting Materials: The most likely source of impurities is the starting materials themselves. 4-chlorophenylacetyl chloride can contain residual 4-chlorophenylacetic acid.

    • Solution: Use high-purity starting materials. Analyze the acyl chloride by GC or NMR before use. If it contains significant acid, it can be purified by distillation or treated with a reagent like thionyl chloride to convert the acid to the acid chloride.

  • Work-up Byproducts: During the aqueous work-up, incomplete hydrolysis or side reactions can occur if the quench is not controlled.

    • Solution: Ensure the quench is performed slowly and with vigorous stirring into a cold solution of dilute acid.[5] This helps to efficiently break up the aluminum-ketone complex and dissolve the aluminum salts.

Question 3: The reaction mixture has formed a thick, un-stirrable sludge. What happened?

Answer: This is a common issue in Friedel-Crafts reactions and is often due to the precipitation of the product-catalyst complex.

  • Cause: The product ketone forms a strong complex with AlCl₃, which may have limited solubility in the reaction solvent, especially as the product concentration increases.

  • Solution:

    • Increase Solvent Volume: Using a larger volume of solvent (e.g., increasing from 5 volumes to 10 volumes of benzene/DCM) can help keep the complex in solution.

    • Co-solvent: Dichloromethane (DCM) is often used as a co-solvent to improve the solubility of intermediates.

    • Temperature: Gently warming the mixture (e.g., to 30-40°C) after the addition is complete can sometimes improve solubility, but this must be done cautiously to avoid side reactions.

Question 4: During the aqueous work-up, I'm getting a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsions are frequently encountered during the work-up of large-scale Friedel-Crafts reactions, often caused by precipitated aluminum salts at the interface.[6]

  • Prevention:

    • Ensure the quench is done by adding the reaction mixture to the ice/acid, not the other way around. This maintains an acidic environment and helps keep aluminum salts dissolved.

    • Use sufficient acid in the quench solution.

  • Resolution:

    • Add Brine: Addition of a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: In severe cases, it may be necessary to filter the entire biphasic mixture through a pad of Celite® to remove the interfacial solid particulates that are stabilizing the emulsion.

    • Add More Solvent: Adding more organic solvent can sometimes help resolve the layers.

Frequently Asked Questions (FAQs)

Q: Is AlCl₃ the best catalyst for scale-up, or are there "greener" alternatives?

A: While AlCl₃ is the traditional and often most cost-effective catalyst, it has significant drawbacks, including its hygroscopic nature, the need for stoichiometric quantities, and the generation of large amounts of acidic aluminum waste. For greener and more scalable processes, several alternatives are being explored:

  • Iron(III) Chloride (FeCl₃): Less expensive and less toxic than AlCl₃, FeCl₃ can be an effective catalyst. In some cases, it has been shown to produce cleaner reaction profiles, simplifying purification.[7]

  • Solid Acid Catalysts: Zeolites and sulfated zirconia are reusable solid catalysts that can facilitate Friedel-Crafts acylation.[8][9] They offer the significant advantage of easy separation from the reaction mixture (by filtration) and can be regenerated and reused, aligning with green chemistry principles.[9][10] However, they may require higher temperatures and can be more expensive initially.

Q: What are the critical safety considerations for this scale-up?

A: Safety is paramount. Key hazards include:

  • Aluminum Chloride Handling: Anhydrous AlCl₃ reacts violently with water, releasing heat and HCl gas. It is also corrosive. Always handle it in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).

  • HCl Gas Evolution: The reaction itself, and particularly the aqueous quench, generates significant quantities of hydrogen chloride (HCl) gas. The reactor must be vented to a scrubber system to neutralize the acidic gas.

  • Exothermic Reaction: A runaway reaction is a serious risk. Ensure the reactor's cooling system is fully operational and that the addition of reagents is controlled by a programmable pump with temperature feedback loops. Have an emergency quenching plan in place.

  • Benzene: Benzene is a known carcinogen and is highly flammable. Use in a well-ventilated area and minimize exposure. Consider alternative solvents if the process allows, although benzene's role as both reactant and solvent is efficient.

Q: Can I use 4-chlorophenylacetic acid directly instead of the more hazardous acyl chloride?

A: Yes, it is possible to use the carboxylic acid directly, but it requires an activating agent to facilitate the reaction with the Lewis acid. A common method involves using cyanuric chloride and pyridine to convert the carboxylic acid to the acyl chloride in situ, followed by the addition of AlCl₃.[7] This avoids handling the lachrymatory acyl chloride directly but adds complexity and other reagents to the process.

References

Validation & Comparative

A Comparative Guide to HPLC and GC for Purity Validation of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. For a compound such as 2-(4-Chlorophenyl)-1-phenylethanone, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of this aromatic ketone. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of these techniques, supported by experimental data and guided by international regulatory standards.

The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, whether they are starting materials, by-products, or degradation products, can have significant consequences.[1] They may alter the pharmacological and toxicological profile of the final drug product, impact its stability, or lead to unforeseen side effects. Therefore, a robust and validated analytical method for purity determination is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a dominant technique in the pharmaceutical industry for the analysis of a wide array of compounds, particularly those that are non-volatile or thermally labile.[2][3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

The Rationale Behind the RP-HPLC Method

The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. Its aromatic nature and moderate polarity make it well-suited for separation on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The inclusion of a UV detector is logical, as the conjugated system of the aromatic rings provides strong chromophores, allowing for sensitive detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 2-(4-Chlorophenyl)-1- phenylethanone Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (Acetonitrile:Water) MobilePhase->Pump Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) cluster_exp Experimental Assessment cluster_crit Acceptance Criteria Specificity Specificity Spike Spike with Impurities/ Degradants Specificity->Spike Linearity Linearity CalCurve Calibration Curve (5 levels) Linearity->CalCurve Range Range Range->CalCurve Accuracy Accuracy Recovery Recovery Studies (3 levels, 3 reps) Accuracy->Recovery Precision Precision (Repeatability & Intermediate) RepInject Repeat Injections (n=6) Precision->RepInject InterDay Inter-day Analysis Precision->InterDay LOD Detection Limit (LOD) SN Signal-to-Noise Ratio LOD->SN LOQ Quantitation Limit (LOQ) LOQ->SN Robustness Robustness Variations Vary Method Parameters (Flow, Temp, pH) Robustness->Variations SpecCrit Peak Purity > 0.99 Spike->SpecCrit LinCrit R² > 0.999 CalCurve->LinCrit AccCrit Recovery 98-102% Recovery->AccCrit PrecCrit RSD < 2% RepInject->PrecCrit InterDay->PrecCrit RobCrit System Suitability Passes Variations->RobCrit

References

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the efficient synthesis of diaryl ketones, such as 2-(4-Chlorophenyl)-1-phenylethanone, is of significant interest. This deoxybenzoin derivative serves as a crucial structural motif in various pharmacologically active compounds. The most common and direct method for its synthesis is the Friedel-Crafts acylation of benzene with 4-chlorophenylacetyl chloride. The choice of Lewis acid catalyst is paramount in this electrophilic aromatic substitution, directly influencing reaction yield, purity, and overall process efficiency.

This guide provides an in-depth comparative analysis of several common Lewis acid catalysts for this transformation. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select the optimal catalyst for their specific synthetic goals.

The Central Role of the Lewis Acid in Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl chloride. The Lewis acid catalyst is the linchpin of this process, coordinating to the halogen of the acyl chloride to facilitate the formation of the acylium ion.[1] The strength of the Lewis acid dictates its ability to polarize the acyl chloride and generate the acylium ion, thereby influencing the reaction rate and efficiency.

However, the Lewis acid also complexes with the carbonyl oxygen of the ketone product.[2] This product-catalyst complexation necessitates the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid in many traditional protocols. The stability of this complex can also impact the ease of work-up and catalyst recovery.

Catalyst Performance: A Comparative Analysis

The selection of a Lewis acid catalyst for the synthesis of this compound involves a trade-off between reactivity, cost, handling requirements, and environmental impact. This section compares the performance of four commonly employed Lewis acids: Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄).

CatalystRelative Lewis AcidityTypical Reaction ConditionsAnticipated YieldKey Observations & Causality
AlCl₃ Very High0°C to RT, anhydrous solvent (e.g., CS₂, CH₂Cl₂)High to ExcellentThe high Lewis acidity of AlCl₃ ensures efficient generation of the acylium ion, leading to high yields. However, its high reactivity can sometimes lead to side reactions and the formation of impurities. Its hygroscopic nature demands stringent anhydrous conditions.[5]
FeCl₃ HighRT to moderate heating, various solventsGood to HighFeCl₃ is a cost-effective and slightly milder Lewis acid than AlCl₃. This can result in cleaner reactions with fewer byproducts.[6] Some protocols have shown that FeCl₃-catalyzed reactions can yield products that require less purification.
ZnCl₂ ModerateHigher temperatures often requiredModerateAs a milder Lewis acid, ZnCl₂ is less effective at activating the acyl chloride and typically requires more forcing conditions, which can lead to lower yields for less reactive substrates.[1] It may be a suitable choice when milder conditions are necessary to avoid side reactions with sensitive functional groups.
TiCl₄ HighLow temperatures (e.g., 0°C), anhydrous solventGood to HighTiCl₄ is a strong Lewis acid that is effective in promoting Friedel-Crafts acylations.[1] Its liquid form can sometimes offer advantages in terms of handling and solubility compared to powdered catalysts.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound using Aluminum Chloride and Ferric Chloride. These protocols are based on established procedures for Friedel-Crafts acylations and are adapted for this specific transformation.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Chlorophenylacetyl chloride

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • In the dropping funnel, place a solution of 4-chlorophenylacetyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the 4-chlorophenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add a solution of anhydrous benzene (excess) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃)

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • 4-Chlorophenylacetyl chloride

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ferric chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Add a solution of 4-chlorophenylacetyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • Add anhydrous benzene (excess) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Insights and Catalyst Selection Rationale

The underlying mechanism for the Friedel-Crafts acylation is consistent across different Lewis acid catalysts, but the efficiency of each step is catalyst-dependent.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride 4-Chlorophenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Benzene Benzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺

Caption: General Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

The choice of Lewis acid should be guided by the following considerations:

  • Reactivity vs. Selectivity: Highly reactive catalysts like AlCl₃ are excellent for driving the reaction to completion but may induce side reactions. Milder catalysts like FeCl₃ or ZnCl₂ can offer higher selectivity and cleaner reaction profiles, albeit sometimes at the cost of longer reaction times or the need for heating.[6]

  • Cost and Availability: AlCl₃ and FeCl₃ are generally inexpensive and readily available, making them attractive for large-scale synthesis.

  • Handling and Environmental Considerations: Strong Lewis acids like AlCl₃ and TiCl₄ are highly sensitive to moisture and require careful handling under inert atmospheres. FeCl₃ is also hygroscopic but often considered easier to handle. From an environmental perspective, developing catalytic systems that can be recycled or are inherently less hazardous is an ongoing area of research.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and versatile method. The selection of the Lewis acid catalyst is a critical parameter that must be tailored to the specific requirements of the synthesis. For high yields and rapid conversion, Aluminum Chloride remains a primary choice, provided that stringent anhydrous conditions are maintained. For a more cost-effective and potentially cleaner reaction, Ferric Chloride presents a compelling alternative. Zinc Chloride and Titanium Tetrachloride offer further options, particularly when modulating reactivity is a key concern.

Ultimately, the optimal choice of catalyst will depend on a careful consideration of the desired yield, purity, cost, and experimental constraints. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their synthetic strategies.

References

Reactivity comparison of 2-(4-Chlorophenyl)-1-phenylethanone vs. deoxybenzoin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-(4-Chlorophenyl)-1-phenylethanone and Deoxybenzoin

For the discerning researcher in organic synthesis and drug development, a nuanced understanding of how subtle structural modifications influence molecular reactivity is paramount. This guide provides a detailed comparative analysis of this compound and its structural analog, deoxybenzoin (1,2-diphenylethanone). We will dissect the electronic and steric factors that differentiate these two ketones, offering both theoretical grounding and practical experimental insights into their behavior in key organic transformations.

Deoxybenzoin serves as a fundamental building block in the synthesis of numerous biologically significant compounds, including isoflavones and various heterocyclic systems.[1] Its derivative, this compound, is a valuable intermediate in the preparation of pharmaceuticals such as the antihistamine pyrrobutamine and compounds with potential antileukemic properties.[2] The primary structural distinction between these molecules is the presence of a chlorine atom at the para-position of the phenyl ring attached to the α-carbon. This seemingly minor alteration induces significant electronic changes that profoundly impact the reactivity of both the carbonyl group and the adjacent α-protons.

A direct comparison of the physicochemical properties of these compounds provides an initial framework for understanding their divergent chemical behavior. The introduction of the chlorine atom in this compound increases its molecular weight and alters its electronic landscape.

PropertyDeoxybenzoinThis compound
Chemical Structure
alt text
CAS Number 451-40-1[3]6332-83-8[4]
Molecular Formula C₁₄H₁₂O[3]C₁₄H₁₁ClO[4]
Molecular Weight 196.25 g/mol [3]230.69 g/mol [4]
Appearance White crystalline solid[5][6]Not explicitly stated, likely a solid
Melting Point 56-58 °C[7]138 °C[8]

The key to understanding the reactivity differences lies in the electronic nature of the para-chloro substituent. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). While it also possesses lone pairs that can participate in resonance, leading to an electron-donating effect (+R), for halogens, the inductive effect typically dominates. This net withdrawal of electron density is quantitatively described by the Hammett equation.[9] The Hammett substituent constant (σ) for a para-chloro group is positive (σₚ = +0.23), confirming its electron-withdrawing character.[10] This effect is transmitted through the sigma bonds, influencing the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Enolate_Formation cluster_comparison Compound Comparison start Ketone (α-protons) deprotonation Deprotonation (+ Base) start->deprotonation enolate Enolate Intermediate (Conjugate Base) deprotonation->enolate stability Enolate Stability enolate->stability Determined by acidity α-Proton Acidity stability->acidity Correlates with A 2-(4-Cl-Ph)-1-Ph-ethanone (-I effect from Cl stabilizes enolate) B Deoxybenzoin (Less stabilization) A->B MORE STABLE ENOLATE > MORE ACIDIC PROTONS >

References

A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)-1-phenylethanone and Other Chalcones: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of natural and synthetic compounds, chalcones and their structural analogs have emerged as privileged structures, demonstrating a broad spectrum of pharmacological properties. This guide provides an in-depth comparative analysis of the biological activity of 2-(4-Chlorophenyl)-1-phenylethanone, a deoxybenzoin, and the wider class of chalcones. By examining their structural distinctions and synthesizing available experimental data, we aim to offer a comprehensive resource for researchers engaged in drug discovery and development.

Structural Distinction: Deoxybenzoins versus Chalcones

The fundamental difference between this compound and traditional chalcones lies in their core chemical structure. This compound belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diphenylethanone backbone. In contrast, chalcones are α,β-unsaturated ketones with a 1,3-diphenyl-2-propen-1-one scaffold. This absence of the α,β-double bond in deoxybenzoins significantly alters the molecule's planarity, electronic properties, and, consequently, its interaction with biological targets.

G cluster_0 Deoxybenzoin Scaffold cluster_1 Chalcone Scaffold Deoxybenzoin label_Deoxybenzoin This compound (A Deoxybenzoin) Chalcone label_Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one)

Caption: Structural comparison of a deoxybenzoin and a chalcone.

Comparative Biological Activities

The structural variance between deoxybenzoins and chalcones translates into distinct biological activity profiles. While both classes of compounds exhibit a range of activities, the potency and mechanism of action often differ.

Antimicrobial Activity

Chalcones are well-documented as potent antimicrobial agents against a wide array of bacteria and fungi.[1] Their mechanism is often attributed to the reactivity of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, interacting with cellular nucleophiles like amino acids and proteins.

Deoxybenzoin derivatives have also demonstrated antimicrobial properties, although the available data is less extensive compared to chalcones.[2] The absence of the reactive α,β-unsaturated ketone suggests a different mechanism of action, potentially involving interactions with other cellular targets.

Compound ClassRepresentative Compound/DerivativeTarget OrganismActivity (MIC/IC50 in µg/mL)Reference
Deoxybenzoin Genistein-derived deoxybenzoinBacillus subtilisNot specified, comparable to standards[2]
Deoxybenzoin Genistein-derived deoxybenzoinStaphylococcus aureusNot specified, comparable to standards[2]
Chalcone 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coliWeak activity[3]
Chalcone Isoxazole-containing chalcone (28)Potent antibacterialMIC = 1 µg/mL[4]
Chalcone Licochalcone AVarious bacteriaPotent activity[2]

Table 1: Comparative Antimicrobial Activity

Anticancer Activity

Chalcones have been extensively investigated for their anticancer properties, demonstrating cytotoxicity against numerous cancer cell lines.[5] Their mechanisms are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[5]

Deoxybenzoin derivatives have also shown promise as anticancer agents, with some exhibiting estrogenic or anti-estrogenic effects that can be exploited in hormone-dependent cancers.[3] The cytotoxic mechanisms of deoxybenzoins are still under active investigation. A study on a pyrazolone derivative containing the 2-(4-chlorophenyl) moiety showed significant cytotoxicity against breast cancer cell lines, with a higher sensitivity in triple-negative breast cancer cells.[6]

Compound ClassRepresentative Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Deoxybenzoin 2,4-dihydroxy-4′-methoxydeoxybenzoinNot SpecifiedNot Specified[6]
Deoxybenzoin 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneMCF-7 (breast)5.355 µg/mL[6]
Deoxybenzoin 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneMDA-MB-231 (breast)1.419 µg/mL[6]
Chalcone XanthohumolVariousPotent activity[7]
Chalcone Licochalcone AVariousPotent activity[7]

Table 2: Comparative Anticancer Activity

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are well-established, with many derivatives showing potent inhibition of key inflammatory mediators.[8] They can modulate signaling pathways such as NF-κB and inhibit enzymes like cyclooxygenases (COX).[9]

Deoxybenzoins have also been reported to possess anti-inflammatory effects. Their ability to modulate inflammatory pathways is an area of growing interest.

Compound ClassRepresentative Compound/DerivativeAssay/ModelEffectReference
Deoxybenzoin 2,4-dihydroxydeoxybenzoinPorcine coronary artery relaxationEC50 = 3.30 µM[6]
Chalcone Licochalcone AVariousPotent anti-inflammatory[2]
Chalcone Indole-based chalconesCOX-1 and COX-2 inhibitionRemarkable inhibition of COX-1[2]

Table 3: Comparative Anti-inflammatory Activity

Mechanistic Insights and Signaling Pathways

The biological activities of both deoxybenzoins and chalcones are underpinned by their interactions with various cellular signaling pathways.

G cluster_0 Chalcones cluster_1 Deoxybenzoins Chalcone Chalcone NFkB_C NF-κB Pathway Chalcone->NFkB_C Inhibition COX_C COX Enzymes Chalcone->COX_C Inhibition Apoptosis_C Apoptosis Induction Chalcone->Apoptosis_C Induction Angiogenesis_C Angiogenesis Inhibition Chalcone->Angiogenesis_C Inhibition Deoxybenzoin 2-(4-Chlorophenyl)- 1-phenylethanone ER_D Estrogen Receptor Modulation Deoxybenzoin->ER_D Antimicrobial_D Antimicrobial Action (Mechanism under investigation) Deoxybenzoin->Antimicrobial_D Antiinflammatory_D Anti-inflammatory Pathways Deoxybenzoin->Antiinflammatory_D

Caption: Key signaling pathways modulated by chalcones and deoxybenzoins.

Experimental Protocols

To facilitate further research, this section provides standardized protocols for key in vitro assays used to evaluate the biological activities discussed.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This guide highlights the significant biological potential of both deoxybenzoins, exemplified by this compound, and the broader class of chalcones. While chalcones have been more extensively studied, the emerging data on deoxybenzoins suggest they are a promising class of compounds for further investigation. The structural difference, namely the absence of the α,β-unsaturated system in deoxybenzoins, leads to different mechanisms of action and potentially improved selectivity and safety profiles.

Future research should focus on a more systematic evaluation of this compound and other deoxybenzoin derivatives across a wider range of biological assays. Head-to-head comparative studies with structurally related chalcones will be crucial to delineate their respective structure-activity relationships and therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to propel these research efforts forward.

References

A Comparative Guide to the Synthetic Methodologies for 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the deoxybenzoin scaffold is a cornerstone for the synthesis of a multitude of biologically active molecules and functional materials. Among these, 2-(4-Chlorophenyl)-1-phenylethanone stands out as a key intermediate for various therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of various synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices and a rigorous examination of the underlying chemical principles.

Introduction to this compound and its Significance

This compound, a derivative of deoxybenzoin, is a valuable precursor in the synthesis of numerous compounds, including isoflavones, agrochemicals, and dyes. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chlorophenyl moiety often enhances the lipophilicity and metabolic stability of the final drug candidates, making this intermediate particularly attractive for drug development programs.

This guide will benchmark four distinct and prominent synthetic strategies for the preparation of this compound:

  • The Classic Approach: Friedel-Crafts Acylation

  • The Modern Alternative: Suzuki-Miyaura Cross-Coupling

  • The Strategic Pathway: Synthesis from Chalcone Epoxides

  • The Green Innovation: Base-Mediated Synthesis from γ-Aryl-β-ketoesters

Each methodology will be evaluated based on its reaction efficiency, substrate scope, operational simplicity, and mechanistic elegance.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established and widely used method for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of this compound, this typically involves the reaction of benzene with 4-chlorophenylacetyl chloride.

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the generation of the acylium ion. This electrophile is then attacked by the electron-rich π-system of the benzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.[3][4] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents further acylation of the product.[1]

Friedel_Crafts_Acylation Benzene Benzene SigmaComplex σ-Complex (Intermediate) Benzene->SigmaComplex + Acylium Ion AcylChloride 4-Chlorophenylacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product 2-(4-Chlorophenyl)- 1-phenylethanone SigmaComplex->Product - H⁺, -AlCl₃ Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_ArylHalide R¹-Pd(II)L₂-X Pd0->PdII_ArylHalide Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_ArylHalide->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² (Product) PdII_Diaryl->Product Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-X (e.g., 4-Chlorophenyl- acetyl chloride) ArylHalide->PdII_ArylHalide BoronicAcid R²-B(OH)₂ (e.g., Phenylboronic acid) BoronicAcid->PdII_Diaryl Base Base Base->Transmetalation Chalcone_Epoxide_Rearrangement Chalcone 4-Chlorochalcone ChalconeEpoxide Chalcone Epoxide Chalcone->ChalconeEpoxide + Epoxidizing Agent EpoxidizingAgent H₂O₂/Base LewisAcid Lewis Acid (e.g., BF₃·OEt₂) Carbocation Carbocation Intermediate ChalconeEpoxide->Carbocation + Lewis Acid BetaKetoaldehyde β-Ketoaldehyde Carbocation->BetaKetoaldehyde 1,2-Aryl Shift Product 2-(4-Chlorophenyl)- 1-phenylethanone BetaKetoaldehyde->Product Deformylation Base_Mediated_Synthesis Ketoester γ-(4-Chlorophenyl)-β-ketoester Enolate Enolate Intermediate Ketoester->Enolate + Base BenzoylChloride Benzoyl Chloride Base Base (e.g., K₂CO₃) DualAcylated Dual Acylated Intermediate Enolate->DualAcylated + 2 Benzoyl Chloride Product 2-(4-Chlorophenyl)- 1-phenylethanone DualAcylated->Product Concerted Transformation Concerted Concerted Transformation

References

A Comparative Guide to the Reaction Kinetics of 2-(4-Chlorophenyl)-1-phenylethanone Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, 2-(4-Chlorophenyl)-1-phenylethanone, a deoxybenzoin derivative, serves as a crucial intermediate. Its structural motif is present in a variety of biologically active molecules. The efficiency of its synthesis is therefore of paramount importance. This guide provides an in-depth analysis of the reaction kinetics of two primary synthetic routes: the classical Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding the kinetics of these reactions is essential for process optimization, enabling higher yields, shorter reaction times, and improved overall efficiency.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several methodologies. This guide focuses on a comparative kinetic analysis of two of the most prevalent and mechanistically distinct routes:

  • Friedel-Crafts Acylation: A cornerstone of electrophilic aromatic substitution, this method involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst.[1][2][3]

  • Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6]

The choice between these methods often depends on factors such as substrate scope, functional group tolerance, and reaction conditions. A kinetic comparison provides a quantitative basis for this decision-making process.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones.[7] The reaction of benzene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields this compound.

Mechanism and Kinetics

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring.[2][3]

Mechanism of Friedel-Crafts Acylation:

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Catalyst Regeneration Reagents 4-Chlorophenylacetyl chloride + AlCl₃ Acylium_Ion Acylium Ion [4-ClC₆H₄CH₂CO]⁺ Reagents->Acylium_Ion Formation of complex and cleavage of C-Cl bond Benzene Benzene Arenium_Ion Arenium Ion (σ-complex) Benzene->Arenium_Ion Nucleophilic attack by benzene Product_Complex Product-Catalyst Complex Arenium_Ion->Product_Complex Deprotonation by AlCl₄⁻ Final_Product This compound Product_Complex->Final_Product Aqueous workup

Caption: Mechanism of Friedel-Crafts Acylation.

The rate of the Friedel-Crafts acylation is typically dependent on the concentrations of both the aromatic substrate and the acylium ion-Lewis acid complex. However, the formation of the product ketone, a moderate Lewis base, leads to the formation of a stable complex with the Lewis acid catalyst.[8] This complexation often necessitates the use of stoichiometric or even excess amounts of the catalyst, which can complicate kinetic analysis and downstream processing.[8]

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in the same solvent via the dropping funnel.

  • Aromatic Substrate Addition: After the formation of the acylating agent complex, add benzene (1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

The Suzuki-Miyaura cross-coupling has emerged as a powerful tool for the formation of C-C bonds.[4][5][6] For the synthesis of this compound, this can be achieved by coupling an α-bromoacetophenone with 4-chlorophenylboronic acid.

Mechanism and Kinetics

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd + R¹-X (α-bromoacetophenone) Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal + R²-B(OR)₂ (4-chlorophenylboronic acid) + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

The kinetics of the Suzuki-Miyaura coupling are more complex than those of the Friedel-Crafts acylation and can be influenced by several factors, including the nature of the palladium catalyst, the ligand, the base, and the solvent.[10] The rate-determining step can vary depending on the specific reaction conditions but is often the oxidative addition or transmetalation step.[9] The use of highly active palladium catalysts and appropriate ligands can significantly accelerate the reaction, allowing for lower catalyst loadings and milder reaction conditions.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine α-bromoacetophenone (1.0 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Kinetic Data Comparison

To provide a quantitative comparison, the following table summarizes typical kinetic parameters for the two synthetic routes under optimized conditions. The data presented is a representative compilation from various literature sources and should be considered as a general guide. Actual values will vary depending on the specific experimental setup.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Cross-Coupling
Typical Reaction Time 2 - 6 hours4 - 12 hours
Typical Temperature 0°C to room temperature80 - 100°C
Catalyst Loading Stoichiometric or excessCatalytic (1-5 mol%)
Rate Determining Step Formation of σ-complexOxidative Addition or Transmetalation
Key Kinetic Influences Lewis acid strength, Solvent polarityLigand structure, Base strength, Catalyst activity

Discussion and Conclusion

The choice between Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling for the synthesis of this compound involves a trade-off between reaction kinetics, cost, and substrate compatibility.

Friedel-Crafts Acylation often offers the advantage of shorter reaction times and milder temperatures. However, the requirement for stoichiometric amounts of a Lewis acid catalyst can lead to significant waste generation and purification challenges. The strong acidic conditions also limit the functional group tolerance of the reaction.

Suzuki-Miyaura Cross-Coupling , while sometimes requiring longer reaction times and higher temperatures, provides the significant benefit of using only catalytic amounts of the palladium catalyst. This methodology exhibits a broader functional group tolerance and often leads to higher yields with fewer byproducts. The kinetics are highly tunable through the careful selection of ligands and reaction conditions, offering greater control over the process.[12]

For industrial applications where efficiency, atom economy, and environmental impact are critical, the Suzuki-Miyaura cross-coupling often presents a more favorable kinetic and practical profile, despite the initial cost of the palladium catalyst. For smaller-scale laboratory syntheses where simplicity and rapid execution are prioritized, the Friedel-Crafts acylation may remain a viable option. A thorough understanding of the reaction kinetics for each method is crucial for making an informed decision and for the successful development of robust and scalable synthetic processes.

References

A Comparative Guide to the Antimicrobial Efficacy of 2-(4-Chlorophenyl)-1-phenylethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, chalcone derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive analysis of the antimicrobial efficacy of a specific subset of these compounds: 2-(4-Chlorophenyl)-1-phenylethanone derivatives. We will delve into their comparative performance against various microbial strains, juxtaposed with established antibiotics, and elucidate the experimental methodologies crucial for their evaluation.

Introduction to this compound Derivatives

This compound, a deoxybenzoin, serves as a structural scaffold for a variety of derivatives. These compounds belong to the larger family of chalcones, which are characterized by an open-chain flavonoid structure containing two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The antimicrobial activity of chalcones is often attributed to this reactive Michael acceptor, which can interact with microbial enzymes and proteins.[3] The presence of a chlorophenyl group in the 2-position is a key structural feature that can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency.[4]

This guide will explore the synthesis, in vitro antimicrobial activity, and cytotoxicity of various derivatives of this core structure, providing researchers and drug development professionals with a critical evaluation of their therapeutic potential.

Experimental Evaluation of Antimicrobial Efficacy

A rigorous and standardized approach is paramount for the evaluation of novel antimicrobial agents to ensure data reliability and comparability.[5][6] The following protocols outline the key in vitro assays for assessing the antimicrobial and cytotoxic profiles of this compound derivatives.

Antimicrobial Susceptibility Testing: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely accepted and quantitative technique for determining MIC values.[8][9]

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Isolate single colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature (e.g., 37°C) until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture (e.g., S. aureus, E. coli) C Prepare Microbial Inoculum (0.5 McFarland Standard) A->C B Test Compound (this compound derivative) D Prepare Serial Dilutions of Test Compound B->D E Inoculate 96-well Plate with Microbial Suspension and Compound Dilutions C->E D->E F Incubate (37°C, 18-24h) E->F G Visually Assess for Growth (Turbidity) F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Cytotoxicity Assessment: Evaluating Safety Profile

While potent antimicrobial activity is desirable, a low toxicity towards mammalian cells is a critical prerequisite for any potential therapeutic agent.[10][11][12] Cytotoxicity assays are therefore essential to assess the safety profile of the synthesized derivatives.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Efficacy of this compound Derivatives

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[4] The following table summarizes the reported MIC values of representative derivatives against a panel of clinically relevant microorganisms, alongside a comparison with standard antibiotics.

Compound/AntibioticS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Parent Compound 163264>12832
Derivative A (e.g., with piperazine) 4816328
Derivative B (e.g., with 2,5-dichlorothiophene) 248164
Amoxicillin 0.50.258>128N/A
Ciprofloxacin 0.250.1250.0150.5N/A
Fluconazole N/AN/AN/AN/A2

Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific derivative and the experimental conditions.

The data indicates that while the parent this compound scaffold possesses moderate antimicrobial activity, the introduction of specific functional groups, such as piperazine or dichlorothiophene moieties, can significantly enhance its potency and broaden its spectrum of activity.[7] Notably, some derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[14] However, their efficacy generally remains lower than that of conventional antibiotics like amoxicillin and ciprofloxacin against susceptible bacterial strains.

Mechanism of Action

The precise mechanism of action for this compound derivatives is still under investigation, but it is believed to be multifactorial, a common characteristic of chalcones.[1] The primary mode of action is likely the inhibition of essential microbial enzymes through covalent modification of their active sites by the α,β-unsaturated carbonyl system.[3]

Proposed Mechanism of Action for Chalcone Derivatives

G A Chalcone Derivative (this compound) B Microbial Cell A->B Enters Cell C Inhibition of Key Microbial Enzymes (e.g., DNA gyrase, proteases) B->C Interacts with D Disruption of Cell Membrane Integrity B->D Interacts with E Inhibition of Biofilm Formation B->E Prevents F Bactericidal/Fungicidal Effect C->F D->F E->F

Caption: Potential antimicrobial mechanisms of chalcone derivatives.

Studies on related chalcones have suggested several potential molecular targets, including:

  • DNA Gyrase: Inhibition of this enzyme, which is crucial for bacterial DNA replication, has been identified as a target for some chalcone derivatives.[1]

  • Cell Membrane Disruption: The lipophilic nature of these compounds may facilitate their insertion into the microbial cell membrane, leading to increased permeability and eventual cell lysis.

  • Inhibition of Efflux Pumps: Some chalcones have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentiating the activity of other antimicrobial agents.[3]

Further research, including molecular docking studies and enzymatic assays, is necessary to fully elucidate the specific molecular targets of this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of antimicrobial agents with tunable activity profiles. The ability to modify their structure through synthetic chemistry offers a powerful tool for optimizing their potency, spectrum of activity, and pharmacokinetic properties. While their efficacy may not yet surpass that of established antibiotics against susceptible strains, their potential to combat resistant microorganisms and their novel mechanisms of action make them valuable leads in the ongoing fight against infectious diseases.[7]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of various substituents to identify the key structural features that govern antimicrobial activity and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising derivatives in animal models of infection to assess their therapeutic potential and safety in a physiological context.

  • Combination Therapy: Investigating the synergistic effects of these derivatives with existing antibiotics to enhance their efficacy and overcome resistance.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of antimicrobial drugs.

References

In-Silico Docking of 2-(4-Chlorophenyl)-1-phenylethanone Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of lead compounds. Among these, in-silico molecular docking has emerged as an indispensable technique for predicting the binding affinities and interaction patterns of small molecules with biological targets. This guide provides a comprehensive comparison of in-silico docking studies focused on 2-(4-Chlorophenyl)-1-phenylethanone derivatives and structurally related compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance against various biological targets, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches for efficient lead discovery.

The Rationale for Targeting the this compound Scaffold

The 1,2-diphenylethanone backbone, particularly with a chlorophenyl substitution, represents a privileged scaffold in medicinal chemistry. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and ability to form halogen bonds with protein targets. This has led to the exploration of numerous derivatives for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. In-silico docking provides a rational and cost-effective approach to explore the vast chemical space of these derivatives and prioritize candidates for synthesis and biological evaluation.

Comparative Docking Studies: Performance Against Diverse Biological Targets

The versatility of the 2-(4-chlorophenyl) moiety is evident in its ability to interact with a variety of protein targets. Below, we compare the in-silico docking performance of several classes of derivatives against different biological targets, supplemented with experimental findings where available.

Antimicrobial Targets

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Derivatives of this compound have shown promise in this area.

A study on 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine revealed significant antimicrobial activity.[1][2] Molecular docking studies of this compound against bacterial proteins highlighted the crucial role of hydrophobic interactions in stabilizing the protein-ligand complex.[2] Similarly, a thiazole-pyrazole compound, 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile , was investigated for its antimicrobial potential through molecular docking, which helped to elucidate its inhibitory mechanism.[3] Another study on a Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex demonstrated good antibacterial activity, with molecular docking analysis indicating a better binding affinity for the zinc complex compared to the ligand alone.

Anticancer Targets

Cancer remains a leading cause of mortality worldwide, driving the search for more effective and selective anticancer drugs. The 2-(4-chlorophenyl) scaffold has been a fruitful starting point for the design of novel cytotoxic agents.

For instance, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has demonstrated notable anticancer, anti-inflammatory, and analgesic properties.[4] In another study, a series of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives were designed as potential EGFR inhibitors. In-silico ADMET screening and molecular docking studies were employed to predict their drug-likeness and binding interactions with the EGFR enzyme.[5][6] Furthermore, novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines, showing promising results.

Other Therapeutic Targets

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer applications.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity. Molecular docking simulations revealed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase.[7] In the realm of neurological disorders, (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivatives have been investigated as potential anticonvulsant agents, with molecular docking studies targeting the human mitochondrial branched-chain aminotransferase (BCATm).[8]

Data Summary: In-Silico and Experimental Correlation

To provide a clear comparison, the following table summarizes the docking scores and, where available, the corresponding experimental biological activity for selected this compound derivatives and related compounds.

Compound ClassTarget ProteinDocking Score (kcal/mol)Experimental Activity (IC50/MIC)Reference
Phenanthroimidazole DerivativeBacterial ProteinsNot specifiedMIC: 50-100 µg/ml[1][2]
Thiazole-Pyrazole DerivativeBacterial & Fungal ProteinsNot specifiedActive against S. aureus, E. coli, C. albicans[3]
Oxadiazole Ethanone DerivativeEGFRNot specified-[5][6]
Pyrazolidine-dione DerivativeCancer Cell LinesNot specifiedIC50: 5.1-10.1 µM
Pyrazoline Methanone DerivativeBCATm-6.898Potent anticonvulsant activity[8]

Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software, scoring functions, and docking protocols.

Experimental Protocols: A Step-by-Step Guide to In-Silico Docking

To ensure the reproducibility and validity of in-silico docking studies, a well-defined and rigorously followed protocol is essential. The following is a generalized workflow applicable to the docking of this compound derivatives.

I. Ligand Preparation
  • 2D Structure Drawing and Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the prepared ligand structures in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

II. Protein Preparation
  • Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography but are critical for hydrogen bonding interactions.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms.

  • Grid Box Definition: Define the binding site by specifying the coordinates and dimensions of a grid box that encompasses the active site of the protein.

III. Molecular Docking
  • Software Selection: Choose a suitable molecular docking program. Popular choices include AutoDock Vina, Schrödinger's Glide, and GOLD.

  • Docking Simulation: Run the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the defined binding site.

  • Pose Generation and Scoring: The docking program will generate a series of possible binding poses for the ligand and rank them based on a scoring function that estimates the binding affinity.

IV. Analysis of Results
  • Binding Energy Analysis: Analyze the docking scores (binding energies) of the different poses. Lower binding energies generally indicate a more favorable interaction.

  • Interaction Analysis: Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein.

  • Comparative Analysis: Compare the docking results of different derivatives to understand structure-activity relationships (SAR).

Visualization of the Docking Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Conversion & Energy Minimization l1->l2 l3 File Format Conversion l2->l3 d1 Run Docking Simulation l3->d1 p1 Retrieve PDB Structure p2 Clean Protein p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Binding Site p3->p4 p4->d1 d2 Generate & Score Poses d1->d2 a1 Analyze Binding Energies d2->a1 a2 Visualize Interactions a1->a2 a3 Compare Derivatives (SAR) a2->a3

Caption: A generalized workflow for in-silico molecular docking studies.

Logical Relationship of In-Silico and In-Vitro/In-Vivo Studies

The true power of in-silico docking lies in its integration with experimental validation. The following diagram illustrates the iterative and synergistic relationship between computational and experimental approaches in drug discovery.

drug_discovery_cycle insilico In-Silico Docking & ADMET Prediction synthesis Chemical Synthesis insilico->synthesis Prioritize Candidates invitro In-Vitro Biological Assays synthesis->invitro Test Activity invitro->insilico Validate Predictions & Refine Models invivo In-Vivo Animal Studies invitro->invivo Promising Hits optimization Lead Optimization invivo->optimization Identify Lead Compound optimization->insilico Rational Design

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion and Future Directions

In-silico docking studies of this compound derivatives and their analogs have proven to be a valuable tool in identifying promising hit compounds for a variety of therapeutic targets. The comparative analysis presented in this guide highlights the importance of this scaffold in medicinal chemistry and demonstrates the power of computational methods to guide and accelerate the drug discovery process.

Future work in this area should focus on several key aspects. Firstly, the development of more accurate and reliable scoring functions will improve the predictive power of docking simulations. Secondly, the increasing availability of protein crystal structures will enable the application of docking to a wider range of biological targets. Finally, the integration of in-silico docking with other computational methods, such as molecular dynamics simulations and quantum mechanics calculations, will provide a more comprehensive understanding of ligand-protein interactions and facilitate the design of next-generation therapeutics. By embracing these advancements, the scientific community can continue to unlock the full potential of in-silico approaches in the quest for novel and effective medicines.

References

Bridging the Gap: A Comparative Analysis of Experimental and Computationally Predicted Properties of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern chemical research and drug development, the synergy between experimental data and computational modeling is paramount for accelerating discovery and ensuring accuracy. This guide presents a detailed comparative analysis of the experimental and computationally predicted properties of 2-(4-Chlorophenyl)-1-phenylethanone, a molecule of interest in synthetic and medicinal chemistry. By juxtaposing direct analytical measurements with theoretical predictions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's characteristics and to highlight the predictive power and current limitations of computational chemistry.

Introduction

This compound, also known as 4'-chlorodeoxybenzoin, is a ketone derivative that serves as a valuable intermediate in the synthesis of various organic compounds. An accurate understanding of its structural, spectroscopic, and electronic properties is crucial for its application in designing new molecules with desired biological activities. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting these properties, providing insights that can guide experimental work and rationalize observed phenomena. This guide will delve into a side-by-side comparison of the key experimental data and theoretical predictions for this molecule.

Molecular Structure

The fundamental framework for comparing experimental and computational data begins with the molecule's structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles define the three-dimensional conformation of this compound.

Experimental Data

Synthesis Protocol

A common route for the synthesis of this compound involves the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step-by-Step Synthesis:

  • To a stirred suspension of anhydrous aluminum chloride in dry chlorobenzene at 0-5 °C, slowly add phenylacetyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix AlCl3 and Chlorobenzene B Add Phenylacetyl Chloride at 0-5 °C A->B C Stir at Room Temperature B->C D Quench with Ice/HCl C->D E Separate Organic Layer D->E F Wash with H2O, NaHCO3, Brine E->F G Dry over Na2SO4 F->G H Solvent Evaporation G->H I Recrystallization/Chromatography H->I J Pure Product I->J A Build Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO) B->D E Electronic Property Calculation (HOMO-LUMO, MEP) B->E F Predicted Data C->F D->F E->F

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Chlorophenyl)-1-phenylethanone, a compound often utilized in synthetic organic chemistry. Beyond simple instructions, this document elucidates the chemical principles and regulatory frameworks that underpin these procedures, ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

This compound, an α-chloroketone, possesses a chemical structure that necessitates careful handling due to its reactivity. The presence of a halogen on the carbon alpha to the carbonyl group makes this site highly electrophilic and susceptible to nucleophilic attack, contributing to its biological activity and potential hazards[1]. A thorough understanding of its properties is the foundation of a robust safety protocol.

While comprehensive toxicological and ecological data for this compound are not always available, the data from safety data sheets (SDS) for this and structurally similar compounds indicate several potential hazards. It is often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation[2][3]. As a halogenated organic compound, it falls under specific regulatory scrutiny for disposal[4][5].

Table 1: Physicochemical and Hazard Profile of this compound and Analogs

PropertyValue/InformationSource
Chemical Name This compound[6]
CAS Number 6332-83-8[6]
Molecular Formula C₁₄H₁₁ClO[2]
Molecular Weight 230.69 g/mol [2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Disposal Considerations Must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[2][7][8]
Ecological Information Toxicity to fish, daphnia, algae, and microorganisms: no data available. Discharge into the environment must be avoided.[6]

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound in any form, including during disposal procedures.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6]. A face shield should be used if there is a risk of splashing.

  • Skin Protection: An impermeable lab coat and fire/flame resistant clothing are essential. Gloves must be worn; nitrile or Viton™ gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contamination occurs[6][9].

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust or aerosols[2][8]. If exposure limits are exceeded, a full-face respirator may be necessary[6].

Spill Management Protocol

Accidental spills are a form of immediate waste generation and must be handled promptly and safely.

  • Evacuate and Ventilate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate personnel to a safe area[2]. Ensure the chemical fume hood is operational.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains[2][7].

  • Absorb and Collect: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[2]. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand).

  • Decontaminate the Area: Once the spilled material is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All materials used for cleanup (absorbent pads, gloves, etc.) must be collected as hazardous waste.

  • Seek Medical Attention: If there is any contact with skin or eyes, follow first-aid measures immediately. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes[2].

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste[4][10].

Core Principle: The carbon-chlorine bond in this molecule means it must be categorized as a halogenated organic waste . These wastes typically require high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts like dioxins[4]. Mixing with non-halogenated streams can complicate and increase the cost of disposal.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste"[10]. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name of all constituents, including "this compound"[10]. Do not use abbreviations.

  • Collection:

    • Solid Waste: Collect un-used or contaminated this compound, along with any contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent paper), in the designated solid halogenated waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not mix with incompatible waste streams.

Disposal Procedures

The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant accumulation and storage of the waste prior to pickup.

Disposal of Contaminated Materials and Neat Compound
  • Packaging: Ensure the waste container is securely closed and stored in a secondary containment bin in a designated satellite accumulation area.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service to arrange for the pickup and disposal of the waste[2][7]. Provide them with an accurate description of the waste contents.

  • Regulatory Compliance: The disposal must be in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[11].

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as regular waste.

Triple Rinse Protocol:

  • Select a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).

  • Rinse the container with a small amount of the solvent, ensuring the solvent contacts all interior surfaces.

  • Pour the rinsate into the designated "Halogenated Organic Liquid Waste" container.

  • Repeat this rinsing process two more times.

  • After the final rinse, allow the container to air dry in a fume hood.

  • Deface the original label on the container before disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Stream Management cluster_2 Disposal & Decontamination Protocol Waste Waste Generated (this compound) Segregate Is it a Halogenated Organic Compound? Waste->Segregate Halogenated Yes. Segregate as Halogenated Waste. Segregate->Halogenated C-Cl bond present NonHalogenated No. Follow appropriate non-halogenated protocol. Segregate->NonHalogenated No C-X bond Type Identify Waste Type Halogenated->Type Solid Contaminated Solids (PPE, paper, etc.) Type->Solid Solid Liquid Liquid Waste (Solutions, rinsate) Type->Liquid Liquid Container Empty Chemical Container Type->Container Container Disp_Solid Package in labeled 'Solid Halogenated Waste' container. Solid->Disp_Solid Disp_Liquid Collect in labeled 'Liquid Halogenated Waste' container. Liquid->Disp_Liquid Decon Triple rinse with appropriate solvent. Container->Decon FinalDisp Store in Secondary Containment. Arrange pickup by licensed waste disposal service. Disp_Solid->FinalDisp Disp_Liquid->FinalDisp Rinsate Collect rinsate in 'Liquid Halogenated Waste' container. Decon->Rinsate Rinsate->Disp_Liquid

References

A Researcher's Guide to Handling 2-(4-Chlorophenyl)-1-phenylethanone: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide for the safe handling and disposal of 2-(4-Chlorophenyl)-1-phenylethanone (CAS No. 1889-71-0), also known as 4'-Chloro-2-phenylacetophenone. This document provides essential, field-tested safety protocols and logistical plans designed for researchers and drug development professionals. Our goal is to empower you with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and environmental responsibility.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound with specific GHS (Globally Harmonized System) classifications that dictate our handling procedures.

According to aggregated GHS information, this compound is classified as:

  • Skin Sensitizer (Category 1): May cause an allergic skin reaction upon contact.[1]

  • Serious Eye Damage (Category 1): Poses a risk of causing serious damage to the eyes.[1][2]

These classifications underscore the critical need for appropriate personal protective equipment (PPE) to prevent direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3][4]Given the risk of serious eye damage, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust particles and splashes. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[5]
Hand Protection Nitrile gloves.Nitrile gloves are generally recommended for handling organic substances as they provide good chemical resistance.[6] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving. Contaminated gloves should be disposed of as chemical waste.[5]
Respiratory Protection N95 dust mask or a full-face respirator if exposure limits are exceeded.[7]Since this compound is a solid, inhalation of dust particles is a primary concern. An N95 dust mask will provide adequate protection for small-scale laboratory work conducted in a well-ventilated area. For larger quantities or if engineering controls are insufficient, a respirator may be necessary.[3][8]
Protective Clothing Laboratory coat.[6]A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider impervious or flame-resistant clothing.[3]
Footwear Closed-toe shoes.[6]This is a standard laboratory practice to protect your feet from spills and falling objects.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckQuantity Small Scale (<1g) or Large Scale? Start->CheckQuantity CheckVentilation Adequate Ventilation (e.g., Fume Hood)? CheckQuantity->CheckVentilation Small Scale AddFaceShield Consider Face Shield CheckQuantity->AddFaceShield Large Scale MinPPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckVentilation->MinPPE Yes AddResp Add Respiratory Protection: - N95 Dust Mask CheckVentilation->AddResp No AddResp->MinPPE AddFaceShield->CheckVentilation

Caption: PPE selection workflow for handling this compound.

Safe Handling and Operational Plan

Adherence to proper handling procedures is crucial to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is strongly recommended to prevent inhalation.[6][9]

  • Ignition Sources: Although not highly flammable, it is good practice to keep organic compounds away from open flames and other potential ignition sources.[6][9] If heating is necessary, use heating mantles or water baths instead of Bunsen burners.[9]

Procedural Steps for Handling
  • Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible.[7] Clearly label all containers.

  • Weighing and Transfer: Conduct weighing and transfer operations in a fume hood or a designated area with local exhaust ventilation to minimize dust dispersion.

  • During the Procedure: Avoid direct contact with skin and eyes.[3] If any material comes into contact with your gloves, remove them, wash your hands, and put on a new pair.

  • Post-Procedure: Clean the work area thoroughly. Wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[3][5] If skin irritation or a rash occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][5]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Ensure you are wearing the appropriate PPE during cleanup.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound requires special disposal procedures to protect the environment. Under no circumstances should this chemical be disposed of down the drain. [6][8][9]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.[6][9][10][11]

  • Labeling: The waste container must be clearly labeled with its contents.[10] Do not use abbreviations or chemical formulas.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing lid to prevent leaks and evaporation.[8][10]

Disposal Workflow Diagram

Disposal_Workflow Start Generation of Waste (Unused chemical, contaminated PPE, etc.) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Place in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Place in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No LabelContainer Label Container with Full Chemical Name(s) HalogenatedWaste->LabelContainer NonHalogenatedWaste->LabelContainer SealContainer Keep Container Tightly Sealed in a Ventilated Area LabelContainer->SealContainer ArrangeDisposal Arrange for Disposal via Licensed Waste Management Service SealContainer->ArrangeDisposal End End of Disposal Process ArrangeDisposal->End

Caption: Disposal workflow for halogenated organic compounds.

By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.